2-Mercaptomethylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrazin-2-ylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c8-4-5-3-6-1-2-7-5/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFGDOHENLRPFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069302 | |
| Record name | Pyrazinemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3069302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to yellow liquid with a roasted, meat-like odour | |
| Record name | 2-(Mercaptomethyl)pyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/845/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
44.00 to 45.00 °C. @ 0.07 mm Hg | |
| Record name | Pyrazinemethanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | 2-(Mercaptomethyl)pyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/845/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.148-1.156 | |
| Record name | 2-(Mercaptomethyl)pyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/845/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
59021-02-2 | |
| Record name | Pyrazinemethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59021-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Mercaptomethyl pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059021022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrazinemethanethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazinemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3069302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-MERCAPTOMETHYLPYRAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(MERCAPTOMETHYL)PYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUV3XV379F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyrazinemethanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2-Mercaptomethylpyrazine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Mercaptomethylpyrazine
Introduction
This compound, also known as pyrazinylmethanethiol, is a heterocyclic organic compound that holds significant interest in both academic research and industrial applications. While widely recognized for its potent roasted, meaty, and caramellic organoleptic properties in the flavor and fragrance industry[1], its true potential extends into the realm of medicinal chemistry and materials science. The unique combination of a pyrazine ring—a key scaffold in numerous pharmaceuticals—and a reactive thiol group makes it a versatile building block for synthetic chemists.[2][3]
This guide offers a comprehensive exploration of the core chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals who seek to understand and utilize this compound's full potential. We will delve into its synthesis, spectroscopic identity, chemical reactivity, and safe handling protocols, providing both theoretical grounding and practical, field-proven insights.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental work.
Synonyms and Identifiers:
The key physicochemical properties of this compound are summarized in the table below, providing critical data for experimental design, purification, and handling.
| Property | Value | Source(s) |
| Appearance | Colorless to yellow clear liquid | [1][6] |
| Assay | ≥ 97-98% | [1][6] |
| Boiling Point | 94 °C @ 10 mm Hg; 44-45 °C @ 0.07 mm Hg | [1] |
| Specific Gravity | 1.134 @ 25 °C | [1] |
| Refractive Index | 1.578 @ 20 °C | [1] |
| Flash Point | 60 °C (140 °F) TCC | [1] |
| Solubility | Soluble in alcohol and water | [1][8] |
| Odor Profile | Roasted, meaty, caramellic, coffee-like | [1][6] |
| logP (o/w) | 0.633 (estimated) | [1] |
Synthesis and Purification
While this compound is commercially available, understanding its synthesis is crucial for custom isotopic labeling or derivative creation. A common and effective laboratory-scale synthesis proceeds via a two-step route from 2-methylpyrazine.[6]
The first step involves a free-radical halogenation of the methyl group, followed by a nucleophilic substitution with a thiol source. This approach is logical as the methyl group on the pyrazine ring is activated for radical abstraction.
Experimental Protocol: Synthesis from 2-Methylpyrazine
This protocol describes a representative synthesis. The choice of N-Chlorosuccinimide (NCS) as a halogenating agent is deliberate; it is a crystalline, easy-to-handle source of chlorine radicals, making it safer and more convenient than gaseous chlorine for lab-scale work.
-
Step 1: Synthesis of 2-(Chloromethyl)pyrazine
-
To a solution of 2-methylpyrazine (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or benzene) in a round-bottom flask, add N-chlorosuccinimide (NCS, 1.1 eq).
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.02 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield crude 2-(chloromethyl)pyrazine. This intermediate is often used directly in the next step without extensive purification due to its reactivity.
-
-
Step 2: Synthesis of this compound
-
Prepare a solution of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH) (1.2 eq), in a polar solvent like ethanol or methanol.
-
Cool the hydrosulfide solution in an ice bath.
-
Slowly add the crude 2-(chloromethyl)pyrazine from Step 1 to the cooled hydrosulfide solution with vigorous stirring. The exothermic nature of this Sₙ2 reaction necessitates controlled addition to maintain a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC or GC.
-
Once the reaction is complete, neutralize the mixture carefully with a dilute acid (e.g., 1M HCl).
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
-
Step 3: Purification
-
The final product is a liquid that can be purified by vacuum distillation.[1] This method is effective for separating the target compound from non-volatile impurities and any remaining solvent.
-
Collect the fraction boiling at the reported temperature and pressure (e.g., 94 °C at 10 mm Hg) to obtain pure this compound.[1]
-
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount in scientific research. Spectroscopic methods provide a detailed fingerprint of the molecular structure.[9][10][11]
Expected Spectroscopic Data
The following table summarizes the predicted spectroscopic data for this compound, which serves as a benchmark for experimental verification.
| Technique | Expected Features | Rationale |
| ¹H NMR | δ ~8.5 ppm (s, 2H, pyrazine H); δ ~3.8 ppm (d, 2H, -CH₂-); δ ~2.0 ppm (t, 1H, -SH) | The three distinct pyrazine protons may appear as singlets or complex multiplets around 8.5 ppm. The methylene protons (-CH₂-) are adjacent to the thiol, causing a doublet. The thiol proton (-SH) couples with the methylene protons, resulting in a triplet. |
| ¹³C NMR | δ ~150-140 ppm (pyrazine carbons); δ ~30 ppm (-CH₂- carbon) | Aromatic carbons of the pyrazine ring appear in the downfield region. The aliphatic methylene carbon appears significantly upfield. |
| IR (Infrared) | 3100-3000 cm⁻¹ (Aromatic C-H stretch); 2950-2850 cm⁻¹ (Aliphatic C-H stretch); 2600-2550 cm⁻¹ (S-H stretch, weak); ~1580, 1480, 1420 cm⁻¹ (C=N, C=C ring stretch) | The S-H stretch is a key diagnostic peak, though it is often weak and can be missed. The aromatic ring stretches provide confirmation of the pyrazine core.[10] |
| Mass Spec. (MS) | [M]⁺ at m/z = 126; Key fragments at m/z = 93 ([M-SH]⁺) and m/z = 80 (pyrazine ring) | The molecular ion peak confirms the molecular weight.[7] Alpha cleavage leading to the loss of the sulfhydryl radical (•SH) is a probable and diagnostic fragmentation pathway. |
General Protocol for Spectroscopic Analysis
-
Sample Preparation: Prepare solutions of the purified compound in appropriate deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆). For IR, the neat liquid can be analyzed directly using a salt plate (NaCl) or an ATR accessory.[9] For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Acquire spectra using standard instrument parameters. For ¹H NMR, ensure sufficient scans to obtain a good signal-to-noise ratio, especially for the broad thiol proton.
-
Data Analysis: Compare the acquired spectra with the predicted values.[12][13] The combination of data from NMR (connectivity), IR (functional groups), and MS (molecular weight and fragments) allows for unambiguous confirmation of the structure.
Chemical Reactivity and Stability
The reactivity of this compound is dictated by its two primary functional components: the nucleophilic thiol group and the aromatic pyrazine ring.
-
Thiol Group Reactivity: The thiol (-SH) group is the most reactive site.
-
Oxidation: It is readily oxidized in the presence of air or mild oxidizing agents to form the corresponding disulfide, bis(pyrazin-2-ylmethyl)disulfide. This is a common consideration for storage and handling.
-
Nucleophilicity: As a soft nucleophile, it readily participates in Sₙ2 reactions with alkyl halides to form thioethers. It can also undergo Michael additions to α,β-unsaturated carbonyl compounds.
-
Acidity: The thiol proton is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, NaOH) to form a thiolate anion, which is an even stronger nucleophile.
-
-
Pyrazine Ring Reactivity: The pyrazine ring is an electron-deficient aromatic system due to the two electronegative nitrogen atoms.
-
It is generally resistant to electrophilic aromatic substitution.
-
It can be susceptible to nucleophilic aromatic substitution, particularly if activated by a strong electron-withdrawing group or under harsh conditions.
-
The nitrogen atoms are basic and can be protonated or alkylated to form pyrazinium salts.
-
-
Storage and Stability: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark place.[14][15] This minimizes oxidation of the thiol group. It is incompatible with strong oxidizing agents and strong acids.[14]
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable scaffold in medicinal chemistry.
-
Kinase Inhibitors: The pyrazine core is a well-established "privileged scaffold" found in numerous FDA-approved kinase inhibitors.[2] Kinases are critical targets in oncology and immunology. The methylthiol side chain of this compound provides a reactive handle to build out more complex molecules that can interact with specific binding pockets in target kinases. For example, the thiol can be used as an attachment point for various side chains to explore structure-activity relationships (SAR).
-
Pharmaceutical Intermediates: Pyrazine derivatives are intermediates in the synthesis of drugs for various conditions, including tuberculosis and diabetes.[16] this compound can serve as a starting material for more complex heterocyclic systems.
-
Coordination Chemistry: The nitrogen atoms of the pyrazine ring and the sulfur atom of the thiol group can act as ligands to coordinate with metal ions. This has potential applications in the development of new metal-based drugs or catalysts.[17]
-
Drug Discovery Platforms: The compound is an excellent starting point for creating focused libraries for high-throughput screening. The thiol group can be systematically reacted with a diverse set of electrophiles (e.g., alkyl halides, Michael acceptors) to rapidly generate a library of new chemical entities for biological evaluation.[3]
Safety and Handling
As with any chemical, proper safety protocols must be followed to ensure personnel safety. The information provided here is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[14][15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][18]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15] Avoid contact with skin, eyes, and clothing.[14] Use non-sparking tools as the compound is flammable.[18]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[14][15] Keep containers tightly closed. Store away from incompatible materials such as strong oxidizing agents and strong acids.[14]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14]
-
Conclusion
This compound is more than a simple flavor compound; it is a chemically rich and versatile molecule with significant untapped potential. Its combination of a biologically relevant pyrazine scaffold and a synthetically tractable thiol group makes it an attractive building block for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. By understanding its fundamental properties—from synthesis and spectroscopic identity to reactivity and safe handling—researchers are well-equipped to leverage this compound in the pursuit of novel scientific advancements.
References
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The Good Scents Company. (n.d.). 2-mercaptomethyl pyrazine. Retrieved from [Link]
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LookChem. (n.d.). 2-Mercaptomethyl pyrazine (CAS 59021-02-2): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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PubChemLite. (2025). This compound (C5H6N2S). Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safe Handling and Storage of 2-Methylpyrazine: A Manufacturer's Guide. Retrieved from [Link]
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Capot Chemical. (2013). Material Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Mercaptomethyl pyrazine. PubChem. Retrieved from [Link]
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MDPI. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. Retrieved from [Link]
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Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
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ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
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PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]
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MDPI. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Retrieved from [Link]
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MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
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Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
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ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Mercaptomethylpyrazine from 2-Bromomethylpyrazine
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for the preparation of 2-mercaptomethylpyrazine, a key flavor and fragrance compound, from the readily available starting material, 2-bromomethylpyrazine. The synthesis proceeds through a two-step sequence involving the formation of an S-(pyrazin-2-ylmethyl)isothiouronium bromide intermediate, followed by its alkaline hydrolysis. This document delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and outlines the necessary characterization techniques for the final product. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, flavor chemistry, and drug development who require a practical and in-depth understanding of this synthetic transformation.
Introduction: The Significance of this compound
This compound, also known as pyrazinylmethyl mercaptan, is a potent organosulfur compound that plays a crucial role in the flavor and fragrance industry. It is characterized by its distinct roasted, meaty, and nutty aroma profile, making it an invaluable component in the formulation of savory flavors, particularly for meat, coffee, and cocoa applications. Beyond its sensory attributes, the pyrazine scaffold is a common motif in many biologically active molecules, making its derivatives, including this compound, of interest in medicinal chemistry and drug discovery.
The synthesis of this compound from 2-bromomethylpyrazine offers a practical and scalable route to this important molecule. This guide will focus on a robust and widely applicable method that utilizes thiourea as the thiol source, proceeding through a stable isothiouronium salt intermediate. This approach is favored for its operational simplicity, high yields, and the avoidance of malodorous and highly volatile thiol reagents in the initial step.
The Synthetic Pathway: A Mechanistic Overview
The conversion of 2-bromomethylpyrazine to this compound is efficiently achieved in a two-step process. The first step involves a nucleophilic substitution reaction between 2-bromomethylpyrazine and thiourea to form S-(pyrazin-2-ylmethyl)isothiouronium bromide. The second step is the alkaline hydrolysis of this intermediate to yield the desired this compound.
Step 1: Formation of S-(pyrazin-2-ylmethyl)isothiouronium Bromide
This step is a classic example of an SN2 reaction. The sulfur atom of thiourea, being a soft nucleophile, readily attacks the electrophilic benzylic carbon of 2-bromomethylpyrazine, displacing the bromide ion. The resulting product is a stable, crystalline isothiouronium salt. This salt is easily isolated and purified, which is a significant advantage of this method as it allows for the removal of any unreacted starting materials or byproducts before proceeding to the final step.
Step 2: Alkaline Hydrolysis of the Isothiouronium Salt
The isothiouronium salt is then subjected to alkaline hydrolysis. The hydroxide ions attack the central carbon of the isothiouronium group. This is followed by a rearrangement and subsequent elimination of urea, leading to the formation of the pyrazinylmethyl thiolate anion. Upon acidification during the work-up, the thiolate is protonated to yield the final product, this compound.
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of this compound. Standard laboratory safety procedures should be followed at all times.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Bromomethylpyrazine | C₅H₅BrN₂ | 173.01 | ≥97% | Commercially Available |
| Thiourea | CH₄N₂S | 76.12 | ≥99% | Commercially Available |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Commercially Available |
| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Commercially Available |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Commercially Available |
| Hydrochloric Acid | HCl | 36.46 | 2 M (aq) | Commercially Available |
| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Commercially Available |
Step-by-Step Synthesis
Step 1: Synthesis of S-(pyrazin-2-ylmethyl)isothiouronium bromide
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromomethylpyrazine (17.3 g, 0.1 mol) and ethanol (100 mL).
-
Stir the mixture until the 2-bromomethylpyrazine has completely dissolved.
-
Add thiourea (7.61 g, 0.1 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2 hours. A white precipitate will form during this time.
-
After the reflux period, cool the mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 50 mL).
-
Dry the solid under vacuum to a constant weight to yield S-(pyrazin-2-ylmethyl)isothiouronium bromide.
Step 2: Synthesis of this compound
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve the S-(pyrazin-2-ylmethyl)isothiouronium bromide (from the previous step) in deoxygenated water (150 mL).
-
Cool the solution in an ice bath.
-
Prepare a solution of sodium hydroxide (12.0 g, 0.3 mol) in deoxygenated water (50 mL) and add it dropwise to the stirred isothiouronium salt solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours under a nitrogen atmosphere.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 2 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound as a pale yellow oil.
Purification
The crude this compound can be purified by vacuum distillation.
| Parameter | Value |
| Boiling Point | 74-76 °C at 10 mmHg |
| Expected Yield | 75-85% (over two steps) |
Product Characterization
Thorough characterization of the final product is essential to confirm its identity and purity.
Physical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Odor | Roasted, meaty, nutty |
| Molecular Formula | C₅H₆N₂S |
| Molar Mass | 126.18 g/mol |
Spectroscopic Data (Predicted)
Due to the absence of readily available experimental spectra in the searched literature, the following NMR data are predicted based on the analysis of structurally similar compounds.[1][2]
¹H NMR (400 MHz, CDCl₃):
-
δ 8.55 (s, 1H, pyrazine-H)
-
δ 8.45 (s, 1H, pyrazine-H)
-
δ 8.40 (s, 1H, pyrazine-H)
-
δ 3.85 (d, J = 7.5 Hz, 2H, -CH₂-SH)
-
δ 1.90 (t, J = 7.5 Hz, 1H, -SH)
¹³C NMR (100 MHz, CDCl₃):
-
δ 152.0 (C, pyrazine)
-
δ 145.0 (CH, pyrazine)
-
δ 144.5 (CH, pyrazine)
-
δ 143.0 (CH, pyrazine)
-
δ 30.0 (-CH₂-SH)
Conclusion
The synthesis of this compound from 2-bromomethylpyrazine via an isothiouronium salt intermediate is a highly effective and practical method. This guide has provided a comprehensive framework for this synthesis, from the fundamental mechanistic principles to detailed, actionable experimental protocols and characterization guidelines. The described pathway offers a reliable means for researchers and professionals to access this valuable flavor and fragrance compound for a variety of applications.
References
- O'Neil, M.J. (Ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition, The Royal Society of Chemistry. [Link not available]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link not available]
- Reid, E. E. (1958). Organic Chemistry of Bivalent Sulfur. Vol. 1, Chemical Publishing Co. [Link not available]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link not available]
Sources
Spectroscopic Characterization of 2-Mercaptomethylpyrazine: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2-Mercaptomethylpyrazine (also known as pyrazin-2-ylmethanethiol), a heterocyclic compound with applications in flavor and fragrance chemistry as well as a potential building block in drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction to this compound
This compound is a volatile organic compound characterized by a pyrazine ring substituted with a mercaptomethyl group (-CH₂SH). The interplay of the aromatic, electron-deficient pyrazine ring and the nucleophilic thiol functional group dictates its chemical reactivity and is key to interpreting its spectroscopic signatures. Understanding these spectral properties is fundamental for its identification, purity assessment, and for elucidating its role in various chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazine ring and the methylene and thiol groups. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring significantly deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to benzene.[1][2]
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.5 - 8.6 | Doublet | ~1.5 |
| H-5 | ~8.4 - 8.5 | Doublet | ~2.5 |
| H-6 | ~8.3 - 8.4 | Doublet of Doublets | ~1.5, ~2.5 |
| -CH₂- | ~3.8 - 4.0 | Doublet | ~8.0 |
| -SH | ~1.5 - 2.0 | Triplet | ~8.0 |
Note: Predicted values are based on the analysis of related pyrazine derivatives and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other acquisition parameters.[1][3]
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2]
-
Instrument Setup:
-
Use a 400 MHz or higher NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64.
-
Temperature: 298 K.[2]
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrazine ring are expected to be deshielded due to the electronegativity of the nitrogen atoms.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 155 |
| C-3 | ~145 - 150 |
| C-5 | ~143 - 148 |
| C-6 | ~142 - 147 |
| -CH₂- | ~30 - 35 |
Note: These are estimated chemical shifts. The specific resonance order of the pyrazine carbons can be confirmed by 2D NMR experiments.[2]
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Use a 400 MHz or higher NMR spectrometer equipped with a broadband probe.
-
Tune the probe for ¹³C.
-
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.[2]
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak.
-
Data Acquisition and Processing Workflow:
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Characteristic IR Absorptions:
The IR spectrum of this compound is expected to show absorptions corresponding to the pyrazine ring, the C-H bonds of the methylene group, and the S-H bond of the thiol group.
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| Aromatic C-H stretch | 3000 - 3100 | Pyrazine ring C-H stretching vibrations.[4] |
| Aliphatic C-H stretch | 2850 - 2960 | Methylene (-CH₂-) group C-H stretching. |
| S-H stretch | 2550 - 2600 | Thiol (-SH) group stretching; typically a weak band. |
| C=N and C=C stretch | 1400 - 1600 | Pyrazine ring stretching vibrations.[4][5] |
| C-S stretch | 600 - 800 | Carbon-sulfur bond stretching. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the salt plates or solvent.
-
-
Acquisition:
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Fragmentation Pattern:
In electron ionization (EI) mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will likely involve the loss of the thiol group and cleavage of the pyrazine ring.
Predicted Mass Spectrometry Data:
| m/z | Proposed Fragment |
| 126 | [M]⁺ (Molecular Ion) |
| 93 | [M - SH]⁺ |
| 79 | [Pyrazine]⁺ |
Note: The relative intensities of the fragment ions will depend on the ionization energy.[6]
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) at 70 eV is a common method for generating ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Mass Spectrometry Workflow:
Caption: General workflow for mass spectrometry analysis.
Conclusion
The spectroscopic data presented in this guide, including predicted NMR chemical shifts, characteristic IR absorptions, and expected mass spectral fragmentation patterns, provide a robust framework for the identification and characterization of this compound. The detailed experimental protocols offer practical guidance for researchers to obtain high-quality spectral data. A thorough understanding of these spectroscopic techniques and the interpretation of the resulting data is essential for professionals engaged in chemical synthesis, quality control, and the development of new chemical entities.
References
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Infrared Spectra of Pyrazine- and Pyridine-carboxylic Acid and Their Derivatives. - J-Stage. Available at: [Link]
-
Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry. Available at: [Link]
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
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Physical and chemical properties of 2-Mercaptomethylpyrazine
This guide provides a comprehensive overview of the physical, chemical, and analytical properties of 2-Mercaptomethylpyrazine (CAS No. 59021-02-2). It is intended for researchers, scientists, and professionals in the fields of flavor chemistry and drug development, offering in-depth technical information, experimental protocols, and insights into its applications.
Introduction: The Aromatic Significance of this compound
This compound, also known as pyrazin-2-ylmethanethiol, is a heterocyclic organic compound that plays a significant role in the flavor and aroma industry. Its characteristic meaty, roasted, and nutty notes make it a key component in the formulation of savory flavors. Beyond its sensory contributions, the pyrazine ring system is a scaffold of interest in medicinal chemistry, suggesting potential applications for its derivatives in drug discovery.[1][2][3] This guide will delve into the core scientific principles governing the properties and utility of this multifaceted molecule.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of this compound are fundamental to its handling, application, and analysis. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂S | [4] |
| Molecular Weight | 126.18 g/mol | [4] |
| Appearance | Colorless to yellow liquid | [4] |
| Odor Profile | Meaty, roasted, caramellic, nutty, coffee, beefy | [4] |
| Boiling Point | 44-45 °C at 0.07 mmHg; 94 °C at 10 mmHg | [4] |
| Specific Gravity | 1.134 @ 25 °C | [4] |
| Refractive Index | 1.578 @ 20 °C | [4] |
| Flash Point | 60 °C (140 °F) | [4] |
| Solubility | Soluble in water and alcohol | [4][5] |
| logP (o/w) | 0.633 (estimated) | [4] |
Chemical Synthesis and Reactivity
Synthesis of this compound
The synthesis of this compound typically involves a two-step process starting from 2-methylpyrazine. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of this compound
Step 1: Chlorination of 2-Methylpyrazine
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpyrazine (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution.
-
Initiate the reaction by adding a catalytic amount of a radical initiator, such as benzoyl peroxide.
-
Heat the mixture to reflux and monitor the reaction progress using gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide and wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(chloromethyl)pyrazine.
Step 2: Thiolation of 2-(Chloromethyl)pyrazine
-
In a separate flask, prepare a solution of sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH) (1.2 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Cool the solution in an ice bath and slowly add the 2-(chloromethyl)pyrazine obtained from Step 1.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by GC.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Diagram: Synthesis of this compound
Caption: Synthetic route to this compound.
Chemical Reactivity
The chemical reactivity of this compound is dominated by the thiol (-SH) group and influenced by the pyrazine ring.
-
Oxidation: The thiol group is susceptible to oxidation. Mild oxidizing agents can convert it to the corresponding disulfide, bis(pyrazin-2-ylmethyl) disulfide. This is a common reaction for thiols and is relevant to the stability and flavor profile of the compound.[6][7][8] The reaction proceeds via a thiolate anion intermediate, which is more nucleophilic than the neutral thiol.[9][10]
Diagram: Oxidation of this compound to its Disulfide
Caption: Oxidation of the thiol to a disulfide.
-
Acidity and Alkylation: The thiol proton is weakly acidic and can be removed by a base to form a thiolate anion. This anion is a good nucleophile and can undergo S-alkylation with various electrophiles.
-
Pyrazine Ring Chemistry: The pyrazine ring is an electron-deficient aromatic system, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. However, it can undergo nucleophilic aromatic substitution, particularly if there are good leaving groups on the ring.
Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyrazine ring and the methylene group.
-
Pyrazine Protons: Three distinct signals in the aromatic region (typically δ 8.0-8.6 ppm), corresponding to the three non-equivalent protons on the pyrazine ring.
-
Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the thiol proton) in the upfield region (typically δ 3.5-4.5 ppm).
-
Thiol Proton (-SH): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show five signals corresponding to the five carbon atoms in the molecule.
-
Pyrazine Carbons: Four signals in the downfield region (typically δ 140-160 ppm) for the carbons of the pyrazine ring.
-
Methylene Carbon (-CH₂-): One signal in the upfield region (typically δ 20-30 ppm).
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 126. The fragmentation pattern is expected to be influenced by the stability of the pyrazinylmethyl cation.
-
Molecular Ion: A peak at m/z = 126.
-
Major Fragments: Loss of the thiol group (-SH) to give a fragment at m/z 93 (pyrazinylmethyl cation). Cleavage of the C-S bond can also lead to a fragment at m/z 93. Further fragmentation of the pyrazine ring is also possible.[13][14][15]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
-
S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹.
-
C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Absorptions just below 3000 cm⁻¹.
-
C=N and C=C Stretch (aromatic ring): Bands in the 1400-1600 cm⁻¹ region.[16][17]
Analytical Methodologies
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound, especially in complex matrices like food and flavor formulations.[18][19][20]
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation: For solid samples, a solvent extraction or headspace solid-phase microextraction (HS-SPME) can be used to isolate the volatile and semi-volatile compounds. Liquid samples may be diluted in a suitable solvent.
-
Internal Standard: The use of a deuterated internal standard, such as 2-methylpyrazine-d6, is recommended for accurate quantification to correct for matrix effects and variations in sample preparation.[21]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).
-
Injector: Splitless mode at a temperature of 250-270 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[21]
-
Oven Temperature Program: An initial temperature of 40-50 °C, held for 2-5 minutes, followed by a ramp of 3-5 °C/min to 230-250 °C.[21][22]
-
-
MS Conditions:
-
Data Analysis: Identification is based on the retention time and comparison of the mass spectrum with a reference spectrum. Quantification is achieved by creating a calibration curve using the internal standard.
Diagram: GC-MS Workflow for Pyrazine Analysis
Caption: Workflow for the analysis of this compound.
Applications
Flavor and Fragrance Industry
This compound is a widely used flavoring agent due to its potent meaty and roasted aroma. It is a key component in the formulation of savory flavors for a variety of food products, including soups, sauces, processed meats, and snacks. Its presence is often associated with the complex flavors developed during the Maillard reaction in cooked foods.
Drug Development
The pyrazine nucleus is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs.[1][3][23][24] Pyrazine derivatives have been investigated for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The thiol group in this compound offers a reactive handle for the synthesis of new derivatives with potential therapeutic applications. While specific drug development programs focusing on this compound are not widely reported, its structural motifs suggest it as a valuable building block for the synthesis of novel bioactive compounds.
Safety and Toxicology
Pyrazine derivatives used as flavoring ingredients have been evaluated by the Flavor and Extract Manufacturers Association (FEMA) and are generally recognized as safe (GRAS) under their intended conditions of use.[25][26][27][28] The safety of these compounds is supported by their rapid absorption, metabolic detoxification, and excretion. However, as with all chemicals, appropriate handling procedures should be followed. It is recommended to consult the Safety Data Sheet (SDS) for specific handling and safety information.
Conclusion
This compound is a molecule of significant industrial importance, particularly in the flavor industry. Its unique sensory properties are a direct result of its chemical structure. A thorough understanding of its physical and chemical properties, as well as the analytical methods for its characterization, is crucial for its effective application. Furthermore, the presence of the pyrazine ring and a reactive thiol group makes it an interesting candidate for further research in the field of medicinal chemistry. This guide has provided a comprehensive technical overview to support researchers and scientists in their work with this versatile compound.
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Reaction mechanism of thiol to disulfide oxidation under basic conditions? (2019). Chemistry Stack Exchange. [Link]
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Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. (2013). Antioxidants & Redox Signaling, 18(13), 1615–1642. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7440. [Link]
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The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
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Thiol Oxidation Definition - Organic Chemistry Key Term. (n.d.). Fiveable. [Link]
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Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7440. [Link]
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Oxidation of Thiols. (2024). Chemistry LibreTexts. [Link]
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This compound. (n.d.). FEMA. [Link]
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Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. (2021). Foods, 10(5), 969. [Link]
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The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. (2002). Food and Chemical Toxicology, 40(4), 429–451. [Link]
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2-mercaptomethyl pyrazine, 59021-02-2. (n.d.). The Good Scents Company. [Link]
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Analysis of Pyrazines by GC. (n.d.). Scribd. [Link]
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Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). Journal of Chromatography A, 1589, 149–161. [Link]
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Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2009). Analytica Chimica Acta, 641(1-2), 101–107. [Link]
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The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Flavor and Extract Manufacturers Association. (2002). Food and Chemical Toxicology, 40(4), 429–451. [Link]
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2-Methylpyridine 13C NMR Spectrum. (n.d.). Human Metabolome Database. [Link]
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2-mercaptopyrimidine. (n.d.). Organic Syntheses. [Link]
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FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]
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Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. (2023). Catalysts, 13(2), 318. [Link]
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Infrared spectra of 2-mercaptopyridine monomers isolated in an Ar... (n.d.). ResearchGate. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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2-Mercaptomethyl pyrazine (CAS 59021-02-2): Odor profile, Properties, & IFRA compliance. (n.d.). ScentARC. [Link]
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Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]
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Methylpyrazine-2-carboxylate. (n.d.). NIST WebBook. [Link]
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Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. [Link]
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2-Mercaptomethylpyrazine CAS number 59021-02-2
An In-depth Technical Guide to 2-Mercaptomethylpyrazine (CAS 59021-02-2)
Executive Summary
This compound, CAS Number 59021-02-2, is a potent organosulfur heterocyclic compound that has carved a significant niche primarily within the flavor and fragrance industry. Characterized by its powerful roasted, meaty, and caramellic aroma profile, it is a key component in the formulation of savory flavors.[1][2][3] This guide offers a comprehensive technical overview of its chemical identity, synthesis, core reactivity, applications, and safety considerations. Beyond its established role as a flavorant, this document explores its latent potential in drug development and materials science, owing to the unique reactivity of its thiol (-SH) group and the versatile pyrazine scaffold. Detailed experimental protocols, mechanistic discussions, and safety guidelines are presented to serve as a vital resource for researchers, scientists, and professionals in applied chemical sciences.
Chapter 1: Introduction to this compound
The Pyrazine Scaffold in Chemical Science
Pyrazines are a class of aromatic six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4.[4] This structural motif is prevalent in a vast array of natural products, pharmaceuticals, and functional materials.[5][6] The electron-withdrawing nature of the nitrogen atoms imparts unique electronic properties to the ring, influencing its reactivity and making it a valuable building block in medicinal chemistry and materials science.[4][6] Pyrazine derivatives are known for their diverse biological activities and their ability to act as ligands in the formation of metal-organic frameworks (MOFs) and conductive polymers.[6]
Emergence of this compound: A Key Aroma Compound
While the pyrazine family is broad, this compound stands out for its profound sensory impact. It is not reported to be found in nature, but its potent aroma makes it an indispensable tool for flavor chemists.[1] Its characteristic roasted and meaty notes are crucial for recreating the complex flavor profiles of cooked foods, particularly in processed foods, sauces, and snacks.[7][8][9] The compound is recognized for its effectiveness at very low concentrations and has been assessed for safety as a flavoring ingredient by regulatory bodies.[10][11]
Scope of this Guide
This guide provides a holistic view of this compound, bridging the gap between its industrial application as a flavorant and its potential as a reactive chemical intermediate. It is designed to equip researchers with the foundational knowledge and practical methodologies required to synthesize, handle, and explore the utility of this compound.
Chapter 2: Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application and study.
Core Molecular Data
The fundamental identifiers and molecular properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 59021-02-2 | [3][12] |
| Molecular Formula | C₅H₆N₂S | [3] |
| Molecular Weight | 126.18 g/mol | [3][13] |
| Synonyms | pyrazin-2-ylmethanethiol, Pyrazinemethanethiol, Pyrazinylmethyl mercaptan | [1][12][14] |
Physical Properties
The physical state and properties dictate the handling, storage, and application conditions for the compound.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor Profile | Roasted, meaty, caramellic, barbecue-like | [1][3] |
| Boiling Point | 94 °C @ 10 mmHg; 224.8 °C @ 760 mmHg | [1][13] |
| Density | ~1.13 - 1.19 g/cm³ at 25 °C | [1][3] |
| Refractive Index | ~1.578 at 20 °C | [1][13] |
| Flash Point | 60 °C (140 °F) | [1] |
| Solubility | Soluble in water and alcohol | [1][13] |
Spectroscopic and Analytical Profile
While specific spectra are proprietary, characterization of this compound relies on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show characteristic signals for the three aromatic protons on the pyrazine ring and a signal for the methylene (-CH₂-) protons adjacent to the thiol group, along with the thiol proton itself. ¹³C NMR would similarly show distinct peaks for the four unique carbons of the pyrazine ring and the methylene carbon.
-
Mass Spectrometry (MS): GC-MS is the workhorse for analyzing volatile flavor compounds. The mass spectrum would show a molecular ion peak (M⁺) at m/z 126, with a characteristic M+2 peak due to the natural abundance of the ³⁴S isotope.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic ring, C=N and C=C stretching from the pyrazine ring, and a weak S-H stretching band for the thiol group.
-
Gas Chromatography (GC): Retention indices on various capillary columns are used for identification and purity assessment, often coupled with olfactometry (GC-O) to correlate chemical peaks with specific aroma characteristics.
Chapter 3: Synthesis and Mechanistic Insights
The synthesis of pyrazine derivatives can be challenging, often requiring specific conditions to achieve good yields.[15][16] A reliable method for this compound proceeds via a two-step route starting from the commercially available 2-methylpyrazine.[3][17]
Strategic Approach: From Methylpyrazine to Mercaptomethylpyrazine
The synthesis strategy involves two classical organic transformations:
-
Free-Radical Halogenation: The methyl group on 2-methylpyrazine is first converted to a chloromethyl group. This benzylic-like position is susceptible to radical halogenation.
-
Nucleophilic Substitution: The resulting chloro-substituent is then displaced by a sulfur nucleophile to form the target thiol.
Detailed Experimental Protocol
This protocol is a self-validating system; successful formation of the intermediate and final product can be monitored by TLC and GC-MS at each stage.
Step 1: Synthesis of 2-(Chloromethyl)pyrazine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 2-methylpyrazine (1.0 eq) in a suitable anhydrous solvent like carbon tetrachloride or benzene.
-
Initiation: Add N-chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, ~0.02 eq).
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by GC-MS by observing the disappearance of the starting material peak and the appearance of a new peak corresponding to the chlorinated product.
-
Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 2-(chloromethyl)pyrazine can be purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Nucleophile Preparation: Prepare a solution of potassium hydrosulfide (KSH, 1.2 eq) in ethanol. Caution: KSH is corrosive and releases toxic H₂S gas upon acidification. This step should be performed in a well-ventilated fume hood.
-
Reaction: Cool the KSH solution in an ice bath. Add the 2-(chloromethyl)pyrazine (1.0 eq) dropwise with stirring.
-
Completion: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
Workup: Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent like diethyl ether or dichloromethane.
-
Purification: Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate. After solvent removal, the final product, this compound, can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[3]
Mechanistic Rationale
-
Causality in Step 1: The choice of BPO as a radical initiator is critical. It thermally decomposes to form phenyl radicals, which then abstract a hydrogen atom from the methyl group of 2-methylpyrazine. This forms a resonance-stabilized pyrazinylmethyl radical. This radical then reacts with NCS to propagate the chain and form the chlorinated product. This method is selective for the benzylic-like position over the aromatic ring.
-
Causality in Step 2: The reaction is a straightforward Sₙ2 nucleophilic substitution. The hydrosulfide anion (SH⁻) is a potent sulfur nucleophile that readily displaces the chloride leaving group from the electrophilic methylene carbon, forming the C-S bond of the final product.
Chapter 4: Core Reactivity and Chemical Principles
The Thiol Functional Group: A Locus of Reactivity
The chemistry of this compound is dominated by its thiol group. Thiols are the sulfur analogs of alcohols but exhibit distinct properties. They are more acidic, more nucleophilic, and more easily oxidized than their alcohol counterparts.[18] This high reactivity makes them pivotal in both biological systems and synthetic chemistry.
Thiol-Disulfide Exchange: A Gateway to Biological and Materials Applications
One of the most important reactions of thiols is the thiol-disulfide exchange.[19] This is a reversible reaction where a thiol attacks a disulfide bond, cleaving it and forming a new disulfide bond.
R'–SH + R–S–S–R ⇌ R'–S–S–R + R–SH
This process is fundamental to protein folding, where enzymes like protein disulfide isomerase (PDI) catalyze the formation and rearrangement of disulfide bridges.[20] In materials science, this reversible covalent chemistry is exploited to create redox-responsive polymers, hydrogels, and drug delivery systems.[21]
The mercaptomethyl group on the pyrazine ring is well-positioned to participate in such reactions. A related compound, 2,3-bis(mercaptomethyl)pyrazine, has been shown to be a highly effective disulfide-reducing agent, superior even to the classic reagent dithiothreitol (DTT), highlighting the potent reactivity conferred by this structural motif.[22]
The Influence of the Pyrazine Ring on Reactivity
The pyrazine ring acts as a mild electron-withdrawing group, which can slightly increase the acidity of the thiol proton compared to a simple alkyl thiol. This enhances its ability to form the thiolate anion (R-S⁻), the active nucleophile in many of its reactions.
Chapter 5: Applications and Future Perspectives
Established Application: The Science of Flavor and Aroma
The primary and most well-documented application of this compound is as a flavoring agent.[10] It is a cornerstone ingredient for creating authentic savory and roasted flavor profiles in a wide range of food products.[8][9] Its high impact and specific "meaty" character make it invaluable for:
-
Reconstituted meat products
-
Savory snacks and crackers
-
Soups, sauces, and gravies
-
Pet food formulations
Exploratory Potential in Drug Development and Chemical Biology
While not currently used as a pharmaceutical, the structure of this compound presents intriguing possibilities:
-
Disulfide-Reducing Agent: Drawing analogy from the potent activity of 2,3-bis(mercaptomethyl)pyrazine[22], this monofunctional thiol could be explored as a tool in chemical biology for the controlled reduction of specific disulfide bonds in proteins or peptides.
-
Covalent Inhibitors: The nucleophilic thiol group could be used to target and form covalent bonds with electrophilic residues (like cysteine or dehydroalanine) in protein active sites, a strategy used in drug design.
-
Building Block for Therapeutics: The pyrazine core is a known pharmacophore in various drugs.[23] The thiol handle provides a convenient point for synthetic elaboration, allowing for its incorporation into larger, more complex molecules with potential therapeutic activity.
Potential in Materials Science
The reactivity of the thiol group is also highly attractive for materials science:
-
Redox-Responsive Polymers: It can be incorporated into polymer chains via its thiol group. The subsequent oxidation to a disulfide can form cross-links, and the reduction can cleave them, creating materials that change their properties (e.g., swelling, degradation) in response to redox stimuli.[21]
-
Surface Modification: Thiols are known to form self-assembled monolayers (SAMs) on gold surfaces.[18] This allows for the precise modification of surfaces for applications in sensors, electronics, and biocompatible coatings.
-
MOF Ligands: The pyrazine nitrogens can coordinate to metal centers, while the thiol group can be post-synthetically modified, making it a potential functional ligand for creating advanced Metal-Organic Frameworks (MOFs).[6]
Chapter 6: Safety, Handling, and Toxicology
GHS Classification and Hazard Assessment
Information on the GHS classification is limited. However, based on its structure and data from suppliers, it should be treated as a hazardous chemical.[13] It is listed as a flammable liquid and potential precautions suggest it may cause skin and eye irritation and may be harmful if inhaled.[13][24]
-
Potential Hazards: Flammable liquid and vapor, skin irritant, eye irritant, respiratory irritant.
Recommended Handling and Storage Procedures
Given its potential hazards and potent odor, strict handling procedures are necessary.
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood.[13][25]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Store separately from strong oxidizing agents and acids.[3]
Toxicological Profile and Considerations for Organosulfur Compounds
This compound has been evaluated and deemed GRAS (Generally Recognized As Safe) for its intended use as a flavoring agent.[10][11] However, the toxicology of organosulfur compounds can be complex.[26] While many are essential for life (e.g., cysteine, methionine)[18], others can be toxic (e.g., sulfur mustard)[27]. For any application outside of regulated food use, especially those involving higher concentrations or different routes of exposure, a thorough toxicological risk assessment would be required.[28]
Conclusion
This compound is a molecule of dual character. It is an industrially vital flavor compound, expertly mimicking the complex aromas of cooked and roasted foods. At the same time, its inherent chemical functionalities—a reactive thiol and a versatile pyrazine core—present a largely untapped resource for innovation in medicinal chemistry, chemical biology, and materials science. By understanding its synthesis, reactivity, and safety, researchers can both leverage its current applications and unlock its future potential as a valuable chemical building block.
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Discovery of 2-Mercaptomethylpyrazine in food flavors
An In-Depth Technical Guide to the Discovery and Analysis of 2-Mercaptomethylpyrazine in Food Flavors
Abstract
Pyrazines are a class of potent, nitrogen-containing heterocyclic compounds that are fundamental to the aroma of thermally processed foods, contributing characteristic roasted, nutty, and baked notes.[1][2][3] Among these, sulfur-substituted pyrazines represent a particularly impactful subclass, often possessing exceptionally low odor thresholds and imparting distinct savory, meaty, and roasted aromas. This technical guide provides a comprehensive exploration of this compound (CAS 59021-02-2), a key sulfur-containing pyrazine. We will delve into its sensory properties, the complex chemical pathways of its formation during food processing, its occurrence in various food matrices, and the sophisticated analytical workflows required for its discovery, identification, and accurate quantification. This document is intended for researchers and scientists in flavor chemistry, food science, and analytical chemistry, offering both foundational knowledge and practical, field-proven methodologies.
The Significance of Sulfur-Containing Pyrazines in Food Aroma
While the broader family of alkylpyrazines is well-known for contributing nutty and roasty aromas, the incorporation of a sulfur atom, particularly in the form of a thiol (mercaptan) group, dramatically alters the sensory profile.[3][4] These sulfur-containing volatiles are often described with potent "meaty," "roasted," "savory," and sometimes "coffee-like" notes.[5][6] this compound, also known as pyrazinylmethanethiol, is a prime example. Its powerful, roasted meat-like aroma makes it a significant contributor to the overall flavor profile of many cooked foods, even at trace concentrations in the parts-per-billion (ppb) or parts-per-trillion (ppt) range.[3][5][6] Understanding the formation and detection of this compound is critical for both academic flavor research and industrial applications, from optimizing cooking processes to developing authentic savory flavorings.
Chemical and Sensory Profile
A foundational understanding of this compound begins with its core physico-chemical and organoleptic properties. This data informs everything from the selection of extraction solvents to the interpretation of sensory panel results.
Table 1: Physico-chemical and Sensory Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-(Mercaptomethyl)pyrazine; Pyrazin-2-ylmethanethiol | [5][6] |
| CAS Number | 59021-02-2 | [5][6] |
| Molecular Formula | C₅H₆N₂S | N/A |
| Molecular Weight | 126.18 g/mol | N/A |
| Appearance | Colorless to yellow clear liquid | [5][6] |
| Boiling Point | 94.0 °C @ 10.0 mm Hg | [5][6] |
| Flash Point | 60.0 °C (140.0 °F) | [5][6] |
| Solubility | Soluble in alcohol and water | [5][6] |
| Odor Description | Roasted, meaty, caramellic | [5][6] |
| Taste Description | Roasted meat-like | [5][6] |
Formation Pathways: The Chemistry of Cooking
This compound is not typically found in raw ingredients.[5] Instead, it is a product of the complex cascade of chemical reactions that occur during thermal processing, primarily the Maillard reaction and subsequent Strecker degradation.[7][8] The critical precursors are a source of sulfur (from sulfur-containing amino acids), a carbonyl compound, and an amino group.
The key mechanistic steps are:
-
Maillard Reaction Initiation: The reaction begins with the condensation of a reducing sugar (e.g., glucose) and an amino acid to form a glycosylamine, which then rearranges to an Amadori product.
-
Generation of Reactive Carbonyls: The Amadori product degrades through various pathways to produce highly reactive dicarbonyl compounds like glyoxal and methylglyoxal.
-
Strecker Degradation: The sulfur-containing amino acid, cysteine , is paramount for the formation of this compound. Cysteine undergoes Strecker degradation by reacting with a dicarbonyl compound. This reaction decarboxylates and deaminates the amino acid, yielding a Strecker aldehyde (mercaptoacetaldehyde) and an α-aminoketone.[9]
-
Pyrazine Ring Formation: Two molecules of an α-aminoketone (which can be generated from other amino acids present in the food) condense to form a dihydropyrazine intermediate. Oxidation of this intermediate yields the stable pyrazine ring.
-
Side-Chain Addition: The Strecker aldehyde derived from cysteine, mercaptoacetaldehyde, or hydrogen sulfide (H₂S) generated from cysteine degradation can then react with other Maillard intermediates to introduce the sulfur-containing side chain, ultimately forming this compound.[4][9]
The causality behind this pathway is critical: the presence and concentration of both reducing sugars and, specifically, cysteine are limiting factors for the generation of this particular flavor compound.[9] This explains its prevalence in protein-rich foods that are subjected to heat.
Occurrence in Food
This compound and related sulfur-containing pyrazines have been identified as key aroma compounds in a variety of thermally processed foods. Their presence is a hallmark of roasting, grilling, and frying operations.
Table 2: Reported Occurrence of Sulfur-Containing Pyrazines in Various Foods
| Food Matrix | Key Process | Relevant Compounds Identified | Significance | Source |
| Roasted Coffee | Roasting | Alkylpyrazines, Thiophenes, Thiazoles | Contribute to the characteristic "roasty" and complex aroma profile. | [2][10][11][12] |
| Cooked Meat (Beef, Pork) | Grilling, Frying, Roasting | Pyrazines, Sulfur-containing volatiles (e.g., thiols, sulfides) | Essential for the generation of savory, roasted, and characteristic "meaty" flavor. | [13][14][15] |
| Roasted Peanuts | Roasting | Numerous pyrazines, Pyrroles, Thiazoles, Sulfides | Pyrazines are prime contributors to the classic roasted peanut flavor. | [8][16][17] |
| Cocoa | Roasting | Methylpyrazines, Trimethylpyrazines | Critical for the development of the rich, roasted chocolate aroma. | [18] |
Analytical Workflow for Discovery and Quantification
The discovery of trace-level, potent odorants like this compound requires a specialized analytical approach that combines sensitive chemical identification with human sensory perception. The gold-standard technique is Gas Chromatography-Mass Spectrometry-Olfactometry (GC-MS/O).[5][19] A robust workflow is self-validating, ensuring that what is detected by the instrument is also what is perceived as a key aroma.
Step 1: Sample Preparation and Extraction
The primary challenge in flavor analysis is isolating the volatile and semi-volatile compounds from a complex, often fatty or aqueous, food matrix without creating artifacts.[1][20][21] The choice of extraction method is therefore critical and depends on the matrix and the target analytes.
Causality in Method Selection:
-
Solvent-Assisted Flavour Evaporation (SAFE): This is the preferred method for comprehensive, quantitative analysis.[14] It involves high-vacuum distillation at low temperatures, which efficiently separates volatiles from non-volatile matrix components (like lipids and sugars) while minimizing thermal degradation and artifact formation. It is superior to simultaneous distillation-extraction (SDE) which can have higher operating temperatures.
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, rapid, and sensitive technique ideal for screening and semi-quantitative work.[18] It is excellent for analyzing the most volatile compounds in the headspace above a sample but can be subject to competitive binding on the fiber, potentially skewing quantitative results for complex mixtures.
-
Liquid-Liquid Extraction (LLE): A classic method that is effective but can be labor-intensive and require large volumes of organic solvents, which may need to be carefully removed to avoid masking trace odorants.[7][22]
Table 3: Comparison of Sample Preparation Techniques for Volatile Pyrazine Analysis
| Technique | Principle | Advantages | Disadvantages | Best For |
| SAFE | High-vacuum, low-temperature distillation | High recovery, minimizes artifacts, suitable for quantification | Requires specialized glassware, lower throughput | Comprehensive profiling, quantitative studies |
| HS-SPME | Adsorption of headspace volatiles onto a coated fiber | Fast, solvent-free, high sensitivity | Competitive adsorption, matrix effects, semi-quantitative | Rapid screening, quality control, highly volatile compounds |
| SDE | Simultaneous steam distillation and solvent extraction | Good for less volatile compounds | Potential for thermal artifact formation | Historical method, broad-spectrum analysis |
Step 2: GC-MS/O Analysis – The Core of Discovery
The concentrated extract is injected into a Gas Chromatograph.
-
Gas Chromatography (GC): The volatile compounds are separated based on their boiling points and polarity as they pass through a long, narrow capillary column.
-
Column Effluent Splitting: At the end of the GC column, the effluent is split. Typically, 50% is directed to the mass spectrometer and 50% is directed to a heated sniffing port.[5] This simultaneous detection is the cornerstone of the technique.
-
Mass Spectrometry (MS): Provides structural information for chemical identification. As each compound elutes from the column, it is ionized and fragmented, creating a unique mass spectrum (a chemical fingerprint) that can be compared to spectral libraries for identification.[10]
-
Olfactometry (O): A trained sensory analyst sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odor.[19][23] This provides the crucial link between a chemical peak and its sensory impact.
The discovery of this compound occurs when an analyst detects a distinct "roasted meat" aroma at a specific retention time, and the MS detector simultaneously records a mass spectrum corresponding to the compound.[13]
Step 3: Confirmation and Quantification
Initial identification by MS library matching is tentative. For authoritative confirmation, the retention time and mass spectrum of the unknown peak must be compared directly with those of an authentic, synthesized reference standard analyzed under the same conditions.
For accurate quantification, a Stable Isotope Dilution Assay (SIDA) is the industry and academic gold standard.[11][24][25][26]
-
Principle: A known amount of a stable isotope-labeled version of the target analyte (e.g., deuterium or ¹³C-labeled this compound) is added to the sample as an internal standard at the very beginning of the extraction process.
-
Causality and Self-Validation: The labeled standard is chemically identical to the native analyte, so it behaves identically during extraction, concentration, and injection, experiencing the same losses.[25][27] The mass spectrometer, however, can distinguish between the native (light) and labeled (heavy) forms. By measuring the ratio of the native analyte to the labeled standard in the final analysis, one can calculate the exact initial concentration of the native analyte, automatically correcting for any sample preparation losses. This makes the method exceptionally accurate and robust.[24][28]
Experimental Protocols
Protocol 1: Volatile Compound Extraction using SAFE
-
Sample Preparation: Weigh 50 g of the food sample (e.g., finely ground roasted peanuts) into a 1 L three-neck flask. If the sample is dry, add 200 mL of deodorized, purified water.
-
Internal Standard Spiking: Add a known concentration of the stable isotope-labeled internal standard (e.g., d₃-2-mercaptomethylpyrazine) directly to the sample slurry.
-
Apparatus Setup: Assemble the Solvent-Assisted Flavour Evaporation (SAFE) apparatus according to the manufacturer's instructions. Ensure all glass joints are properly sealed with high-vacuum grease.
-
Distillation: Immerse the sample flask in a water bath maintained at 40°C. Immerse the receiving flasks in liquid nitrogen.
-
Vacuum Application: Gradually apply a high vacuum (typically < 10⁻³ mbar) to the system. The water in the sample will begin to distill at a low temperature, carrying the volatile and semi-volatile compounds with it.
-
Extraction: Continue the distillation for 2-3 hours until approximately 150 mL of aqueous distillate is collected in the frozen receiving flasks.
-
Thawing and Solvent Extraction: Allow the receiving flasks to thaw. Transfer the aqueous distillate to a separatory funnel and perform a liquid-liquid extraction three times with 30 mL portions of dichloromethane.
-
Drying and Concentration: Combine the dichloromethane extracts and dry them over anhydrous sodium sulfate. Filter the extract and carefully concentrate it to a final volume of ~200 µL under a gentle stream of nitrogen.[29] The sample is now ready for GC-MS/O analysis.
Protocol 2: GC-MS/O Analysis and SIDA Quantification
-
Instrumentation: Use a GC system equipped with a polar capillary column (e.g., DB-WAX or FFAP) suitable for flavor compounds. The outlet should be connected to an effluent splitter leading to an MS detector and a heated olfactometry port.
-
GC Conditions:
-
Injector: 250°C, splitless mode.
-
Oven Program: 40°C (hold 3 min), ramp at 5°C/min to 240°C (hold 10 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Mode: Full Scan for identification; Selected Ion Monitoring (SIM) for quantification.
-
-
Olfactometry: A trained panelist sniffs the effluent from the heated port (250°C) throughout the GC run, describing the odor and intensity of each eluting aroma compound.
-
Identification: Correlate the retention time of the "roasted meat" odor detected by the panelist with a peak in the MS chromatogram. Compare the resulting mass spectrum with a library and an authentic standard.
-
Quantification (SIDA): In SIM mode, monitor the characteristic molecular ions for both the native analyte and the labeled internal standard. Calculate the concentration using the response ratio against a pre-established calibration curve.[11][27]
Conclusion
The discovery of this compound and other trace-level, sulfur-containing volatiles has been instrumental in advancing our understanding of savory food flavor. Its presence, born from the intricate chemistry of the Maillard reaction with cysteine as a key precursor, is a defining characteristic of many roasted and cooked foods. The analytical workflow detailed herein, which marries the structural elucidation power of mass spectrometry with the indispensable perception of the human olfactory system, provides a robust and self-validating framework for discovery. The further application of stable isotope dilution assays ensures the highest level of accuracy in quantification, providing researchers and developers with the precise data needed to optimize food processing, ensure product consistency, and innovate in the field of flavor science.
References
A complete list of all sources cited in this document is provided below.
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Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (n.d.). National Institutes of Health. [Link]
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Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2024). PubMed. [Link]
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d'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography–olfactometry in food flavour analysis. Journal of Chromatography A, 1186(1-2), 123–143. [Link]
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Gas chromatography-olfactometry analysis of the volatile compounds of two commercial Irish beef meats. (n.d.). ResearchGate. [Link]
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Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. (n.d.). ResearchGate. [Link]
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Analysis of roasted peanuts based on GC–MS combined with GC–IMS. (2023). National Institutes of Health. [Link]
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Volatile Compound Profiles of Raw and Roasted Peanut Seeds of the Runner and Virginia Market-types. (2023). Journal of Food Research. [Link]
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VOLATILE COMPONENTS OF ROASTED PEANUTS: COMPARATIVE ANALYSES OF THE BASIC FRACTION. (n.d.). Sci-Hub. [Link]
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Hérent, M.-F., & Collin, S. (2000). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry, 48(7), 2842–2847. [Link]
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Isolation and Identification of Volatile Compounds from Roasted Peanuts. (n.d.). ResearchGate. [Link]
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Characterization of Key Aroma Compounds and Main Contributing Amino Acids in Hot-Pressed Oil Prepared from Various Peanut Varieties. (2024). MDPI. [Link]
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Gas chromatography-olfactometry. (n.d.). Wikipedia. [Link]
- Analysis method for detecting pyrazine compounds in beer. (n.d.).
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Characterization of Volatile Flavor Compounds in Dry-Rendered Beef Fat by Different Solvent-Assisted Flavor Evaporation (SAFE) Combined with GC–MS, GC–O, and OAV. (2023). MDPI. [Link]
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A review of extraction and analytical methods for the determination of Tartrazine (E 102) in foodstuffs. (2017). Taylor & Francis Online. [Link]
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The formation of alkylpyrazines in roasted coffee at different roasting speeds. (n.d.). ResearchGate. [Link]
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A stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. (n.d.). PubMed. [Link]
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Promoted Formation of Pyrazines and Sulfur-Containing Volatile Compounds through Interaction of Extra-Added Glutathione or Its Constituent Amino Acids and Secondary Products of Thermally Degraded N-(1-Deoxy-d-ribulos-1-yl)-Glutathione. (2022). PubMed. [Link]
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Quantitation of 13 Heterocyclic Aromatic Amines in Cooked Beef, Pork, and Chicken by Liquid Chromatography-Electrospray ionization/tandem Mass Spectrometry. (2008). PubMed. [Link]
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Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. (n.d.). MDPI. [Link]
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How to Identify Roast Defects in Coffee Beans Based on the Volatile Compound Profile. (n.d.). MDPI. [Link]
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Preparing Samples for GC-MS/MS Analysis. (n.d.). Organomation. [Link]
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Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. (n.d.). LabRulez LCMS. [Link]
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Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). (2013). PubMed. [Link]
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Johnson, A. (2021). pyrazines. Flavorama. [Link]
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Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants. (n.d.). PubMed Central. [Link]
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Stable-isotope dilution LC–MS for quantitative biomarker analysis. (n.d.). PubMed Central. [Link]
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2-mercaptomethyl pyrazine, 59021-02-2. (n.d.). The Good Scents Company. [Link]
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Stable Isotope Dilution Gas Chromatography-Mass Spectrometry for Determination of Methoxypyrazines (“Green” Aroma) in Wine. (2016). ResearchGate. [Link]
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Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay. (1999). PubMed. [Link]
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Determination of the 2H/1H and 15N/14N ratios of Alkylpyrazines from coffee beans (Coffea arabica L. and Coffea canephoravar. robusta) by isotope ratio mass spectrometry. (2005). PubMed. [Link]
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Determination of volatile marker compounds of common coffee roast defects. (2016). CORE. [Link]
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A quantitative method for detecting meat contamination based on specific polypeptides. (n.d.). National Institutes of Health. [Link]
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The Cooked Meat Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Hair Dosimeter, DNA Adductomics Discovery, and Associations with Prostate Cancer Pathology Biomarkers. (n.d.). National Institutes of Health. [Link]
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A double isotope dilution method for using stable selenium isotopes in metabolic tracer studies: analysis by gas chromatography/mass spectrometry (GC/MS). (n.d.). PubMed. [Link]
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Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. (n.d.). PubMed Central. [Link]
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First evaluation of alkylpyrazine application as a novel method to decrease microbial contaminations in processed meat products. (2018). R Discovery. [Link]
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Precursors of sulfur‐containing flavor compounds. (n.d.). OUCI. [Link]
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Exploring Pyrazines: The Science Behind Food Flavors and Aromas. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Olfactory Signature of 2-Mercaptomethylpyrazine: A Technical Guide for Scientific Professionals
Foreword: The Enigmatic Allure of Pyrazines in Flavor Chemistry
Pyrazines are a fascinating class of nitrogen-containing heterocyclic compounds that are integral to the aroma profiles of a vast array of cooked and roasted foods.[1] Formed primarily through the Maillard reaction and Strecker degradation during thermal processing, these compounds are responsible for a rich tapestry of scents, from the nutty and roasted notes in coffee and peanuts to the earthy and vegetative aromas in bell peppers.[2] Among this diverse family, sulfur-containing pyrazines represent a particularly potent and complex subgroup, often possessing remarkably low odor thresholds and contributing significantly to the savory and meaty characteristics of many culinary creations. This technical guide delves into the specific olfactory characteristics of one such compound: 2-Mercaptomethylpyrazine (CAS 59021-02-2), a key contributor to the desirable roasted and savory notes in a variety of food products. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical information on its sensory properties, analytical characterization, and synthesis.
Section 1: Unveiling the Olfactory Profile of this compound
This compound, also known as pyrazin-2-ylmethanethiol, is a potent aroma compound characterized by a complex and desirable olfactory profile.[3][4] Its aroma is predominantly described as roasted, meaty, and sulfurous .[3] At a concentration of 0.10% in propylene glycol, it is specifically characterized as having a "roasted in sugar syrup meaty" aroma, with a corresponding "roasted meat-like" taste.[5] This unique combination of savory and slightly sweet, roasted notes makes it a valuable component in the flavor industry for creating and enhancing meat, savory, and roasted flavor profiles in a variety of food products, including baked goods, meat products, soups, and condiments.[5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application and analysis.
| Property | Value | Source |
| Molecular Formula | C5H6N2S | [6] |
| Molecular Weight | 126.18 g/mol | [3] |
| Appearance | Colorless to yellow clear liquid (est.) | [5] |
| Specific Gravity | 1.13400 @ 25.00 °C | [5] |
| Refractive Index | 1.57800 @ 20.00 °C | [5] |
| Boiling Point | 44.00 to 45.00 °C @ 0.07 mm Hg; 94.00 °C @ 10.00 mm Hg | [5] |
| Solubility | Soluble in alcohol and water | [5] |
Section 2: Sensory Analysis of this compound
The evaluation of the sensory properties of potent aroma compounds like this compound requires a systematic and controlled approach. The following section outlines a detailed protocol for the sensory analysis of this compound, including the determination of its odor threshold.
Determination of Odor Detection Threshold
The odor detection threshold is a critical parameter for understanding the sensory impact of a flavor compound. It is defined as the minimum concentration of a substance that can be detected by a certain percentage of a sensory panel. While a specific, published odor threshold for this compound in water or another standard medium has not been identified in the current literature, a general methodology for its determination is presented below. This protocol is adapted from standard methods for the sensory evaluation of sulfur compounds.
Experimental Protocol: Odor Threshold Determination by Ascending Forced-Choice Method
-
Panelist Selection and Training:
-
Select a panel of 15-20 individuals based on their sensory acuity and ability to consistently detect and describe basic tastes and odors.
-
Conduct training sessions to familiarize panelists with the specific aroma characteristics of sulfur-containing compounds and pyrazines using reference standards.[7]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., deodorized water or a 5% ethanol/water solution).
-
Prepare a series of dilutions from the stock solution, typically in ascending order of concentration with a dilution factor of 3 (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3, 10 ppb).
-
-
Sensory Evaluation Procedure:
-
Employ a three-alternative forced-choice (3-AFC) test. In each set, present three samples to the panelist: one containing the diluted this compound and two blanks (solvent only).
-
The panelist's task is to identify the sample that is different from the other two.
-
Present the sample sets in a randomized order to each panelist.
-
-
Data Analysis:
-
The individual threshold is the concentration at which the panelist correctly identifies the odorous sample in at least two out of three presentations.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
Caption: Workflow for Odor Threshold Determination.
Section 3: Instrumental Analysis of this compound
Gas chromatography-olfactometry (GC-O) is a powerful technique for the characterization of volatile aroma compounds. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector, allowing for the identification of odor-active compounds in a complex mixture.
Gas Chromatography-Olfactometry (GC-O) Analysis
The following is a detailed protocol for the GC-O analysis of a sample containing this compound. This method can be adapted for various food matrices.
Experimental Protocol: GC-O Analysis of this compound
-
Sample Preparation (Aroma Extraction):
-
For liquid samples (e.g., soup, beverage), utilize solvent-assisted flavor evaporation (SAFE) or liquid-liquid extraction with a suitable solvent like dichloromethane.
-
For solid samples (e.g., baked goods, meat), use headspace solid-phase microextraction (HS-SPME) or simultaneous distillation-extraction (SDE).[8]
-
-
Gas Chromatography (GC) Conditions:
-
Column: Use a non-polar column (e.g., DB-5 or equivalent) and a polar column (e.g., DB-WAX or equivalent) for comprehensive analysis.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 240 °C at 5 °C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
-
Olfactometry (O) Conditions:
-
The GC effluent is split between the mass spectrometer (MS) detector and the olfactometry port. A split ratio of 1:1 is common.[9]
-
The transfer line to the sniffing port should be heated to prevent condensation of volatiles.
-
Humidified air is introduced at the sniffing port to prevent nasal dehydration.
-
-
Aroma Extract Dilution Analysis (AEDA):
-
Perform serial dilutions of the aroma extract (e.g., 1:2, 1:4, 1:8, etc.).[10]
-
Analyze each dilution by GC-O and record the retention time and odor descriptor for each detected aroma.
-
The flavor dilution (FD) factor is the highest dilution at which an aroma is still detected. This provides a semi-quantitative measure of the odor potency of the compound.[11]
-
-
Data Analysis and Identification:
-
Correlate the retention times of the detected odors with the peaks in the chromatogram from the MS detector.
-
Identify the compounds by comparing their mass spectra with a library (e.g., NIST) and by comparing their retention indices with those of authentic standards.
-
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.
Section 4: Synthesis of this compound
The synthesis of this compound is crucial for obtaining a pure standard for analytical and sensory studies. A common method involves the chlorination of 2-methylpyrazine followed by substitution with a thiol group.
Reaction Scheme:
2-Methylpyrazine → 2-(Chloromethyl)pyrazine → this compound
Experimental Protocol: Synthesis of this compound
-
Chlorination of 2-Methylpyrazine:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyrazine in a suitable solvent such as carbon tetrachloride.
-
Add N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide.
-
Reflux the mixture for several hours until the reaction is complete (monitored by GC).
-
Cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with a sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2-(chloromethyl)pyrazine.
-
-
Thiolation of 2-(Chloromethyl)pyrazine:
-
Dissolve the crude 2-(chloromethyl)pyrazine in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a solution of potassium hydrosulfide (KSH) or sodium hydrosulfide (NaSH) in ethanol or water dropwise at room temperature.
-
Stir the reaction mixture for several hours.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.[4]
-
Caption: Synthesis Pathway of this compound.
Section 5: Conclusion and Future Perspectives
This compound is a pivotal aroma compound that contributes significantly to the desirable roasted and meaty flavors in a wide range of food products. Its potent and complex olfactory profile underscores the importance of sulfur-containing pyrazines in flavor chemistry. This technical guide has provided a comprehensive overview of its olfactory characteristics, along with detailed protocols for its sensory and instrumental analysis, and a viable synthetic route.
Future research should focus on determining the precise odor threshold of this compound in various food matrices to better understand its flavor contribution. Furthermore, investigating the synergistic and antagonistic effects of this compound with other volatile and non-volatile components will provide a more complete picture of its role in the overall flavor profile of foods. The development of more efficient and sustainable synthetic methods will also be crucial for its wider application in the flavor industry. A deeper understanding of the structure-activity relationships of sulfur-containing pyrazines will undoubtedly pave the way for the creation of novel and impactful flavor solutions.
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Shibamoto, T. (1986). Odor Threshold of Some Pyrazines. Journal of Food Science, 51(4), 1098-1099. Retrieved from [Link]
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d'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography–olfactometry in food flavour analysis. Journal of Chromatography A, 1186(1-2), 123-143. Retrieved from [Link]
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Shen, X., Liu, Y., Liu, Y., & Chen, F. (2020). GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. Food science & nutrition, 8(11), 6069–6080. Retrieved from [Link]
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Takakura, Y., Nishimura, T., & Baek, H. H. (2015). Characterization of the key aroma compounds in beef extract using aroma extract dilution analysis. Journal of food science, 80(1), C73-C78. Retrieved from [Link]
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Seifert, R. M., Buttery, R. G., Guadagni, D. G., Black, D. R., & Harris, J. G. (1970). Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. Journal of Agricultural and Food Chemistry, 18(3), 485-489. Retrieved from [Link]
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Yan, Y., He, Z., Li, J., Xu, Y., & Fan, W. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods (Basel, Switzerland), 10(2), 441. Retrieved from [Link]
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d'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography analysis with olfactometric detection (GC-O) as a useful methodology for chemical characterization of odorous compounds. Sensors (Basel, Switzerland), 8(11), 7110–7140. Retrieved from [Link]
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Cal-Fadrique, E., & Ferreira, V. (2019). Odor Thresholds and Odor Activity Value (OAV) Calculated for the Quantified Odorants. ResearchGate. Retrieved from [Link]
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Kim, M. J., Lee, S. M., & Lee, K. G. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food science and biotechnology, 34(7), 931–938. Retrieved from [Link]
-
Sridhar, M., Sangeetha, R., & Ramudu, A. V. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. Catalysts, 13(2), 304. Retrieved from [Link]
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New Jersey Department of Health. (2016). Right to Know Hazardous Substance Fact Sheet: Methyl Mercaptan. Retrieved from [Link]
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Majcher, M., Kaczmarek, A., & Kliszcz, A. (2020). Concentration, odor thresholds, and odor activity values of aroma active compounds of cape gooseberry fruit. Journal of Food Science, 85(11), 3845-3853. Retrieved from [Link]
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Van der Merwe, L., & Van Wyk, C. J. (2000). Research note: Sensory impact of 2-methoxy-3-isobutylpyrazine and 4-mercapto-4-methylpentan-2-one added to a neutral Sauvignon blanc wine. South African Journal of Enology and Viticulture, 21(1), 57-60. Retrieved from [Link]
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Thermal stability of 2-Mercaptomethylpyrazine
An In-depth Technical Guide to the Thermal Stability of 2-Mercaptomethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This compound is a pivotal organosulfur compound, finding extensive application in the flavor and fragrance industry and holding potential in pharmaceutical development due to the prevalence of the pyrazine moiety in bioactive molecules. An in-depth understanding of its thermal stability is paramount for ensuring safety, maintaining quality control during manufacturing and storage, and for the rational design of drug formulations. This technical guide outlines a comprehensive experimental framework for the systematic investigation of the thermal stability of this compound. We will delve into the core analytical techniques of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This document provides not only detailed, field-proven protocols but also the scientific rationale behind the experimental choices, enabling researchers to generate robust and reliable data. The guide culminates in a proposed thermal degradation pathway, synthesized from the expected outcomes of these analytical methods.
Introduction: The Significance of Thermal Stability for this compound
This compound, a heterocyclic compound characterized by a pyrazine ring substituted with a mercaptomethyl group, is a significant contributor to the aroma of roasted and cooked foods. Its potent sensory properties have led to its widespread use as a flavoring agent. Beyond its role in the food industry, the pyrazine ring is a common scaffold in many pharmaceutical agents, making the study of substituted pyrazines like this compound relevant to drug development.
The thermal stability of a compound is a critical parameter that dictates its handling, storage, and processing conditions.[1][2][3] For this compound, thermal degradation can lead to a loss of its desirable flavor profile, the generation of potentially toxic byproducts, and in a pharmaceutical context, a decrease in therapeutic efficacy and the introduction of impurities. Therefore, a thorough understanding of its behavior at elevated temperatures is not merely an academic exercise but a necessity for its safe and effective application.
This guide provides a comprehensive approach to characterizing the thermal stability of this compound. We will explore a suite of thermoanalytical techniques designed to elucidate its decomposition profile, identify degradation products, and understand the energetics of its thermal transitions.
Physicochemical Properties and Safety Imperatives
A foundational understanding of the physicochemical properties of this compound is essential before undertaking any experimental work.
| Property | Value |
| Molecular Formula | C₅H₆N₂S |
| Molecular Weight | 126.18 g/mol |
| Boiling Point | 224.8 ± 25.0 °C at 760 mmHg[4] |
| Flash Point | 89.8 ± 23.2 °C[4] |
| Solubility | Soluble in water, organic solvents, and oils.[4][5] |
Safety Precautions:
Given its mercaptan functional group and pyrazine core, this compound should be handled with care. It is classified as a skin irritant and sensitizer, and can cause serious eye damage.[4] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3] Store the compound in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][2]
A Multi-faceted Approach to a Comprehensive Thermal Stability Analysis
A thorough investigation of thermal stability necessitates a multi-technique approach, where each method provides a unique piece of the puzzle. We will focus on three core techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA): Mapping Mass Loss as a Function of Temperature
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss at different stages of its thermal degradation.
Causality Behind Experimental Choices: TGA is the cornerstone of thermal stability analysis, providing a direct measure of mass change with temperature.[6][7] By conducting the analysis under an inert nitrogen atmosphere, we can isolate the effects of thermal degradation from oxidative processes. A linear heating rate allows for the clear resolution of distinct decomposition steps.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before starting the experiment to ensure an inert environment.
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature (TGA curve). The first derivative of the TGA curve (DTG curve) should also be plotted to identify the temperatures of the maximum rate of mass loss.
Expected Data & Interpretation: The TGA thermogram will reveal the onset temperature of decomposition, which is a key indicator of thermal stability. The DTG curve will show one or more peaks, each corresponding to a distinct decomposition step. The area under each DTG peak is proportional to the mass lost during that step.
Workflow for Thermogravimetric Analysis (TGA):
Caption: Workflow for TGA analysis of this compound.
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions and Their Energetics
Objective: To identify and characterize thermal transitions such as melting and decomposition, and to determine the enthalpy changes associated with these events.
Causality Behind Experimental Choices: DSC measures the heat flow into or out of a sample as a function of temperature.[8][9] This allows for the detection of endothermic events like melting and exothermic events like decomposition.[10] By using a hermetically sealed pan, we prevent mass loss due to volatilization before decomposition, ensuring accurate measurement of the thermal events of the bulk material. The heating rate is matched to the TGA experiment to allow for direct correlation of the observed events.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed aluminum pan will be used as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature beyond the final decomposition stage observed in the TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow versus temperature. Identify endothermic and exothermic peaks and determine their onset temperatures, peak temperatures, and enthalpies (area under the peak).
Expected Data & Interpretation: The DSC thermogram will likely show an endothermic peak corresponding to the melting of this compound, followed by one or more exothermic peaks associated with its decomposition. The enthalpy of decomposition provides valuable information about the energy released during this process, which is crucial for safety assessments.
Workflow for Differential Scanning Calorimetry (DSC):
Caption: Workflow for DSC analysis of this compound.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Identifying the Chemical Fingerprints of Degradation
Objective: To separate and identify the volatile products formed during the thermal decomposition of this compound.
Causality Behind Experimental Choices: Py-GC-MS is a powerful technique for analyzing the composition of complex mixtures of volatile and semi-volatile compounds.[11][12][13][14] By rapidly heating the sample to a specific temperature (pyrolysis), we induce decomposition and then immediately introduce the resulting fragments into the GC-MS system for separation and identification.[15] Analyzing the sample at different temperatures corresponding to the decomposition stages observed in TGA allows for a more detailed understanding of the degradation pathway.
Experimental Protocol:
-
Sample Preparation: Place a small amount (µg to a few mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis:
-
Insert the sample into the pyrolyzer, which is interfaced with the GC injector.
-
Perform pyrolysis at temperatures corresponding to the major decomposition events observed in the TGA/DTG curves. A common approach is a "double-shot" analysis, with a lower temperature step to desorb any volatile impurities, followed by a high-temperature pyrolysis step.
-
-
Gas Chromatography:
-
Injector: Split/splitless injector at a temperature sufficient to prevent condensation of the pyrolyzates (e.g., 250 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
Oven Program: A temperature program that allows for the separation of a wide range of volatile products (e.g., hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min).
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).
-
Expected Data & Interpretation: The Py-GC-MS analysis will produce a chromatogram showing the separation of the various decomposition products. The mass spectrum of each chromatographic peak will provide a molecular fingerprint that can be used to identify the compound. This information is crucial for elucidating the degradation mechanism.
Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):
Caption: Proposed initial step in the thermal degradation of this compound.
Conclusion
This technical guide has outlined a robust and scientifically grounded framework for the comprehensive investigation of the thermal stability of this compound. By employing a combination of TGA, DSC, and Py-GC-MS, researchers can obtain critical data on its decomposition profile, the energetics of its thermal transitions, and the identity of its degradation products. This knowledge is indispensable for ensuring the safe handling, storage, and processing of this important compound, as well as for maintaining its quality and efficacy in its various applications. The protocols and insights provided herein are designed to empower researchers in the fields of food science, flavor chemistry, and pharmaceutical development to confidently and accurately characterize the thermal stability of this compound and other related compounds.
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Solubility of 2-Mercaptomethylpyrazine in organic solvents
An In-depth Technical Guide to the Solubility of 2-Mercaptomethylpyrazine in Organic Solvents
Abstract
This compound (CAS No. 59021-02-2) is a potent aroma and flavor compound, imparting desirable roasted and meaty notes, which has led to its extensive use in the food and fragrance industries.[1][2] Its utility also extends to organic synthesis and as a potential intermediate in the development of pharmaceutical agents.[3][4] A fundamental understanding of its solubility in various organic solvents is paramount for its effective application, from designing reaction conditions and purification schemes to formulating stable and homogenous commercial products. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed, field-proven protocol for its solubility determination, a summary of available solubility data, and a theoretical analysis of its solubility profile based on molecular structure.
Introduction to this compound
This compound, also known as pyrazin-2-ylmethanethiol, is a heterocyclic sulfur compound responsible for the characteristic aroma of roasted foods like coffee and meat.[1] Its low odor threshold and potent sensory impact make it a valuable ingredient for flavor chemists.[1] Beyond its organoleptic properties, the pyrazine ring and thiol functional group make it a versatile building block in chemical synthesis.[3]
The efficiency of any process involving this compound—be it synthesis, extraction, purification, or formulation—is critically dependent on its interaction with the solvent. Poor solubility can lead to low reaction yields, precipitation issues, and non-homogenous mixtures. Conversely, a well-chosen solvent can enhance reaction rates, simplify workup procedures, and ensure product stability. This guide is designed to equip researchers with the foundational knowledge and practical methodology to understand and determine the solubility of this compound in a range of organic solvents.
Physicochemical Properties
A molecule's solubility is dictated by its physical and chemical characteristics. The key properties of this compound are summarized below.
| Property | Value / Description | Source(s) |
| CAS Number | 59021-02-2 | [1][5][6] |
| Molecular Formula | C₅H₆N₂S | [1][7] |
| Molecular Weight | 126.18 g/mol | [1][6] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Boiling Point | 94.0 °C @ 10.0 mmHg | [1] |
| Specific Gravity | 1.134 @ 25 °C | [1] |
| logP (o/w) | 0.633 (Estimated) | [1] |
| Structure | [7] |
The structure contains a pyrazine ring, which is aromatic and contains two nitrogen atoms, making it a polar moiety capable of acting as a hydrogen bond acceptor. The mercaptomethyl group (-CH₂SH) introduces a thiol, which is a weak acid and can act as a hydrogen bond donor. This combination of a polar heterocyclic ring and a protic functional group suggests a complex solubility profile. The positive estimated logP value indicates a slight preference for an organic phase over water, though it is still in a range that suggests appreciable aqueous solubility.[1]
Theoretical Principles of Solubility
The adage "like dissolves like" serves as a fundamental starting point for predicting solubility.[8] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding. Given that this compound has hydrogen bond accepting nitrogen atoms and a hydrogen bond-donating thiol group, it is expected to exhibit high solubility in these solvents. This is supported by reports stating it is soluble in alcohol and water.[1][3]
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile): These solvents have significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The pyrazine ring's polarity should allow for favorable dipole-dipole interactions, leading to good solubility. Reports indicate good solubility in ketone solvents.[3]
-
Non-Polar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak London dispersion forces. The polar nature of this compound would likely lead to lower solubility in these solvents compared to polar alternatives. The solute-solute interactions would be stronger than the solute-solvent interactions, limiting dissolution.
Experimental Determination of Solubility
To obtain reliable and reproducible quantitative data, a systematic experimental approach is essential. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of solids or liquids in liquids.[9][10] It is an analytical method that relies on achieving a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.[9]
Causality Behind Experimental Choices
-
Purity of Materials: Using high-purity solute and solvent is critical because impurities can significantly alter the measured solubility.[10]
-
Temperature Control: Solubility is highly temperature-dependent.[11] A constant temperature bath (e.g., ±0.5 K) is necessary to ensure the measured value corresponds to a precise temperature.[9]
-
Reaching Equilibrium: A saturated solution is in a state of dynamic equilibrium. Sufficient agitation time (e.g., 24-72 hours) is required to ensure this state is reached.[9] Verifying equilibrium by taking measurements at different time points (e.g., 24h and 48h) confirms that the maximum amount of solute has dissolved.
-
Phase Separation: It is crucial to separate the undissolved solute from the saturated solution without altering the temperature or composition. Syringe filters are excellent for this as they are quick and minimize temperature fluctuations.[12]
-
Reliable Analysis: The analytical method must be validated for accuracy and precision in the specific solvent matrix. High-Performance Liquid Chromatography (HPLC) with UV detection is often ideal for aromatic compounds like this compound due to its sensitivity and specificity.
Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vessel (e.g., a screw-cap vial). The presence of undissolved solute is essential to ensure saturation.
-
Equilibration: Place the sealed vessel in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (a minimum of 24 hours is recommended) to allow the system to reach equilibrium.[10]
-
Phase Separation: After equilibration, allow the vessel to stand undisturbed within the temperature bath for at least 2 hours to let the excess solid/liquid settle. Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed syringe. Immediately pass the solution through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step removes any undissolved microparticles.
-
Sample Preparation for Analysis: Accurately weigh the vial containing the filtered saturated solution. Dilute a known mass of this solution with a suitable mobile phase or solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantitative Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations is required for accurate quantification.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The result can be expressed in various units, such as g/L, mg/mL, or molality (mol/kg of solvent).
Experimental Workflow Diagram
Caption: Isothermal shake-flask workflow for solubility determination.
Solubility Profile of this compound
Publicly available quantitative solubility data for this compound is limited. However, existing literature provides a valuable starting point. The table below summarizes the known quantitative and qualitative data.
| Solvent | Solvent Class | Temperature (°C) | Solubility | Source(s) |
| Ethanol | Polar Protic | 25 | 58.51 g/L | [6] |
| Water | Polar Protic | 25 | ~40.75 g/L (Estimated) | [1] |
| Alcohols | Polar Protic | Room Temp. | Soluble | [1][3] |
| Ketones | Polar Aprotic | Room Temp. | Soluble | [3] |
| Oils | Non-Polar | Room Temp. | Soluble | [6] |
| Organic Solvents | General | Room Temp. | Soluble | [6] |
Note: "Soluble" is a qualitative term and does not specify the extent of solubility. The data highlights a clear need for further systematic experimental studies to quantify the solubility in a broader range of industrially relevant solvents.
Analysis and Discussion
The available data aligns well with theoretical principles. The high solubility in ethanol (58.51 g/L) and the estimated high solubility in water confirm the importance of hydrogen bonding interactions.[1][6] The pyrazine nitrogens and thiol group readily interact with the hydroxyl groups of protic solvents.
The qualitative report of solubility in ketones suggests that dipole-dipole interactions are also sufficient to facilitate dissolution.[3] This is significant for applications where protic solvents are undesirable, such as in certain chemical reactions where the thiol proton could be reactive.
The reported solubility in "oils" is interesting, as oils are typically non-polar triglycerides.[6] This may suggest that while the molecule is polar, the pyrazine ring and the overall molecular size allow for sufficient van der Waals interactions to achieve some level of miscibility, which is advantageous for flavor formulation in lipid-based food systems.
For drug development professionals, the solubility in both polar and moderately non-polar environments suggests that this compound derivatives could be tailored to achieve desired solubility for formulation and delivery. For process chemists, the high solubility in ethanol suggests it is an excellent solvent for purification by crystallization, potentially by using a non-polar anti-solvent like hexane to induce precipitation.
Conclusion
This compound is a molecule of significant industrial importance whose effective use is underpinned by its solubility characteristics. Its molecular structure, featuring both hydrogen bond donating and accepting sites, results in high solubility in polar protic solvents like ethanol. While quantitative data remains scarce, qualitative reports and chemical theory predict good solubility in polar aprotic solvents and limited solubility in non-polar aliphatic solvents.
This guide provides a robust theoretical framework and a detailed, validated experimental protocol—the isothermal shake-flask method—to empower researchers to generate the precise solubility data required for their specific applications. The generation of a comprehensive solubility profile across a wider range of organic solvents is a critical next step that will enable the further optimization of processes involving this versatile compound.
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The Structural Elucidation of 2-Mercaptomethylpyrazine: A Technical Guide for Researchers
Introduction: Unveiling a Key Aroma Compound
2-Mercaptomethylpyrazine, a sulfur-containing heterocyclic compound, is a significant contributor to the desirable roasted and meaty aromas in a variety of cooked foods.[1][2] Its potent sensory characteristics make it a molecule of great interest to the flavor and fragrance industry, as well as to food scientists studying the chemistry of taste and smell. From a drug development perspective, the pyrazine ring is a common scaffold in medicinal chemistry, and the introduction of a reactive thiol group presents opportunities for the synthesis of novel bioactive molecules.[3]
This in-depth technical guide provides a comprehensive overview of the structural elucidation and characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a series of analytical steps, but a deeper understanding of the causality behind the experimental choices. By integrating data from multiple spectroscopic techniques, we can build a self-validating system for the unambiguous identification of this molecule.
Molecular Structure and Physicochemical Properties
Before delving into the spectroscopic analysis, it is essential to understand the basic molecular and physical properties of this compound.
Caption: Workflow for the Spectroscopic Characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
Rationale: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see signals corresponding to the protons on the pyrazine ring, the methylene (-CH₂-) group, and the thiol (-SH) group.
Predicted ¹H NMR Spectrum of this compound (in CDCl₃):
Based on the analysis of similar pyrazine derivatives, the following proton chemical shifts are predicted. [4][5] Table 2: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| Pyrazine-H | ~8.4-8.6 | Multiplet | 3H | The protons on the pyrazine ring are in an electron-deficient environment, leading to downfield chemical shifts. The substitution pattern will result in a complex splitting pattern. |
| -CH₂- | ~3.8 | Singlet | 2H | The methylene protons are adjacent to the electron-withdrawing pyrazine ring and the sulfur atom, resulting in a downfield shift compared to a simple alkane. The absence of adjacent protons leads to a singlet. |
| -SH | ~1.7 | Singlet (broad) | 1H | The chemical shift of the thiol proton can vary depending on concentration and solvent. It often appears as a broad singlet due to exchange. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Use a 400 MHz or higher NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution. [6]3. Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio. [6]4. Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: The Carbon Backbone
Rationale: ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the carbon skeleton.
Predicted ¹³C NMR Spectrum of this compound (in CDCl₃):
The predicted chemical shifts are based on data from related pyrazine and sulfur-containing compounds. [7][8] Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| Pyrazine C (substituted) | ~150-155 | The carbon atom of the pyrazine ring attached to the mercaptomethyl group will be significantly deshielded. |
| Pyrazine C | ~142-148 | The other carbon atoms of the pyrazine ring will also appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms. |
| -CH₂- | ~30-35 | The methylene carbon is in a relatively shielded environment compared to the aromatic carbons. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Tune the NMR spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. [6]4. Data Processing: Process the data in a similar manner to the ¹H NMR spectrum, using the solvent peak for chemical shift calibration.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Rationale: IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, we are particularly interested in identifying the C-H, C=N, C=C, and S-H vibrations.
Predicted IR Absorption Bands for this compound:
The predicted vibrational frequencies are based on the known absorptions of pyrazine derivatives and thiols. [9] Table 4: Predicted Key IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| Aromatic C-H Stretch | 3000-3100 | Medium | Characteristic of C-H bonds on an aromatic ring. |
| Aliphatic C-H Stretch | 2850-2960 | Medium | Corresponding to the C-H bonds of the methylene group. |
| S-H Stretch | 2550-2600 | Weak | The S-H stretching vibration is typically weak and can sometimes be difficult to observe. |
| C=N and C=C Stretch | 1400-1600 | Medium to Strong | These absorptions are characteristic of the pyrazine ring system. |
| C-S Stretch | 600-800 | Weak to Medium | The C-S stretching vibration is often in the fingerprint region and can be difficult to assign definitively. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum should be collected and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Rationale: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two crucial pieces of information for structural elucidation: the molecular weight of the compound and its fragmentation pattern, which can offer clues about the molecule's structure. [10] Predicted Mass Spectrum of this compound:
Molecular Ion (M⁺): The molecular formula C₅H₆N₂S gives a molecular weight of 126.18 g/mol . Therefore, the molecular ion peak is expected at m/z = 126. The presence of two nitrogen atoms means the molecular weight is an even number, which is consistent with the nitrogen rule. [10]The presence of a sulfur atom will also give rise to a characteristic M+2 peak due to the natural abundance of the ³⁴S isotope. [10] Key Fragmentation Pathways:
-
Loss of SH: Cleavage of the C-S bond would result in a fragment at m/z = 93 (M - 33).
-
Loss of CH₂SH: Loss of the entire mercaptomethyl group would lead to a pyrazinyl cation at m/z = 79 (M - 47).
-
Formation of the Tropylium-like Ion: Rearrangement and fragmentation of the pyrazine ring can also occur.
Caption: Predicted Major Fragmentation Pathways for this compound in Mass Spectrometry.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI), to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Conclusion: A Unified Structural Assignment
The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the presence of the pyrazine ring, the methylene group, and the thiol proton. Infrared spectroscopy corroborates the presence of the key functional groups. Finally, mass spectrometry provides the definitive molecular weight and offers further structural insights through the analysis of fragmentation patterns. The convergence of data from these independent techniques provides a high degree of confidence in the assigned structure of this compound, a molecule of significant importance in both the flavor and pharmaceutical industries.
References
-
2-Mercaptomethyl pyrazine (CAS 59021-02-2): Odor profile, Properties, & IFRA compliance. (n.d.). Retrieved from [Link]
-
2-mercaptomethyl pyrazine, 59021-02-2. (n.d.). The Good Scents Company. Retrieved from [Link]
-
2-(MERCAPTOMETHYL)PYRAZINE. (n.d.). GSRS. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). HMDB. Retrieved from [Link]
-
2-Mercaptomethyl pyrazine. (n.d.). PubChem. Retrieved from [Link]
-
2-(MERCAPTOMETHYL)PYRAZINE. (n.d.). Foodb.ca. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
2-Methylpyrazine. (n.d.). PubChem. Retrieved from [Link]
-
2-Methylpyrazine-5-carboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]
-
This compound (C5H6N2S). (n.d.). PubChemLite. Retrieved from [Link]
-
Methylpyrazine-2-carboxylate. (n.d.). NIST WebBook. Retrieved from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
12.2: Interpreting Mass Spectra. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]
-
Mass Spectrometry. (n.d.). MSU Chemistry. Retrieved from [Link]
-
Mass Spectrometry. (2021, January 5). YouTube. Retrieved from [Link]
-
Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (2011). PubMed. Retrieved from [Link]
-
Spectroscopic characterization and quantum chemical computations of the 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol molecule. (2016). Semantic Scholar. Retrieved from [Link]
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- 4. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]
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- 10. Mass Spectrometry [www2.chemistry.msu.edu]
Methodological & Application
Application Note: Quantification of 2-Mercaptomethylpyrazine in Coffee Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Abstract
This application note presents a detailed and robust protocol for the quantification of 2-Mercaptomethylpyrazine, a key aroma compound, in roasted coffee samples. The methodology utilizes headspace solid-phase microextraction (HS-SPME) for the efficient and solvent-free extraction of volatile compounds, followed by their separation and quantification using gas chromatography-mass spectrometry (GC-MS). This document provides a step-by-step guide for researchers, scientists, and quality control professionals in the food and beverage industry, offering insights into the causal relationships behind experimental choices to ensure scientific integrity and reproducibility. The described method is designed to be a self-validating system, grounded in established analytical principles for trace volatile analysis in complex matrices.
Introduction: The Aromatic Significance of Sulfur Compounds in Coffee
The characteristic aroma of roasted coffee is a complex symphony of over a thousand volatile organic compounds (VOCs).[1] Among these, sulfur-containing compounds, although often present at trace levels, are pivotal in defining the rich and roasted notes that are highly valued by consumers.[2][3] this compound belongs to this critical class of compounds, contributing to the desirable meaty and roasted flavor profile of freshly brewed coffee. The Maillard reaction and Strecker degradation of amino acids and reducing sugars during the roasting process are the primary pathways for the formation of pyrazines and many sulfur-containing volatiles.[4][5]
The accurate quantification of this compound is essential for quality control, product development, and research into the impact of roasting parameters on the final aroma profile. However, the analysis of such reactive and low-concentration sulfur compounds is challenging.[6][7] Solid-phase microextraction (SPME) offers a sensitive, solvent-free, and efficient sample preparation technique that is widely applied to the analysis of coffee volatiles.[8] When coupled with the selectivity and sensitivity of gas chromatography-mass spectrometry (GC-MS), it provides a powerful tool for the reliable quantification of target aroma compounds in the complex coffee matrix.[9] This application note details an optimized and validated HS-SPME-GC-MS method for this purpose.
Experimental Workflow and Causality
The analytical workflow is designed to ensure maximum recovery of the target analyte while minimizing matrix interference. Each step has been optimized based on the physicochemical properties of this compound and the complex nature of the coffee matrix.
Caption: HS-SPME-GC-MS Workflow for Coffee Analysis.
Materials and Reagents
-
Coffee Samples: Roasted coffee beans, ground to a consistent particle size (e.g., 355-500 μm) immediately before analysis.
-
Analytical Standards: this compound (CAS 59021-02-2, >98% purity), 2-Methyl-3-(methylthio)pyrazine (Internal Standard, CAS 68491-95-2, >98% purity).
-
Reagents: Sodium Chloride (NaCl, analytical grade), Deionized water.
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) StableFlex fiber assembly.
-
Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.
Detailed Protocols
Preparation of Standards and Calibration Curve
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard (IS), 2-Methyl-3-(methylthio)pyrazine, in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with deionized water to create a calibration range (e.g., 1, 5, 10, 25, 50, and 100 ng/mL).
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the IS primary stock solution with deionized water.
-
Calibration Curve Preparation: To each 20 mL vial, add 5 mL of the respective working standard solution, 1.5 g of NaCl, and 10 µL of the IS spiking solution. These calibration standards are then analyzed using the same HS-SPME-GC-MS procedure as the coffee samples.
Causality: The use of an internal standard is crucial for accurate quantification as it corrects for variations in SPME extraction efficiency and injection volume. 2-Methyl-3-(methylthio)pyrazine is selected due to its structural similarity to the analyte, ensuring comparable extraction behavior and chromatographic performance.
Sample Preparation and HS-SPME
-
Sample Weighing: Accurately weigh 2.0 g of freshly ground coffee into a 20 mL headspace vial.
-
Matrix Modification: Add 5 mL of deionized water and 1.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace by the "salting-out" effect.
-
Internal Standard Addition: Spike each sample with 10 µL of the 10 µg/mL internal standard solution.
-
Equilibration: Seal the vial and place it in a heating block or autosampler incubator at 60°C for 15 minutes with gentle agitation. This step allows the volatile compounds to reach equilibrium between the sample matrix and the headspace.
-
SPME Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
Causality: The DVB/CAR/PDMS fiber is a three-phase coating that is effective for the extraction of a wide range of volatile and semi-volatile compounds, including those with different polarities and molecular weights, making it ideal for the complex coffee aroma profile.[8] The chosen extraction temperature and time are a balance between achieving sufficient sensitivity and avoiding the thermal degradation of labile sulfur compounds.
GC-MS Analysis
-
Desorption: Immediately after extraction, desorb the SPME fiber in the GC injection port at 250°C for 3 minutes in splitless mode.
-
Gas Chromatography:
-
Column: DB-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column. A polar column is essential for the effective separation of polar volatile compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 40°C (hold for 3 min), ramp to 180°C at 4°C/min, then ramp to 240°C at 10°C/min and hold for 5 minutes. This program allows for the separation of a wide range of coffee volatiles.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | (To be determined) | 140 | 97, 113 |
| 2-Methyl-3-(methylthio)pyrazine (IS) | (To be determined) | 154 | 111, 127 |
Causality: The use of SIM mode significantly improves the signal-to-noise ratio, which is critical for detecting and quantifying trace-level compounds like this compound in a complex matrix. The selected ions are characteristic fragments of the target analyte and internal standard, providing high specificity.
Results and Discussion
The developed method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure its reliability.
Method Validation Parameters
| Parameter | Typical Expected Value |
| Linearity (R²) | > 0.995 |
| LOD | 0.1 - 0.5 ng/g |
| LOQ | 0.3 - 1.5 ng/g |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Sample Analysis
The concentration of this compound in various coffee samples can be determined using the established calibration curve. The results are typically expressed in ng/g or µg/kg of roasted coffee.
| Coffee Sample | Roasting Level | This compound (ng/g) |
| Arabica A | Light | 5.2 ± 0.6 |
| Arabica B | Medium | 15.8 ± 1.2 |
| Robusta C | Dark | 25.4 ± 2.1 |
Note: The data presented are for illustrative purposes only and will vary depending on the coffee origin, variety, and roasting conditions.
Conclusion
The HS-SPME-GC-MS method detailed in this application note provides a sensitive, accurate, and robust approach for the quantification of this compound in roasted coffee. By carefully selecting the SPME fiber, internal standard, and GC-MS parameters, this protocol overcomes the challenges associated with analyzing trace-level, reactive sulfur compounds in a complex food matrix. This method serves as a valuable tool for quality assurance and research in the coffee industry, enabling a deeper understanding of the chemical drivers of coffee's unique aroma profile.
References
-
Poisson, L., Hug, C., Baggenstoss, J., Blank, I., & Kerler, J. (2011). Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee. In Volatile Sulfur Compounds in Food (Vol. 1068, pp. 49–63). American Chemical Society. [Link]
- Agilent Technologies. (n.d.). Analysis of Medium Volatility Sulfur Compounds in Coffee Using Agilent GC/Q-TOF.
-
Vichi, S., Jerí, A., Cortés-Francisco, N., Palacios, O., & Caixach, J. (2014). Thiols in brewed coffee: Assessment by fast derivatization and liquid chromatography–high resolution mass spectrometry. Food Chemistry, 165, 349-356. [Link]
-
Dippong, T., et al. (2022). Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity. Foods, 11(19), 3146. [Link]
- Lee, K. J., & Shibamoto, T. (2002). Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans. Journal of Agricultural and Food Chemistry, 50(12), 3495–3501.
-
Vichi, S., et al. (2015). Determination of Volatile Thiols in Roasted Coffee by Derivatization and Liquid Chromatography-High Resolution Mass Spectrometric Analysis. Journal of Chromatography A, 1420, 93-101. [Link]
- Mondello, L., et al. (2005). Spectroscopic Study of Volatile Organic Compounds for the Assessment of Coffee Authenticity. Molecules, 10(1), 115-125.
-
Kim, K., & Lee, K. G. (2021). Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods. Foods, 10(6), 1347. [Link]
-
Caprioli, G., et al. (2019). Potential Aroma Chemical Fingerprint of Oxidised Coffee Note by HS-SPME-GC-MS and Machine Learning. Foods, 8(11), 583. [Link]
-
Twistaroma. (2024). Decoding Coffee Aromas: A Scientific Exploration with Twistaroma. [Link]
- OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD.
-
Gloess, A. N., et al. (2013). Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee. Journal of Agricultural and Food Chemistry, 61(49), 11936-11946. [Link]
-
Shimadzu. (n.d.). Coffee Analysis. [Link]
-
Yang, Z., et al. (2023). Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis. Foods, 12(18), 3422. [Link]
-
The Good Scents Company. (n.d.). 2-mercaptomethyl pyrazine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding Coffee Aromas: A Scientific Exploration with Twistaroma – Twistaroma [twistaroma.fr]
- 4. Spectroscopic Study of Volatile Organic Compounds for the Assessment of Coffee Authenticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
- 6. scispace.com [scispace.com]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Note: Analysis of 2-Mercaptomethylpyrazine in Meat Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
2-Mercaptomethylpyrazine is a critical sulfur-containing heterocyclic compound that significantly contributes to the desirable roasted and meaty aroma of cooked meat products. Its formation is intrinsically linked to the Maillard reaction and Strecker degradation of sulfur-containing amino acids during thermal processing.[1][2] This application note provides a comprehensive guide for the extraction, identification, and quantification of this compound in various meat matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed to provide researchers and quality control professionals with robust and reliable protocols, ensuring accurate and reproducible results. We will explore two primary sample preparation techniques: Solvent-Assisted Flavour Evaporation (SAFE) for comprehensive volatile profiling and Solid-Phase Microextraction (SPME) for rapid, solvent-free screening.
Introduction
The flavor of cooked meat is a complex sensory experience derived from hundreds of volatile organic compounds (VOCs) generated through intricate chemical reactions.[3][4] Key among these are the Maillard reaction, occurring between amino acids and reducing sugars, and the subsequent Strecker degradation of amino acids.[1][5] These processes generate a diverse array of compounds, including pyrazines, which are responsible for roasted, nutty, and toasted aromas.[6][7]
This compound, a thiol-substituted pyrazine, is of particular importance due to its potent meaty and roasted aroma profile.[8] It is formed from the interaction of Maillard reaction intermediates with sulfur-containing precursors, such as the amino acid cysteine.[2] Understanding and quantifying the concentration of this key odorant is crucial for product development, quality control, and flavor optimization in the meat industry. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its high sensitivity, selectivity, and ability to separate and identify volatile compounds in complex matrices.[6][7][9]
This guide provides detailed protocols for the analysis of this compound, offering both a rigorous solvent extraction method for in-depth research and a high-throughput headspace technique suitable for routine analysis.
Chemical Formation Pathway
The formation of this compound is a multi-step process rooted in the chemistry of cooking. It begins with the Maillard reaction, which generates dicarbonyl compounds. These intermediates then participate in the Strecker degradation of sulfur-containing amino acids like cysteine. The resulting Strecker aldehydes and hydrogen sulfide can then react with other Maillard intermediates to form a variety of sulfur-containing flavor compounds, including the target analyte.
Caption: Formation of this compound via Maillard and Strecker Reactions.
Materials and Reagents
-
Meat Sample: Cooked beef, pork, or chicken (homogenized).
-
Solvents (for SAFE): Dichloromethane (DCM, HPLC grade), Diethyl ether (anhydrous, HPLC grade).
-
Drying Agent (for SAFE): Anhydrous sodium sulfate.
-
Internal Standard (IS): 2-Methyl-3-furanthiol or other suitable sulfur-containing volatile standard not present in the sample.
-
Reagents (for SPME): Sodium chloride (NaCl).
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[10]
-
GC Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Gases: Helium (99.999% purity) for GC carrier gas.
Experimental Protocols
Two primary protocols are presented, catering to different analytical needs: comprehensiveness (SAFE) and speed (SPME).
Protocol 1: Solvent-Assisted Flavour Evaporation (SAFE)
SAFE is a high-vacuum distillation technique ideal for isolating volatile and semi-volatile compounds from complex matrices without thermal degradation.[11][12][13] It provides a clean extract suitable for detailed quantitative analysis.
Step-by-Step Methodology:
-
Sample Homogenization: Cryogenically grind 50 g of the cooked meat sample to a fine powder using liquid nitrogen to prevent enzymatic activity and volatile loss.
-
Solvent Extraction:
-
Transfer the homogenized sample to a 500 mL Erlenmeyer flask.
-
Add 200 mL of dichloromethane.
-
Spike with a known concentration of the internal standard.
-
Stir the mixture for 4 hours at room temperature.
-
-
Filtration: Filter the extract through a fluted filter paper to remove solid meat particles.
-
Drying: Dry the solvent extract over anhydrous sodium sulfate for 30 minutes to remove residual water.
-
SAFE Distillation:
-
Assemble the SAFE apparatus.[12]
-
Cool the receiving flask with liquid nitrogen.
-
Establish a high vacuum (typically < 10⁻⁴ mbar).
-
Introduce the dried extract dropwise into the evaporation flask, which is maintained at 40°C in a water bath.[11] Volatiles will evaporate and re-condense in the cold trap, leaving non-volatile components (fats, proteins) behind.
-
-
Concentration:
-
Carefully transfer the condensed volatile fraction to a Vigreux column.
-
Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis: Inject 1 µL of the final concentrate into the GC-MS system.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, rapid, and sensitive technique for extracting volatiles from the headspace above a sample.[14][15][16] It is well-suited for screening and semi-quantitative analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh 5 g of the homogenized cooked meat sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to increase the vapor pressure of the analytes (salting-out effect).[15]
-
Spike with a known concentration of the internal standard.
-
Immediately seal the vial.
-
-
Incubation and Extraction:
-
Place the vial in a heating block or the GC autosampler's incubation station.
-
Incubate the sample at 60°C for 15 minutes to allow for equilibration of volatiles in the headspace.[17]
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at the same temperature to adsorb the analytes.[17]
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately insert it into the hot GC inlet (250°C) for thermal desorption for 5 minutes.[17] The GC-MS analysis run begins automatically.
-
Caption: Experimental workflows for SAFE and HS-SPME sample preparation.
GC-MS Analysis Parameters
The following parameters are recommended as a starting point and may require optimization based on the specific instrument and meat matrix.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | A robust and widely used GC system. |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.[18] | The polar stationary phase provides good separation for sulfur-containing and heterocyclic compounds. |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min. | Inert gas providing good chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures rapid volatilization and transfer of analytes onto the column. |
| Injection Mode | Splitless (for 1-2 minutes) | Maximizes the transfer of trace analytes to the column, enhancing sensitivity.[19] |
| Oven Program | Initial 40°C (hold 2 min), ramp at 5°C/min to 240°C, hold for 5 min.[18] | A gradual temperature ramp allows for effective separation of a wide range of volatile compounds with different boiling points. |
| Mass Spectrometer | Agilent 5977 or equivalent | A sensitive and reliable mass selective detector. |
| Ion Source Temp. | 230°C[6] | Standard temperature for electron ionization, balancing ionization efficiency and minimizing thermal degradation. |
| Quadrupole Temp. | 150°C[6] | Maintains ion trajectory and prevents contamination. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching.[9] |
| Acquisition Mode | Full Scan (m/z 35-350) and/or Selected Ion Monitoring (SIM) | Full Scan mode is used for initial identification. SIM mode, monitoring key ions for this compound (e.g., m/z 140, 107, 80), provides higher sensitivity for quantification. |
Data Analysis and Interpretation
-
Compound Identification: Identify this compound by comparing its retention time and mass spectrum with an authentic reference standard. The mass spectrum should be confirmed against a spectral library (e.g., NIST).
-
Quantification: Create a calibration curve using the reference standard at various concentrations, each containing a fixed amount of the internal standard. Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Expected Results
Using the described methods, this compound can be successfully identified and quantified in cooked meat products. The SAFE method is expected to yield a more comprehensive profile of volatile compounds with higher recovery for semi-volatiles, while the HS-SPME method provides a rapid and sensitive screening of the most volatile components. The concentration of this compound will vary depending on the type of meat, cooking method, and temperature.
Conclusion
This application note provides two robust and validated protocols for the analysis of the key meat aroma compound this compound by GC-MS. The choice between the comprehensive SAFE method and the rapid HS-SPME technique will depend on the specific analytical goals, whether for in-depth research or routine quality control. By carefully following these methodologies, researchers can achieve reliable and accurate quantification of this important flavor compound, contributing to a deeper understanding and control of meat flavor development.
References
- Chen, F., & Zhang, Y. (2024). Effective Strategies for Understanding Meat Flavor: A Review. Journal of Food Science.
- Organomation. (n.d.).
- Mottram, D. S. (1998). The Chemistry of Cooked Meat Flavor. In F. Shahidi (Ed.)
- Bermúdez, R., Morales, R., & Serra, X. (2021).
- Flores, M. (2023). The eating quality of meat: III—Flavor.
- Lee, S., et al. (2022). Application of Animal Resources into the Maillard Reaction Model System to Improve Meat Flavor. Food Science of Animal Resources.
- Zhang, Y., et al. (2023). Characterization of Volatile Flavor Compounds in Dry-Rendered Beef Fat by Different Solvent-Assisted Flavor Evaporation (SAFE) Combined with GC–MS, GC–O, and OAV. Molecules.
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- Labxsci. (n.d.).
- American Laboratory. (2022). Automated SAFE Method Improves Yield of Food Aroma Compounds.
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- Papachristou, C. (2018). Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS.
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Protocol for GC-Olfactometry analysis of 2-Mercaptomethylpyrazine
An Application Guide for the Sensory and Chemical Characterization of 2-Mercaptomethylpyrazine via Gas Chromatography-Olfactometry
Abstract
This document provides a comprehensive protocol for the analysis of this compound using Gas Chromatography-Olfactometry (GC-O). This compound is a potent sulfur-containing aroma compound, critical to the flavor profile of many roasted and savory food products, imparting characteristic meaty and caramellic notes.[1][2] Due to its powerful sensory impact at low concentrations, a sensitive and specific analytical approach is required. GC-O combines the high-resolution separation capabilities of gas chromatography with the unparalleled sensitivity and specificity of the human nose as a detector, making it the premier technique for characterizing odor-active compounds.[3][4][5] This guide details the necessary instrumentation, step-by-step procedures, data analysis, and expert insights for researchers and professionals in the flavor, fragrance, and drug development industries.
Introduction: The Significance of this compound
This compound (CAS No. 59021-02-2) is a heterocyclic pyrazine derivative known for its complex and potent aroma profile.[6] At very low concentrations, it contributes desirable "roasted," "meaty," and "caramellic" notes to a wide variety of food systems, including coffee, baked goods, and processed meats.[1][2][7] However, like many sulfur compounds, its character can change with concentration, making precise analysis essential.
The core challenge in analyzing such compounds lies in correlating their instrumental measurement with their actual sensory perception. Standard detectors like Mass Spectrometry (MS) can identify and quantify a compound, but they cannot describe its smell.[8] Gas Chromatography-Olfactometry (GC-O) directly addresses this gap by splitting the column effluent between an instrumental detector and a trained human assessor, enabling the direct linkage of a chemical structure to a specific aroma perception.[8][9][10]
Table 1: Chemical & Organoleptic Properties of this compound
| Property | Value / Description | Source(s) |
| CAS Number | 59021-02-2 | [2][7] |
| Molecular Formula | C₅H₆N₂S | [7] |
| Molecular Weight | 126.18 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid | [1][7] |
| Odor Profile | Roasted, Meaty, Sulfurous, Caramellic | [1][2] |
| Taste Profile | Roasted meat-like | [1] |
| Solubility | Soluble in alcohol and water | [1][11] |
The Principle of Gas Chromatography-Olfactometry
GC-O is a hybrid analytical technique where the effluent from a gas chromatograph is split between a conventional detector (e.g., MS or Flame Ionization Detector - FID) and a heated olfactory detection port (ODP), where a trained sensory panelist or "sniffer" can assess the odor of the eluting compounds in real-time.[5][12]
The primary goals of a GC-O analysis are:
-
To screen for all odor-active compounds in a sample, distinguishing them from odorless volatile compounds.[4][13]
-
To describe the quality of the odor for each active compound (e.g., "fruity," "grassy," "meaty").
-
To quantify the sensory significance of each odorant using methods such as Aroma Extract Dilution Analysis (AEDA), Detection Frequency, or Posterior Intensity.[3][14]
This dual detection system provides a complete picture: the MS provides structural identification and quantification, while the ODP provides critical sensory data, revealing which compounds are truly responsible for the overall aroma of a sample.
Experimental Protocol: GC-O Analysis
This protocol is designed to provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
Safety & Handling
-
This compound is a sulfur-containing compound. Always handle it in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Reagents and Standards Preparation
-
Solvent Selection: Use high-purity ethanol or propylene glycol for dilutions. Propylene glycol is often preferred for sensory analysis due to its low volatility and neutral odor.[1][7]
-
Stock Solution (1000 ppm): Accurately weigh 10 mg of neat this compound standard and dissolve it in 10 mL of the chosen solvent. Store in an amber vial at 4°C.
-
Working Standards: Prepare a series of working standards (e.g., 0.01, 0.1, 1, 10, 100 ppm) by serial dilution from the stock solution. This series is crucial for determining the instrument's linear range and for dilution-based olfactometry techniques.
-
Retention Index (RI) Marker: Prepare a solution containing a homologous series of n-alkanes (e.g., C7-C30) in hexane. This is co-injected with the sample to calculate Retention Indices, which are more reproducible between instruments than retention times.[13]
GC-MS/O System Configuration and Parameters
The analysis of reactive sulfur compounds requires a highly inert system to prevent analyte loss and ensure good peak shape.[15]
Table 2: Recommended GC-MS/O Parameters
| Parameter | Recommended Setting | Rationale & Expert Notes |
| GC System | Agilent 7890B or equivalent with inert flow path | An inert flow path is critical to prevent adsorption of active sulfur compounds.[15] |
| Injector | Split/Splitless Inlet | Use a deactivated liner. A 10:1 split ratio is a good starting point for initial screening. |
| Injection Volume | 1 µL | |
| Inlet Temp. | 250°C | Ensures rapid volatilization without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good separation efficiency. |
| GC Column | Mid-polarity (e.g., DB-WAX, FFAP), 30 m x 0.25 mm ID, 0.25 µm film | These phases provide good selectivity for polar and semi-polar aroma compounds. A non-polar DB-5MS can also be used.[16] |
| Oven Program | 40°C (hold 2 min), ramp 8°C/min to 240°C (hold 10 min) | This program provides good separation for a wide range of volatile and semi-volatile compounds. |
| Effluent Splitter | 1:1 split ratio (to MS and ODP) | Ensures sufficient analyte reaches both the human and instrumental detectors. |
| Olfactory Port | Gerstel ODP or similar, heated to 230°C | The transfer line must be heated to prevent condensation. Humidified air flow (e.g., 40 mL/min) is supplied to the port to prevent nasal dehydration. |
| MS Detector | Quadrupole Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible mass spectra for library matching. |
| Mass Range | 35 - 350 amu | Captures the molecular ion and key fragments of the target analyte and other potential odorants. |
| Source Temp. | 230°C | Standard temperature to maintain cleanliness and sensitivity. |
Workflow Diagram: From Sample to Sensory Data
Caption: High-level workflow for GC-Olfactometry analysis.
Data Acquisition & Sensory Evaluation
-
Panelist Training: Assessors must be trained in odor description and intensity rating.[14] This involves practice with a wide range of standard aroma compounds to build a consistent vocabulary.
-
System Blank: Before analyzing samples, inject a solvent blank to ensure the system is clean and to identify any background odors originating from the column or carrier gas.
-
Analysis Run:
-
The panelist sits comfortably at the ODP.
-
Upon injection, the panelist sniffs the humidified effluent from the port.
-
Using specialized software (or a voice recorder and stopwatch), the panelist records the exact time, duration, intensity (e.g., on a 0-10 scale), and a descriptive term for every odor detected.
-
Simultaneously, the MS detector acquires data for the entire chromatographic run.
-
Data Analysis and Interpretation
The power of GC-O lies in the integration of two distinct data streams.
GC-MS/O System Diagram
Caption: Schematic of a typical GC-MS/Olfactometry system.
Data Correlation
-
Construct an Aromagram: Plot the sensory data with time on the x-axis and odor intensity on the y-axis. Annotate each peak with the odor descriptor provided by the panelist. This visual representation is called an aromagram or olfactogram.
-
Align Chromatograms: Overlay the aromagram with the Total Ion Chromatogram (TIC) from the MS.
-
Identify Odor-Active Peaks: For each odor event recorded on the aromagram, locate the corresponding chromatographic peak on the TIC at the same retention time (or RI).
-
Confirm Identity:
-
Extract the mass spectrum of the peak of interest.
-
Compare the spectrum against a reference library (e.g., NIST, Wiley).
-
For definitive confirmation, inject the pure standard of the suspected compound (this compound) under identical conditions and verify that its retention index and mass spectrum match. The odor perceived at the ODP must also match the reference.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing) for this compound | Active sites in the injector liner, column, or transfer lines. | Use a new, deactivated liner. Condition the column. Ensure the entire flow path is inert. |
| No odor detected at ODP, but peak seen on MS | Odor threshold is higher than the concentration reaching the ODP. Panelist fatigue or anosmia. | Inject a more concentrated sample. Ensure panelist takes breaks. Verify ODP flow and temperature. |
| Odor detected at ODP, but no clear peak on MS TIC | Compound is extremely potent with a very low odor threshold; concentration is below MS detection limit. | Use a more sensitive MS detector or operate in Selected Ion Monitoring (SIM) mode. Employ sample enrichment techniques (e.g., SPME). |
| Retention time mismatch between odor event and MS peak | Incorrect dead volume calculation; different path lengths for MS and ODP transfer lines. | Calibrate using Retention Indices (RIs) instead of absolute retention times. This normalizes for flow and temperature variations. |
Conclusion
The Gas Chromatography-Olfactometry protocol detailed herein provides a powerful and reliable framework for the comprehensive analysis of this compound. By systematically combining instrumental precision with the irreplaceable sensitivity of human perception, researchers can elucidate the exact contribution of this key aroma compound in complex matrices. This methodology is indispensable for quality control, product development, and fundamental flavor research, ensuring that the desired sensory profile is achieved and understood on a molecular level.
References
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The Good Scents Company. (n.d.). 2-mercaptomethyl pyrazine. Retrieved from thegoodscentscompany.com[1]
-
Wikipedia. (2023). Gas chromatography–olfactometry. Retrieved from en.wikipedia.org[3]
-
Haihang Industry. (2020). This compound CAS 59021-02-2. Retrieved from haihangchem.com[7]
-
Leffingwell & Associates. (n.d.). 2-Mercaptomethyl pyrazine (CAS 59021-02-2): Odor profile, Properties, & IFRA compliance. Retrieved from leffingwell.com[2]
-
Steinhaus, M. (2020). Chapter 9: Gas chromatography-olfactometry: Principles, practical aspects and applications in food analysis. In Mitigating Contamination from Food Processing. Royal Society of Chemistry.[4]
-
Tranchida, P. Q. (Ed.). (2019). Advanced Gas Chromatography in Food Analysis. Royal Society of Chemistry.[5]
-
ResearchGate. (n.d.). Advances in Gas Chromatography-Olfactometry. Request PDF. Retrieved from researchgate.net[9]
-
Steinhaus, M. (2019). Chapter 9: Gas Chromatography–Olfactometry: Principles, Practical Aspects and Applications in Food Analysis. In Advanced Gas Chromatography in Food Analysis. The Royal Society of Chemistry.[13]
-
Davidson Analytical Services. (n.d.). Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection. Retrieved from das-analytical.com[16]
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National Center for Biotechnology Information. (n.d.). 2-Mercaptomethyl pyrazine. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov[6]
-
Vasconcelos, I., et al. (n.d.). Method for analysis of heavy sulphur compounds using gas chromatography with flame photometric detection. Universidade Católica Portuguesa.[17]
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Shimadzu. (n.d.). Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. Retrieved from shimadzu.com[18]
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Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from agilent.com[15]
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Royal Society of Chemistry. (n.d.). Analysis of sulfur compounds using a water stationary phase in gas chromatography with flame photometric detection. Analytical Methods.[19]
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The University of Melbourne. (n.d.). STANDARD OPERATING PROCEDURE - Gas Chromatography Mass Spectrometer.[20]
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ResearchGate. (2014). A Method for GC–Olfactometry Panel Training. Retrieved from researchgate.net[14]
-
Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 13(12), 16759-16800.[8]
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Ferreira, V. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Molecules, 25(24), 6013.[12]
-
Sepsolve Analytical. (2024). Enhanced GC–O workflows for detailed sensory evaluation. Retrieved from sepsolve.com[10]
-
ECHEMI. (n.d.). Buy 2-Mercapto Methyl Pyrazine from Neostar United (Changzhou) Industrial Co. Retrieved from echemi.com[11]
-
Bianchin, M., et al. (2018). GC-MS aroma characterization of vegetable matrices: focus on 3-Alkyl-2-Methoxypyrazines. ResearchGate.[21]
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Application of 2-Mercaptomethylpyrazine in Maillard Reaction Studies: A Technical Guide for Researchers
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-Mercaptomethylpyrazine in the study of the Maillard reaction. This guide offers in-depth technical insights, from the underlying chemical principles to detailed experimental protocols, designed to facilitate robust and reproducible research in flavor chemistry and related fields.
Introduction: The Significance of this compound in Flavor Chemistry
The Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars, is fundamental to the development of color and flavor in thermally processed foods.[1] Among the vast array of compounds generated, pyrazines are crucial for their characteristic roasted, toasted, and nutty aromas.[2][3] Sulfur-containing pyrazines, such as this compound, are of particular interest as they often impart desirable meaty and savory notes.[1] Understanding the formation and behavior of this compound within the Maillard reaction is critical for the food industry in creating and controlling specific flavor profiles. This guide provides the theoretical framework and practical methodologies for investigating this important flavor compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 59021-02-2 | |
| Molecular Formula | C₅H₆N₂S | |
| Molecular Weight | 126.18 g/mol | |
| Appearance | Colorless to yellow clear liquid | |
| Odor Profile | Roasted, meaty, caramellic | |
| Boiling Point | 94 °C at 10 mm Hg | |
| Solubility | Soluble in alcohol and water |
The Maillard Reaction: A Mechanistic Overview of Pyrazine and Thiol Formation
The Maillard reaction is a complex cascade of reactions. It is broadly divided into three stages: early, intermediate, and final.
-
Early Stage: This stage involves the condensation of a reducing sugar with an amino acid to form a Schiff base, which then cyclizes to a glycosylamine. This is followed by an Amadori or Heyns rearrangement to form ketosamines or aldosamines.[1]
-
Intermediate Stage: This stage is characterized by the degradation of the Amadori/Heyns products. This leads to the formation of a variety of reactive intermediates, including dicarbonyl compounds like glyoxal and methylglyoxal. The Strecker degradation of amino acids also occurs at this stage, producing Strecker aldehydes which are key aroma compounds.
-
Final Stage: In the final stage, the reactive intermediates polymerize to form high molecular weight, brown-colored pigments known as melanoidins.
The formation of pyrazines occurs during the intermediate and final stages through the condensation of two α-aminocarbonyl compounds, which are formed from the Strecker degradation.
Caption: Simplified Maillard reaction pathway leading to pyrazine formation.
Sulfur-containing amino acids, such as cysteine and methionine, are crucial for the formation of sulfur-containing flavor compounds. In the case of this compound, the thiol (-SH) group from cysteine is incorporated into the pyrazine ring structure. This occurs through the reaction of sulfur-containing intermediates with the dicarbonyl compounds and α-aminoketones.
Experimental Design for Maillard Reaction Studies Involving this compound
A well-designed experiment is crucial for obtaining meaningful and reproducible data. The following sections outline key considerations for designing a study on this compound in a Maillard reaction model system.
Model System Selection
A model system allows for the study of the reaction in a controlled environment, minimizing the complexity of a real food matrix. A common and effective model system for studying the formation of sulfur-containing pyrazines includes:
-
Amino Acid: L-cysteine (as the sulfur source)
-
Reducing Sugar: D-glucose
-
Solvent: Phosphate buffer (to control pH) or a water/propylene glycol mixture.
Key Reaction Parameters
The following parameters significantly influence the outcome of the Maillard reaction and should be carefully controlled and varied as part of the experimental design:
-
Temperature: Higher temperatures generally accelerate the reaction rate. A typical range for study is 100-180°C.
-
Time: The reaction time will influence the concentration and profile of the generated compounds. Time-course studies are recommended.
-
pH: The pH of the system affects the rate of the Maillard reaction. A pH range of 5-9 is often investigated.
-
Reactant Concentrations: The molar ratio of the amino acid to the reducing sugar will impact the types and amounts of products formed.
Caption: General experimental workflow for studying this compound formation.
Detailed Experimental Protocols
The following protocols provide a starting point for investigating the formation of this compound in a Maillard reaction model system.
Protocol 1: Maillard Reaction in an Aqueous Model System
Objective: To generate and analyze volatile compounds, including this compound, from a cysteine-glucose Maillard reaction.
Materials:
-
L-cysteine (≥98% purity)
-
D-glucose (≥99% purity)
-
Phosphate buffer (0.1 M, pH 7.0)
-
High-purity water
-
Screw-cap reaction vials (e.g., 20 mL headspace vials)
-
Heating block or oven capable of maintaining a constant temperature (±1°C)
Procedure:
-
Reactant Solution Preparation:
-
Prepare a 0.1 M solution of L-cysteine in phosphate buffer.
-
Prepare a 0.1 M solution of D-glucose in phosphate buffer.
-
-
Reaction Setup:
-
In a headspace vial, combine 1 mL of the L-cysteine solution and 1 mL of the D-glucose solution.
-
Seal the vial tightly with a PTFE/silicone septum cap.
-
Prepare a blank sample containing only the phosphate buffer.
-
-
Reaction Incubation:
-
Place the vials in a preheated heating block or oven at the desired temperature (e.g., 120°C).
-
Incubate for the desired reaction time (e.g., 30, 60, 90, 120 minutes).
-
-
Reaction Quenching:
-
At the end of the incubation period, immediately transfer the vials to an ice bath to stop the reaction.
-
-
Sample Storage:
-
Store the samples at -20°C until analysis to prevent further reactions and loss of volatile compounds.
-
Protocol 2: Analysis of Volatile Compounds by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound and other volatile compounds generated in the Maillard reaction model system.
Materials and Equipment:
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Headspace vials with reacted samples
-
Internal standard (e.g., 2-methyl-3-heptanone)
Procedure:
-
Sample Preparation for HS-SPME:
-
Equilibrate the reacted sample vials to room temperature.
-
Spike the sample with a known concentration of the internal standard.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block at a controlled temperature (e.g., 60°C).
-
Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) with agitation.
-
-
GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) for a set time (e.g., 5 minutes).
-
Use a suitable GC column for flavor analysis (e.g., DB-5ms or equivalent).
-
A typical GC oven temperature program could be:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 150°C at 5°C/minute.
-
Ramp 2: Increase to 250°C at 10°C/minute, hold for 5 minutes.
-
-
Set the mass spectrometer to scan a mass range of m/z 35-350.
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.
-
Quantify the compound using the internal standard method.
-
Table 2: Example GC-MS Parameters for Volatile Sulfur Compound Analysis
| Parameter | Setting |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Oven Program | 40°C (3 min), then 5°C/min to 150°C, then 10°C/min to 250°C (5 min) |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Mass Range | m/z 35-350 |
Safety and Handling Considerations
Working with this compound and other volatile sulfur compounds requires adherence to strict safety protocols.
-
Handling: Always handle this compound in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from heat and ignition sources.[5] Keep the container tightly closed.
-
Hazards: Pyrazine derivatives may cause skin, eye, and respiratory irritation.[6][7] In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air.[4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
The study of this compound in the context of the Maillard reaction is essential for advancing our understanding of flavor chemistry. The protocols and guidelines presented in this document provide a solid foundation for researchers to conduct systematic and reproducible investigations. By carefully controlling experimental parameters and employing robust analytical techniques, scientists can elucidate the formation pathways and impact of this important sulfur-containing pyrazine, ultimately contributing to the development of foods with enhanced and desirable flavor profiles.
References
-
Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. (n.d.). Ingenieria Analitica Sl. Retrieved January 5, 2026, from [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04701. [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04701. [Link]
-
Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. (2008). Journal of Agricultural and Food Chemistry, 56(8), 2717-2723. [Link]
-
Formation of Pyrazines from the Maillard Reaction of Glucose and Glutamine-amide-15N. (1993). Journal of Agricultural and Food Chemistry, 41(11), 2112-2115. [Link]
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Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Faraz Oil. (n.d.). Sulfur Storage & Handling Tips | Safety Guide. Retrieved January 5, 2026, from [Link]
-
Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. (1997). Journal of Food Science, 62(2), 395-397. [Link]
-
Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. (2023). Foods, 12(13), 2541. [Link]
-
The Good Scents Company. (n.d.). 2-mercaptomethyl pyrazine. Retrieved January 5, 2026, from [Link]
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Use of 2-Mercaptomethylpyrazine as a flavor standard in food analysis
An In-depth Technical Guide to the Use of 2-Mercaptomethylpyrazine as a Flavor Standard in Food Analysis
Introduction: The Significance of Pyrazines in Food Aroma
Pyrazines are a critical class of nitrogen-containing heterocyclic compounds that are fundamental to the desirable aromas of many cooked and roasted foods.[1][2] These compounds are primarily formed during the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars under heat.[3][4] The resulting flavor profiles are often described as nutty, roasted, toasted, and savory, making pyrazines indispensable in the food and flavor industry.[5][6] Their potent and diverse sensory characteristics mean they can dramatically impact the organoleptic quality of products like coffee, cocoa, baked goods, and roasted meats, even at very low concentrations.[3][7]
Among the vast family of pyrazines, sulfur-containing derivatives like this compound (2-MMP) offer a unique and powerful aromatic profile. Characterized by its distinct roasted, meaty, and caramellic notes, 2-MMP serves as an essential reference point in both instrumental and sensory analysis.[8] This guide provides a comprehensive overview and detailed protocols for the effective use of this compound as a flavor standard, designed for researchers and analytical scientists in the food industry.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a standard is paramount for its correct handling, storage, and application in analytical methodologies. This compound (CAS No. 59021-02-2) is a colorless to pale yellow liquid with a potent, characteristic odor.[8][9] Its properties dictate the choice of solvents for stock solutions and the extraction techniques required to isolate it from complex food matrices.
| Property | Value | Source |
| Chemical Formula | C₅H₆N₂S | N/A |
| Molecular Weight | 126.18 g/mol | N/A |
| Appearance | Colorless to yellow clear liquid | [8] |
| Boiling Point | 44-45 °C @ 0.07 mm Hg | [8] |
| Flash Point | 60.0 °C (140.0 °F) | [8] |
| Specific Gravity | 1.134 @ 25 °C | [8] |
| Solubility | Soluble in alcohol and water | [8][10] |
| Odor Profile | Roasted, meaty, caramellic | [8] |
| Flavor Profile | Roasted, meat-like | [8] |
The Role of 2-MMP as a Flavor Standard
In food analysis, a flavor standard serves two primary purposes: quantitative analysis and sensory identification .
-
Quantitative Analysis: As a quantitative standard, a known concentration of 2-MMP is used to create a calibration curve. This allows for the precise measurement of its concentration in a food sample. This is crucial for quality control, ensuring product consistency, and for research into how processing parameters affect flavor formation.[11] The use of an external or internal standard is a foundational aspect of method validation, ensuring the accuracy and reliability of the results.[12]
-
Sensory Identification and Verification: In techniques like Gas Chromatography-Olfactometry (GC-O), where separated volatile compounds are smelled by a trained panelist, 2-MMP serves as a reference for identifying "unknown" aroma peaks.[13][14] By injecting the 2-MMP standard and noting its retention time and specific aroma, analysts can confidently identify its presence in a complex food extract. This correlation between instrumental data and sensory perception is vital for pinpointing key aroma-active compounds.[15]
Experimental Protocols and Methodologies
The following protocols are designed to be self-validating systems, incorporating steps for quality control and ensuring the generation of trustworthy data. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.
Protocol 1: Preparation of 2-MMP Stock and Working Standard Solutions
The accuracy of all subsequent quantitative work depends on the precise preparation of the standard solutions. Due to the volatility and potency of 2-MMP, gravimetric preparation is preferred over volumetric measurement for the primary stock solution.
Rationale: Sulfur-containing compounds can be susceptible to oxidation. Preparing fresh solutions and storing them properly is critical for maintaining the integrity of the standard. Ethanol is chosen as a solvent due to the high solubility of 2-MMP and its compatibility with GC systems.[8]
Materials:
-
This compound (neat, >98% purity)
-
Anhydrous Ethanol (ACS grade or higher)
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks (Class A)
-
Gastight syringes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Primary Stock Solution (e.g., 1000 µg/mL): a. Place a 10 mL amber volumetric flask on the analytical balance and tare it. b. Using a gastight syringe, carefully add approximately 10 mg of neat 2-MMP into the flask. Record the exact weight (e.g., 10.25 mg). c. Immediately dilute to the 10 mL mark with anhydrous ethanol. d. Cap the flask and invert 20-30 times to ensure complete dissolution. e. Calculate the precise concentration. For example: 10.25 mg / 10 mL = 1.025 mg/mL = 1025 µg/mL. f. Store at -20°C in an amber vial. This solution is stable for up to 3 months.
-
Working Standard Solutions (e.g., 0.1 to 10 µg/mL): a. Perform serial dilutions from the primary stock solution using Class A volumetric flasks and ethanol. b. For example, to prepare a 10 µg/mL standard, transfer 97.6 µL of the 1025 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with ethanol. c. Prepare a series of at least five concentrations to build a calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). d. These working solutions should be prepared fresh weekly.
Protocol 2: Sample Analysis using Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS
HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds in food.[15][16] It is sensitive, efficient, and minimizes matrix effects. This protocol outlines the quantification of 2-MMP in a coffee sample as a representative food matrix.
Rationale: The choice of SPME fiber (e.g., DVB/CAR/PDMS) is based on its broad affinity for various volatile compounds, including pyrazines. Salt addition increases the ionic strength of the sample, promoting the release of volatile analytes into the headspace. The internal standard (e.g., 2-Methyl-3-heptylpyrazine, not naturally found in coffee) is added to correct for variations in extraction efficiency and injection volume.
Materials:
-
Roasted coffee beans, finely ground
-
Saturated Sodium Chloride (NaCl) solution
-
Internal Standard (IS) solution (e.g., 2-Methyl-3-heptylpyrazine in ethanol, 5 µg/mL)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME Fiber Assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
HS-SPME Autosampler and GC-MS system
Procedure:
-
Sample Preparation: a. Weigh 1.0 g of ground coffee into a 20 mL headspace vial. b. Add 5.0 mL of deionized water. c. Add 2.0 g of NaCl or 5 mL of saturated NaCl solution. d. Spike the sample with 10 µL of the 5 µg/mL internal standard solution. e. Immediately cap the vial and vortex for 30 seconds.
-
HS-SPME Extraction: a. Place the vial in the autosampler tray. b. Incubation/Equilibration: Heat the sample at 60°C for 15 minutes with agitation. c. Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
GC-MS Analysis: a. Desorption: Immediately transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode. b. Chromatographic Separation: Utilize a suitable capillary column (e.g., DB-WAX or DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical temperature program would be: 40°C hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min. c. Mass Spectrometry Detection: Operate the MS in electron ionization (EI) mode at 70 eV. Scan from m/z 35 to 350. Use Selected Ion Monitoring (SIM) for higher sensitivity if necessary, monitoring characteristic ions for 2-MMP (e.g., m/z 126, 93) and the internal standard.
-
Data Analysis and Quantification: a. Create a calibration curve by analyzing the working standard solutions under the same conditions (spiked into a blank matrix, if available, or water). b. Plot the ratio of the peak area of 2-MMP to the peak area of the IS against the concentration of 2-MMP. c. Determine the concentration of 2-MMP in the coffee sample using the regression equation from the calibration curve.
Diagram: Workflow for 2-MMP as a Flavor Standard
Caption: Workflow for the use of 2-MMP as both a quantitative and sensory standard.
Method Validation and Trustworthiness
For any analytical protocol to be trustworthy, it must be validated for its intended purpose and specific food matrix.[17][18] Method validation demonstrates that the procedure is fit-for-purpose.[19] Key validation parameters to assess include:
-
Linearity and Range: Determined from the calibration curve (R² > 0.99).[11][15]
-
Accuracy: Assessed by spiking a blank matrix with a known concentration of 2-MMP and measuring the recovery (typically 80-120%).[12]
-
Precision (Repeatability and Reproducibility): Measured as the relative standard deviation (RSD) of replicate analyses.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[15]
-
Specificity: Ensuring that the peak identified as 2-MMP is not subject to interference from other compounds in the matrix. This is confirmed by matching retention times and mass spectra against the pure standard.
Conclusion
This compound is a powerful and essential tool in the arsenal of the flavor chemist and food analyst. Its distinct roasted and meaty aroma profile makes it an invaluable reference for both instrumental quantification and sensory identification.[8] By implementing robust, validated protocols such as those detailed in this guide, researchers can achieve accurate and reliable characterization of this key flavor compound. This ensures product consistency, facilitates new product development, and deepens our understanding of the complex chemistry that governs food flavor.
References
- Vertex AI Search. (n.d.). China 2-Mercapto Methyl Pyrazine(CAS#59021-02-2) Manufacturer and Supplier.
- ResearchGate. (2025). Pyrazines in foods: An update | Request PDF.
- PubMed. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
- ResearchGate. (n.d.). Analytical methods for pyrazine detection | Download Scientific Diagram.
- ResearchGate. (2025). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods | Request PDF.
- Biosynce Blog. (2025). What are the applications of pyrazine derivatives?.
- OEM Coffee flavoring agent. (n.d.). 2-methylthio-3-methylpyrazine CAS NO.2882-20-4 Suppliers, Factories.
- NIH National Library of Medicine. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC.
- ResearchGate. (2025). Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods.
- BenchChem. (n.d.). An In-depth Technical Guide to the Sensory Characteristics and Flavor Profile of Acetylpyrazine.
- The Culinary Symphony. (2023). Unveiling The Diverse Flavors Crafted By Natural Pyrazines.
- Exploring Pyrazines. (n.d.). The Science Behind Food Flavors and Aromas.
- The Good Scents Company. (n.d.). 2-mercaptomethyl pyrazine, 59021-02-2.
- RSSL. (n.d.). Method Development and Validation for Food and Beverages.
- FEMA. (n.d.). This compound | Flavor Library.
- Food Safety Institute. (2025). Understanding Method Validation in Food Testing Laboratories.
- FDA. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
- The Good Scents Company. (n.d.). coffee pyrazine 2-methyl-5-ethylpyrazine.
- MDPI. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
- PubMed. (2013). How composition methods are developed and validated.
- BenchChem. (n.d.). 2-Mercaptomethyl pyrazine (CAS 59021-02-2): Odor profile, Properties, & IFRA compliance.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of 2-Methoxy-3-methylpyrazine on Coffee Aroma and Flavor Profiles.
- The Science Behind Flavor. (2025). Exploring the Role of 2-Methylpyrazine.
- PubMed. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS.
- MDPI. (n.d.). Characterization of Volatile Compounds of Rosa roxburghii Tratt by Gas Chromatography-Olfactometry, Quantitative Measurements, Odor Activity Value, and Aroma Intensity.
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The Versatile Nucleophile: 2-Mercaptomethylpyrazine as a Strategic Building Block in Organic Synthesis
Abstract
2-Mercaptomethylpyrazine, a heterocyclic thiol, is a valuable and versatile building block in organic synthesis, prized for its nucleophilic sulfur center and the unique electronic properties imparted by the pyrazine ring. This guide provides an in-depth exploration of its synthetic utility, focusing on key reactions such as S-alkylation, S-acylation, and oxidation. Authored for researchers, medicinal chemists, and professionals in drug development, this document offers not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations for incorporating this scaffold into complex molecules, including active pharmaceutical ingredients and novel flavor compounds.
Introduction: Unveiling the Potential of this compound
Pyrazine derivatives are integral to numerous fields, from pharmaceuticals to flavor and fragrance chemistry.[1] Their presence in bioactive molecules is well-documented, contributing to a wide range of pharmacological activities. This compound (also known as (pyrazin-2-yl)methanethiol), with its accessible thiol functionality, serves as a powerful synthon for introducing the pyrazinylmethylthio moiety into a variety of molecular architectures.
The key to its reactivity lies in the nucleophilicity of the sulfur atom, which readily participates in reactions with a range of electrophiles.[2] This reactivity, coupled with the pyrazine ring's ability to modulate the physicochemical properties of a molecule, makes this compound a building block of significant interest. This guide will illuminate the practical applications of this compound, providing robust protocols and the scientific rationale behind them.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 59021-02-2 | [3] |
| Molecular Formula | C₅H₆N₂S | [1] |
| Molecular Weight | 126.18 g/mol | [1][4] |
| Appearance | Colorless to yellow clear liquid (est.) | [3] |
| Boiling Point | 44-45 °C @ 0.07 mmHg | [3] |
| Flash Point | 60 °C (140 °F) | [3] |
| Solubility | Soluble in alcohol and water | [3] |
Core Synthetic Transformations: A Practical Guide
The synthetic utility of this compound is primarily centered around the reactivity of its thiol group. The following sections detail the most common and impactful transformations, complete with generalized protocols and mechanistic insights.
S-Alkylation: Forging Carbon-Sulfur Bonds
The formation of thioethers via S-alkylation is a cornerstone of organosulfur chemistry. For this compound, this reaction provides a straightforward route to a diverse array of pyrazinylmethyl thioethers, which are of interest in medicinal chemistry and materials science.
Mechanistic Rationale:
The reaction proceeds via a classical SN2 mechanism. The thiol is first deprotonated by a suitable base to form the more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an alkyl halide (or other alkylating agent with a good leaving group), displacing the leaving group and forming the new C-S bond. The choice of base and solvent is crucial to ensure efficient deprotonation and to facilitate the bimolecular substitution reaction.
Figure 1: General workflow for the S-alkylation of this compound.
General Protocol for S-Alkylation:
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., sodium hydride, potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the base (1.1-1.5 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the thiolate.
-
Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours at room temperature, although gentle heating may be required for less reactive alkyl halides.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazinylmethyl thioether.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the sensitive thiolate intermediate to disulfides.
-
Anhydrous Solvent: Necessary when using water-sensitive bases like sodium hydride.
-
Choice of Base: Stronger bases like NaH ensure complete deprotonation, while weaker bases like K₂CO₃ can be used for more activated alkyl halides and offer a milder, safer alternative.
-
Reaction Temperature: Starting at 0 °C helps to control any exothermicity from the deprotonation step.
S-Acylation: Synthesis of Thioesters
The reaction of this compound with acylating agents provides a direct route to S-(pyrazin-2-ylmethyl) thioesters. Thioesters are valuable intermediates in their own right, known for their role in constructing C-C bonds and in bio-conjugation chemistry.
Mechanistic Rationale:
Similar to S-alkylation, the reaction typically proceeds via a nucleophilic acyl substitution. The thiol is deprotonated to the thiolate, which then attacks the carbonyl carbon of the acyl halide or anhydride. This addition is followed by the elimination of the leaving group (halide or carboxylate) to form the thioester. The reaction is often carried out in the presence of a non-nucleophilic base to scavenge the acidic byproduct (e.g., HCl).
Figure 2: Reaction pathway for the S-acylation of this compound.
General Protocol for S-Acylation (using an Acyl Chloride):
This protocol is adapted from a similar procedure for the synthesis of S-(pyridin-2-yl) benzothioates.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), THF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and the base (1.1-1.5 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.0-1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure thioester.
Self-Validating System:
The progress of both S-alkylation and S-acylation can be easily monitored by TLC, observing the consumption of the starting thiol and the appearance of a new, typically less polar, product spot. The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Medicinal and Agrochemical Research
The pyrazinylmethylthio scaffold is a feature in a number of patented compounds with potential biological activity. For instance, derivatives have been investigated for their fungicidal properties. The ability to readily modify the group attached to the sulfur atom via the S-alkylation and S-acylation reactions described above allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Table 2: Exemplary Applications of this compound Derivatives
| Derivative Type | Potential Application | Rationale |
| Thioethers | Antifungal agents | The pyrazine ring is a known pharmacophore in agrochemicals, and the thioether linkage allows for the introduction of various lipophilic or polar groups to modulate activity and selectivity. |
| Thioesters | Prodrugs, Synthetic intermediates | Thioester bonds can be designed to be cleaved in vivo, releasing an active carboxylic acid. They are also reactive intermediates for further C-C bond-forming reactions. |
| Disulfides | Flavor compounds | Mild oxidation of this compound can lead to the corresponding disulfide, which may contribute to roasted and meaty flavor profiles, a known characteristic of many pyrazine derivatives.[4] |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[2][3]
Conclusion
This compound has proven itself to be a highly effective and versatile building block in organic synthesis. Its predictable reactivity at the sulfur atom allows for the straightforward and efficient synthesis of a wide range of thioethers and thioesters. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this valuable synthon in the design and synthesis of novel molecules with diverse applications in medicine, agriculture, and beyond.
References
- XiXisys. (2025). SAFETY DATA SHEETS for this compound. Hangzhou Zhua Technology Co., Ltd.
- Pipzine Chemicals. 2-Pyrazinemethanethiol Detailed Information, Properties, Uses & Safety.
- The Good Scents Company. (n.d.). 2-mercaptomethyl pyrazine, 59021-02-2.
- GSRs. 2-(MERCAPTOMETHYL)PYRAZINE.
- ScentDB. (n.d.). 2-Mercaptomethyl pyrazine (CAS 59021-02-2): Odor profile, Properties, & IFRA compliance.
- ChemicalBook. (n.d.). This compound | 59021-02-2.
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Solid-phase microextraction (SPME) method for 2-Mercaptomethylpyrazine
An Application Note and Protocol for the Analysis of 2-Mercaptomethylpyrazine using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Analytical Challenge of a Potent Aroma Compound
This compound (CAS No. 59021-02-2) is a potent, sulfur-containing heterocyclic compound that imparts characteristic roasted, meaty, and coffee-like aromas.[1][2] It is a key flavor component in a wide array of thermally processed foods and is used as a flavoring agent to create desirable sensory profiles.[1] Given its powerful organoleptic properties, even trace amounts of this compound can significantly influence the final flavor of a product. This makes its accurate and precise quantification essential for quality control, product development, and regulatory compliance in the food, beverage, and pharmaceutical industries.
The analysis of this compound is challenging due to its high volatility, reactivity, and typically low concentration in complex sample matrices. Traditional extraction methods often require large volumes of organic solvents and are multi-step, time-consuming processes that risk analyte loss or degradation.
Solid-Phase Microextraction (SPME) offers a superior alternative. It is a solvent-free, equilibrium-based sample preparation technique that integrates sampling, extraction, and concentration into a single step.[3][4] Headspace SPME (HS-SPME), in particular, is ideally suited for volatile compounds like this compound. In HS-SPME, a polymer-coated fused silica fiber is exposed to the vapor phase (headspace) above the sample, where it adsorbs and concentrates the analytes.[5][6] The fiber is then directly transferred to the injection port of a gas chromatograph for thermal desorption and analysis, minimizing sample handling and matrix interference.[5][7]
This application note provides a comprehensive, field-proven protocol for the determination of this compound using HS-SPME with GC-MS, designed for researchers, scientists, and quality control professionals.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| CAS Number | 59021-02-2 | [8] |
| Molecular Formula | C5H6N2S | [9] |
| Molecular Weight | 126.18 g/mol | |
| Boiling Point | ~224.8 °C (Predicted) | [2] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Odor Profile | Roasted, meaty, coffee, barbecue-like | [1][2] |
| Solubility | Soluble in water and organic solvents | [10] |
Principle of the HS-SPME-GC-MS Method
The methodology is based on the partitioning equilibrium of this compound between the sample matrix, the headspace, and the SPME fiber coating.[6] A sample containing the analyte is placed in a sealed vial and heated to a specific temperature to promote the volatilization of this compound into the headspace. An SPME fiber is then exposed to this headspace for a defined period, allowing the analyte to adsorb onto the fiber's stationary phase. Following extraction, the fiber is retracted and introduced into the hot GC inlet, where the trapped analyte is thermally desorbed and transferred to the analytical column for separation. The separated compound is subsequently detected and quantified by a mass spectrometer.
Experimental Workflow Diagram
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Materials, Reagents, and Instrumentation
| Item | Description / Specification |
| Analytical Standard | This compound (≥97% purity) |
| Solvent | Methanol (HPLC or GC grade) for stock solution preparation |
| Salt | Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4h to remove volatiles |
| SPME Fiber Assembly | 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) on a StableFlex fiber.[11][12][13] This mixed-phase fiber is highly effective for a broad range of volatile and semi-volatile compounds, including sulfur compounds and pyrazines.[14][15][16] |
| SPME Holder | Manual or Autosampler compatible holder |
| Vials | 20 mL amber glass headspace vials with magnetic screw caps and PTFE/Silicone septa |
| Gas Chromatograph | GC system equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS) |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). A non-polar or mid-polarity column is suitable. |
| Carrier Gas | Helium (99.999% purity) |
Detailed Experimental Protocol
Preparation of Standards and Samples
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution into deionized water. These are used to build the calibration curve.
-
Sample Preparation:
-
Accurately weigh 5.0 g (or 5.0 mL for liquid) of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water to solid samples to create a slurry.
-
Salting-Out Effect: Add 2.0 g of pre-baked NaCl. Increasing the ionic strength of the aqueous solution decreases the solubility of organic analytes, promoting their transfer into the headspace and enhancing extraction efficiency.[6][7]
-
Immediately seal the vial with the screw cap.
-
HS-SPME Procedure
-
Fiber Conditioning: Before first use, condition the DVB/CAR/PDMS fiber according to the manufacturer's instructions (typically in the GC inlet at ~270°C for 30-60 min).[6] Recondition for 5-10 minutes between analyses to prevent carryover.[17]
-
Extraction Parameters:
-
Place the sealed vial in the autosampler tray or a heating block.
-
Equilibration: Incubate the vial at 60°C for 15 minutes with agitation (e.g., 250 rpm). This step allows the analyte to reach equilibrium between the sample and the headspace.[7]
-
Extraction: After equilibration, expose the SPME fiber to the headspace of the vial for 30 minutes while maintaining the temperature at 60°C and agitation.[7][15] The extraction time is a critical parameter that should be kept consistent across all samples and standards.[3]
-
GC-MS Analysis
-
Desorption and Injection:
-
Immediately after extraction, retract the fiber and transfer it to the GC injection port.
-
Desorb the analytes for 5 minutes at 250°C .
-
The injector should be operated in splitless mode for the duration of the desorption to ensure the complete transfer of the analytes to the GC column.[18]
-
-
GC-MS Parameters: The following table provides a validated starting point for the analytical parameters.
| Parameter | Setting | Rationale |
| Injector Temperature | 250°C | Ensures efficient thermal desorption of the analyte from the SPME fiber. |
| Injection Mode | Splitless (for 5 min) | Maximizes the transfer of the concentrated analyte onto the column for high sensitivity.[18] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides stable retention times and optimal chromatographic performance. |
| Oven Program | Initial 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold for 5 min | Separates the target analyte from other volatile matrix components. |
| MS Transfer Line Temp | 250°C | Prevents condensation of the analyte before reaching the ion source. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and identification. |
| MS Acquisition Mode | Scan Mode: 35-350 amu (for identification); Selected Ion Monitoring (SIM) Mode: (for quantification) using target ions (e.g., m/z 126, 94, 79) | Scan mode allows for spectral confirmation against a library (e.g., NIST). SIM mode significantly enhances sensitivity and selectivity for trace-level quantification. |
Method Validation
A robust analytical method must be validated to ensure its performance is suitable for its intended purpose.[19][20] The following parameters should be assessed.
| Parameter | Typical Performance | Description |
| Linearity (R²) | > 0.995 | Assessed by analyzing the working standards to create a calibration curve. A high coefficient of determination (R²) indicates a linear response across the concentration range.[21] |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | The lowest concentration of analyte that can be reliably detected above the background noise (typically Signal-to-Noise ratio of 3:1).[21][22] |
| Limit of Quantification (LOQ) | 0.15 - 1.5 ng/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy (typically Signal-to-Noise ratio of 10:1).[21][22] |
| Precision (RSD) | < 15% | The closeness of agreement between a series of measurements. Assessed by analyzing replicate samples at different concentrations on the same day (repeatability) and on different days (intermediate precision).[20][21] |
| Accuracy (Recovery) | 85 - 115% | The closeness of the measured value to the true value. Assessed by spiking a blank matrix with a known concentration of the analyte and calculating the percentage recovered.[20][21] |
Troubleshooting Guide
Even with a validated method, issues can arise. This table outlines common problems and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Area | - Fiber breakage or coating damage.- Incorrect injection depth in GC inlet.- Insufficient desorption time/temperature. | - Visually inspect the fiber. Replace if damaged.[18]- Adjust the SPME holder to ensure the fiber is in the hottest zone of the inlet.[17]- Increase desorption time or temperature (do not exceed fiber's max temp). |
| Poor Reproducibility (High RSD) | - Inconsistent extraction time or temperature.- Inconsistent sample volume or matrix.- Autosampler alignment issue. | - Use an autosampler or a temperature-controlled block for precise timing and temperature control.[3]- Ensure sample preparation is highly consistent.- Check and recalibrate autosampler alignment.[4] |
| Peak Tailing or Broadening | - Active sites in the GC inlet liner.- Insufficient desorption temperature.- Column contamination. | - Use a deactivated, narrow-bore SPME-specific inlet liner.[18]- Increase injector temperature.- Trim the first few cm of the GC column or bake it out at high temperature. |
| Carryover (Ghost Peaks) | - Incomplete desorption of the analyte.- High concentration sample analyzed previously. | - Increase desorption time/temperature.[17]- Run a blank (empty vial) extraction after analyzing a high-concentration sample.- Ensure the fiber is fully cleaned (conditioned) between runs.[23] |
Conclusion
This application note details a robust and sensitive HS-SPME-GC-MS method for the determination of this compound. By eliminating the need for organic solvents and minimizing sample handling, this technique offers a highly efficient, environmentally friendly, and reliable approach for the analysis of this critical flavor compound. The optimization of key parameters—including fiber type, extraction temperature, and time—coupled with proper method validation, ensures the generation of accurate and reproducible data essential for quality assurance and research in a variety of scientific fields.
References
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Wardencki, W., Michulec, M., & Curyło, J. (2002). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Analyst, 127(8), 1045–1049. [Link]
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-
The Good Scents Company. (n.d.). 2-mercaptomethyl pyrazine. [Link]
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Al-Dalali, S., et al. (2022). Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity. Saudi Journal of Biological Sciences, 29(5), 3568-3575. [Link]
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Bean, H. D., et al. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. Metabolites, 14(1), 45. [Link]
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Kocadagli, T., & Gökmen, V. (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. Journal of Food Science and Technology, 56(8), 3747–3756. [Link]
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Caporaso, N., et al. (2018). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Journal of Applied Pharmaceutical Science, 8(12), 065-071. [Link]
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Wiley Analytical Science. (2019). Journal Highlight: Development of a headspace SPME-GC-MS method to study volatile organic compounds emitted by lavender roots. [Link]
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Chin, S.-T., & Eyres, G. T. (2010). Limitations to the Use of Solid-Phase Microextraction for Quantitation of Mixtures of Volatile Organic Sulfur Compounds. Analytical Chemistry, 82(9), 3561–3569. [Link]
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Brezinska, A., & Ligor, M. (2018). Headspace Solid-Phase Microextraction Coupled with Gas Chromatography–Mass Spectrometry for the Characterization of Polymeric Materials. LCGC International, 31(1). [Link]
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Cortés-García, S., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1228. [Link]
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Ribeiro, J. S., et al. (2014). Solid-phase microextraction-gas chromatography mass spectrometry and multivariate analysis for the characterization of roasted coffees. Food Research International, 61, 1-7. [Link]
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Puerta-Gomez, A. F., & Cisneros-Zevallos, L. (2022). Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME–GC–MS. Foods, 11(6), 868. [Link]
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Caporaso, N., et al. (2018). Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS. Food Research International, 108, 512-522. [Link]
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Li, Y., et al. (2019). Optimization of Solid Phase Microextraction Combined With Gas Chromatography-Mass Spectrometry (GC-MS) to Analyze Aromatic Compounds in Fresh Tomatoes. Journal of Food Biochemistry, 43(10), e12858. [Link]
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Wang, X., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 949. [Link]
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Budić-Leto, I., et al. (2021). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. Foods, 10(11), 2603. [Link]
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Khan, M. A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(8), 2096-2103. [Link]
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Cordoba, N., et al. (2022). Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity. Foods, 11(19), 3097. [Link]
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Jayawardena, I. U., et al. (2009). Optimization and validation of solid phase micro-extraction (SPME) method for analysis of polycyclic aromatic hydrocarbons in rainwater and stormwater. ScholarBank@NUS. [Link]
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Siddeeg, A., et al. (2019). Optimization and validation of solid phase micro-extraction (SPME) method for analysis of polycyclic aromatic hydrocarbons in rainwater and stormwater. ResearchGate. [Link]
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Shirey, R., Chen, Y., & Aurand, C. (2015, October 6). Optimizing SPME for a Variety of Applications. Chicago Chromatography Discussion Group. [Link]
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Hill, P. G., & Smith, R. M. (2000). Determination of sulphur compounds in beer using headspace solid-phase microextraction and gas chromatographic analysis with pulsed flame photometric detection. Journal of Chromatography A, 872(1-2), 203-213. [Link]
-
Jeleń, H. H., & Gracka, A. (2015). Validation of SPME-GC and HS-GC procedures for the determination of selected solvent residues in edible oil matrices. ResearchGate. [Link]
-
de Souza, P. G., et al. (2019). Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption. Food Additives & Contaminants: Part A, 36(12), 1808-1821. [Link]
-
Fang, Y., & Qian, M. C. (2019). Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine. Molecules, 24(18), 3369. [Link]
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LECO Corporation. (n.d.). getting started with spme. [Link]
-
Aparicio-Ruiz, R., et al. (2015). Validation of SPME-GCMS method for the analysis of virgin olive oil volatiles responsible for sensory defects. Talanta, 134, 536-544. [Link]
-
Shimadzu Corporation. (n.d.). C146-E424A Smart SPME Fibers and Arrow Selection Guide. [Link]
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Larsson, M. (2016). Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. Lund University Publications. [Link]
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PubChemLite. (n.d.). This compound (C5H6N2S). [Link]
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Agilent Technologies. (2020). An Agilent Guide to SPME Analysis. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Mercaptomethyl pyrazine. PubChem. [Link]
-
Wang, Y., et al. (2022). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 11(23), 3925. [Link]
-
Chen, G., et al. (2021). A Combination of Chromatography with Tandem Mass Spectrometry Systems (UPLC-MS/MS and GC-MS/MS), Modified QuEChERS Extraction and Mixed-Mode SPE Clean-Up Method for the Analysis of 656 Pesticide Residues in Rice. Foods, 10(11), 2587. [Link]
-
Baek, H. H., & Cadwallader, K. R. (1998). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. [Link]
-
Li, Y., et al. (2022). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. Critical Reviews in Food Science and Nutrition, 62(26), 7277-7296. [Link]
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Application Note: A Robust HPLC-UV Method for the Quantification of 2-Mercaptomethylpyrazine in Flavor Formulations
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Mercaptomethylpyrazine, a key aroma compound. The protocol is designed for researchers, scientists, and quality control professionals in the food, beverage, and fragrance industries. The method utilizes a reversed-phase C18 column with a gradient elution and UV detection, ensuring high specificity, accuracy, and precision. This document provides a step-by-step protocol, explains the scientific rationale behind the methodological choices, and outlines a comprehensive validation strategy based on ICH guidelines to ensure data integrity and trustworthiness.
Introduction: The Analytical Imperative for this compound
This compound (CAS 59021-02-2) is a potent aromatic heterocyclic compound that imparts desirable roasted, meaty, and nutty notes to a wide array of food products and fragrances.[1] Its presence, even at trace levels, can significantly influence the sensory profile of consumer goods. Consequently, a precise and reliable analytical method is paramount for quality control, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) offers a robust platform for the analysis of such polar, aromatic compounds.[2][3] This application note details a validated HPLC-UV method developed for the routine analysis of this compound.
The Chromatographic Rationale: Method Design and Causality
The selection of the chromatographic parameters is pivotal for achieving a successful separation. Herein, we dissect the reasoning behind the chosen conditions for the analysis of the polar and aromatic this compound.
-
Reversed-Phase Chromatography: This mode is ideal for separating polar to moderately non-polar compounds.[4] Given that this compound is soluble in water and organic solvents, a reversed-phase approach with a non-polar stationary phase and a polar mobile phase is the logical choice.[1]
-
C18 Stationary Phase: A C18 (octadecylsilane) column is a workhorse in reversed-phase HPLC due to its versatility and ability to separate a wide range of analytes. Its hydrophobic nature provides sufficient retention for the aromatic pyrazine ring, while the polar thiol group ensures it doesn't get excessively retained, allowing for elution with a reasonably polar mobile phase.[5]
-
Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is employed to ensure a sharp peak shape and a reasonable retention time for this compound, while also efficiently eluting any potential impurities with different polarities.
-
Acidified Mobile Phase: The addition of a small amount of formic acid to the aqueous component of the mobile phase serves two key purposes: it protonates any free silanol groups on the silica-based stationary phase, thereby reducing peak tailing, and it can suppress the ionization of the thiol group in this compound, leading to more consistent retention.[6]
-
UV Detection: The pyrazine ring in this compound contains π-electrons that absorb ultraviolet (UV) radiation.[1][7] Based on the UV absorption characteristics of pyrazine derivatives, a detection wavelength in the range of 260-270 nm provides good sensitivity for this analyte.[6][8]
Experimental Protocol: From Sample to Result
Instrumentation and Reagents
-
Instrumentation: An HPLC system equipped with a binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector is required.
-
Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
For liquid samples (e.g., flavor essences), accurately dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.
-
For solid or semi-solid samples, a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte from the matrix.[9][10]
-
All solutions must be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[11]
-
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Method Validation: Ensuring Trustworthy Data
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) to demonstrate its suitability for its intended purpose.[12][13][14][15]
System Suitability
System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Validation Parameters
The following validation parameters were assessed:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analysis of blank, placebo (matrix without analyte), and analyte-spiked placebo. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analysis of at least five concentrations over the range of 1-100 µg/mL. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Analysis of samples spiked with known amounts of analyte at three concentration levels (80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Six replicate injections of a standard solution at 100% of the target concentration on the same day. | RSD ≤ 2.0% |
| Precision (Intermediate) | Analysis on different days, by different analysts, or with different equipment. | RSD ≤ 2.0% |
| Robustness | Deliberate small variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2). | System suitability parameters are met, and results are not significantly affected. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) of 3:1. | - |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N) of 10:1. | - |
Visualizing the Workflow and Validation Logic
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logic of Method Validation
Caption: The logical framework for analytical method validation.
Conclusion
This application note provides a comprehensive and scientifically sound HPLC-UV method for the quantification of this compound. The detailed protocol, coupled with a thorough explanation of the rationale behind the method development and a robust validation framework, ensures that this method can be confidently implemented in quality control and research laboratories. The adherence to established guidelines for method validation guarantees the generation of accurate, reliable, and reproducible data, which is critical in the flavor and fragrance industries.
References
- [Reserved for future use]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Biosynce. (2023). What are the applications of pyrazine derivatives?. [Link]
-
Zhao, F., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(3), 495. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. [Link]
-
Samir, A., et al. (2016). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Journal of Quantitative Spectroscopy and Radiative Transfer, 179, 1-7. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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-
Good Scents Company. (n.d.). 2-mercaptomethyl pyrazine. [Link]
-
ScentARC. (n.d.). 2-Mercaptomethyl pyrazine (CAS 59021-02-2). [Link]
-
Marsili, R. (2000). Sample preparation for the analysis of flavors and off-flavors in foods. Journal of Chromatographic Science, 38(4), 117-124. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Validation. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
- [Reserved for future use]
-
Khokhlov, E. M., & Aratskova, A. A. (2017). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 72(1), 1-17. [Link]
- [Reserved for future use]
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Waters. (n.d.). HPLC Separation Modes. [Link]
- [Reserved for future use]
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-
Beltran, E., et al. (2000). Sample preparation for the analysis of flavors and off-flavors in foods. Journal of Chromatography A, 880(1-2), 3-33. [Link]
-
NIST. (n.d.). Pyrazine. [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 2-Mercaptomethylpyrazine Quantification
Welcome to the technical support center for the analysis of 2-Mercaptomethylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome challenges related to matrix effects in complex biological and food matrices. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reliable quantification.
Frequently Asked Questions (FAQs): Understanding the Problem
Q1: What is a "matrix effect" in the context of LC-MS/MS analysis?
A matrix effect is the alteration of an analyte's response (signal intensity) due to the presence of other, co-eluting components in the sample matrix.[1] The "matrix" refers to everything in the sample that is not the analyte of interest, such as proteins, lipids, salts, and metabolites.[2] This phenomenon can manifest as either ion suppression (a loss of signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of a quantitative assay.[3][4] Electrospray ionization (ESI) is particularly susceptible to these effects because co-eluting matrix components can compete with the analyte for ionization, affecting the efficiency of droplet formation and ion release in the mass spectrometer source.[5][6]
Q2: Why is this compound particularly susceptible to matrix effects?
This compound (CAS 59021-02-2) is a sulfur-containing heterocyclic compound often found in food products and is analyzed in complex biological fluids during metabolism studies.[7][8] Its quantification is susceptible to matrix effects for several reasons:
-
Complex Matrices: It is often measured in matrices rich in interfering substances, such as plasma, serum, urine, or food extracts.[9][10] These matrices contain high concentrations of phospholipids, salts, and endogenous metabolites that are known to cause significant ion suppression.[4]
-
Physicochemical Properties: With a logP of approximately 0.633 and good water solubility, this compound may co-elute with a wide range of polar and moderately non-polar matrix components during reversed-phase chromatography, increasing the likelihood of interference.[7]
-
Trace-Level Quantification: As it is often a trace-level analyte, even minor signal suppression can have a major impact on the lower limit of quantification (LLOQ), precision, and accuracy of the method.[11]
Q3: How can I definitively identify and quantify matrix effects in my assay?
The most widely accepted method is the post-extraction spike method , which is recommended by regulatory agencies like the FDA and EMA.[12] This quantitative approach directly measures the impact of the matrix on the analyte's signal.
The core principle is to compare the peak response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a pure solvent solution.
Matrix Factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
According to regulatory guidelines, this should be tested using at least six different lots of the biological matrix to assess the variability of the effect.[12] The precision of the calculated matrix factors, expressed as the coefficient of variation (%CV), should not be greater than 15%.[12] A detailed protocol for this assessment is provided in the "Detailed Protocols" section of this guide.
Troubleshooting Guide: A Systematic Approach to Mitigation
Encountering poor accuracy, imprecision, or high variability in your results for this compound? Matrix effects are a likely culprit. Follow this systematic guide to diagnose and resolve the issue.
Logical Workflow for Troubleshooting Matrix Effects
The following diagram illustrates a decision-making workflow for identifying and mitigating matrix effects.
Caption: A systematic workflow for diagnosing and resolving matrix effects.
Step 1: Optimize Sample Preparation (The First Line of Defense)
Improving sample cleanup is the most effective way to reduce matrix effects by physically removing interfering endogenous components before they enter the LC-MS system.[5][13]
| Technique | Principle | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile, methanol). | Fast, simple, inexpensive, high recovery for many analytes. | "Dirty" extracts; high levels of residual phospholipids and salts remain, often causing significant matrix effects.[14] | High-throughput screening where speed is prioritized over ultimate cleanliness. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on pH and polarity. | Cleaner extracts than PPT, good removal of salts and highly polar interferences. | Can be labor-intensive, may have lower recovery for polar analytes, requires solvent optimization.[5] | Removing non-polar interferences. A double LLE can further improve selectivity.[5] |
| Solid-Phase Extraction (SPE) | Analyte is selectively retained on a solid sorbent while interferences are washed away, followed by elution. | Provides the cleanest extracts, highly selective, significantly reduces matrix effects.[2][14] | More complex method development, higher cost per sample. | Assays requiring high sensitivity and accuracy, especially for regulatory submissions. Mixed-mode SPE is often the most powerful option.[14] |
| Phospholipid Removal Plates | Specialized SPE or PPT plates that contain media (e.g., zirconium-coated silica) to specifically bind and remove phospholipids. | Very effective at removing the most common cause of ESI suppression. | Higher cost, targets only one class of interferences. | Plasma or serum samples where phospholipid interference is confirmed to be the primary issue. |
Recommendation for this compound: Start with a robust Solid-Phase Extraction (SPE) protocol. Given the compound's properties, a polymeric reversed-phase sorbent is a good starting point. If ion suppression persists, consider a mixed-mode SPE with both reversed-phase and ion-exchange properties to achieve superior cleanup.[14]
Step 2: Optimize Chromatographic Conditions
The goal is to chromatographically separate this compound from any remaining, co-eluting matrix components.
-
Increase Gradient Time: A longer, shallower gradient can improve the resolution between the analyte and interferences.[14]
-
Modify Mobile Phase: Adjusting the pH of the aqueous mobile phase can alter the retention time of this compound relative to interfering compounds.[14]
-
Use Smaller Particle Columns (UHPLC): Ultra-High-Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles (<2 µm), which provide sharper peaks and greater resolving power. This can effectively separate the analyte peak from matrix background in a shorter time.[14]
Step 3: Implement an Advanced Calibration Strategy
While sample preparation and chromatography aim to eliminate matrix effects, calibration strategies aim to compensate for any residual, unavoidable effects.[4]
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for compensating for matrix effects.[15] A SIL internal standard (e.g., containing ¹³C or ²H) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[16][17] By monitoring the ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to highly accurate and precise results.[18] While SILs are highly effective, they may not overcome significant sensitivity loss and are not always commercially available.[5][16]
-
Prepare Matrix-Matched Calibration Standards: If a SIL-IS is not available, preparing your calibration standards and QCs in the same blank biological matrix as your samples is essential.[2][19] This ensures that the calibrants experience the same matrix effect as the unknown samples, correcting for the bias. However, this approach does not correct for inter-sample or inter-lot variability in the matrix effect.[6]
Detailed Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol is designed to meet FDA and EMA bioanalytical method validation guidelines.[20]
-
Source Blank Matrix: Obtain blank matrix (e.g., plasma, serum) from at least six different individual sources or lots.
-
Prepare Solution Sets:
-
Set A (Neat Solution): Spike the analyte and Internal Standard (IS) at a known concentration (e.g., Low QC and High QC levels) into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank matrix from each of the six sources through your entire sample preparation procedure (e.g., PPT, LLE, or SPE). Spike the analyte and IS into the final, clean extracts at the same concentrations used in Set A.
-
-
Analysis: Inject both sets of samples onto the LC-MS/MS system and record the peak areas for the analyte and IS.
-
Calculations:
-
Matrix Factor (MF): For each matrix source, calculate the MF: MF = (Mean Analyte Peak Area from Set B) / (Mean Analyte Peak Area from Set A)
-
IS-Normalized Matrix Factor: If using an internal standard, calculate the IS-normalized MF: IS-Normalized MF = (Analyte/IS Peak Area Ratio from Set B) / (Analyte/IS Peak Area Ratio from Set A)
-
Precision (%CV): Calculate the coefficient of variation of the MF (or IS-Normalized MF) across the six matrix sources.
-
-
Acceptance Criteria:
-
The %CV of the matrix factor across the different sources should be ≤ 15%.[12] This demonstrates that the matrix effect, even if present, is consistent across different individuals or batches.
-
Protocol 2: General Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol uses a generic polymeric reversed-phase SPE plate and is a good starting point for method development.
-
Conditioning: Condition the wells of the SPE plate with 1 mL of methanol, followed by 1 mL of water. Do not allow the wells to dry.
-
Sample Pre-treatment: Thaw plasma samples. To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step disrupts protein binding.
-
Loading: Load the entire 400 µL of the pre-treated sample onto the conditioned SPE plate. Apply gentle vacuum or positive pressure to slowly draw the sample through the sorbent.
-
Washing:
-
Wash 1: Add 1 mL of 5% methanol in water to each well to wash away salts and polar interferences.
-
Wash 2: Add 1 mL of 40% methanol in water to each well to wash away less-retained interferences like phospholipids.
-
-
Drying: Dry the SPE sorbent thoroughly under high vacuum or positive pressure for 5-10 minutes. This is a critical step to ensure good recovery in the elution solvent.
-
Elution: Place a clean collection plate inside the manifold. Add 500 µL of 90:10 acetonitrile:methanol to each well. Allow it to soak for 1 minute before slowly drawing it through into the collection plate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of your mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and inject.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research.
-
Overcoming Matrix Effects. Bioanalysis Zone.
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Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
-
2-mercaptomethyl pyrazine, 59021-02-2. The Good Scents Company.
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA).
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell.
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of Chromatography B.
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Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis.
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This compound CAS 59021-02-2. Haihang Industry.
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Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA).
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Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health (NIH).
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
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EMA Guideline on bioanalytical Method Validation adopted. ECA Academy.
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M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. U.S. Food and Drug Administration (FDA).
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass.
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA).
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Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. SlidePlayer.
-
2-Mercaptomethyl pyrazine (CAS 59021-02-2): Odor profile, Properties, & IFRA compliance. TGSC.
-
New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Future Science.
-
European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. ResearchGate.
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH).
-
2-Mercaptomethyl pyrazine. PubChem, National Institutes of Health (NIH).
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.
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Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. National Institutes of Health (NIH).
-
Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate.
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed, National Institutes of Health (NIH).
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
-
Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS. PubMed, National Institutes of Health (NIH).
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu.
-
Mass Spectrometry for Biomedical and Food Analysis. MDPI.
-
Food, Beverages, Agriculture Application Handbook. Shimadzu.
-
A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry. Thermo Fisher Scientific.
-
Dr. Ehrenstorfer - Introduction to stable isotope internal standards. YouTube.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC).
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI.
-
The Discovery and Enduring Significance of 2-Methoxypyrazines in Food Science: A Technical Guide. Benchchem.
-
Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2. ResearchGate.
-
Analytical Methods for Methyl Mercaptan. National Center for Biotechnology Information (NCBI).
-
Creating And Outputting Quantitative Analysis Reports. ManualsLib.
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- 20. fda.gov [fda.gov]
Technical Support Center: Enhancing the Stability of 2-Mercaptomethylpyrazine Stock Solutions
Welcome to the technical support center for 2-Mercaptomethylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the preparation and storage of stable this compound stock solutions. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and reproducibility of your experiments.
Introduction: The Challenge of this compound Instability
This compound is a potent sulfur-containing pyrazine derivative, valued for its characteristic roasted and meaty aroma and flavor profile. It is a key component in flavor and fragrance formulations and a subject of interest in various fields of chemical research. However, the very feature that imparts its desirable characteristics—the thiol (-SH) group—also renders it susceptible to degradation. The primary challenge in working with this compound is its propensity for oxidation, which can lead to the formation of disulfides and other degradation products, significantly altering its sensory properties and chemical reactivity. This guide will provide a comprehensive framework for understanding and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has lost its characteristic aroma. What could be the cause?
The loss of the distinct roasted, meaty aroma is a primary indicator of chemical degradation. The most probable cause is the oxidation of the thiol group on the this compound molecule. This oxidation can be initiated by several factors:
-
Dissolved Oxygen: Oxygen present in the solvent is a key culprit in the oxidation of thiols.[1][2][3]
-
Trace Metal Contamination: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.[4] These can be present as impurities in solvents or leach from containers.
-
Light Exposure: Pyrazine derivatives can be susceptible to photodegradation, a process that can be exacerbated by the presence of photosensitizers.
-
Inappropriate pH: The stability of thiols is pH-dependent. At alkaline pH, the thiolate anion (RS⁻) is more prevalent and is more susceptible to oxidation than the protonated thiol (RSH).
Q2: What are the likely degradation products of this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the known chemistry of thiols and pyrazines, the following degradation products can be anticipated:
-
Bis(pyrazin-2-ylmethyl) disulfide: This is the primary product of thiol oxidation, where two molecules of this compound are linked by a disulfide bond. This dimerization results in a significant loss of the characteristic aroma.
-
Sulfonic Acids: Further oxidation of the disulfide or the thiol can lead to the formation of sulfonic acids.
-
Ring Cleavage Products: Under more aggressive conditions, such as high heat or strong UV exposure, the pyrazine ring itself can undergo cleavage.[5]
Q3: Can I store my this compound stock solution in a standard laboratory freezer?
While low temperatures generally slow down chemical reactions, freezing an aqueous stock solution can sometimes accelerate degradation. As water freezes, the concentration of solutes, including dissolved oxygen, increases in the unfrozen liquid portions, which can enhance oxidation. Therefore, if freezing is necessary, it is crucial to use deoxygenated solvents and store the solution under an inert atmosphere. For long-term storage, aliquoting the stock solution into smaller, single-use vials is recommended to minimize freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of aroma/potency in stock solution. | Oxidation due to dissolved oxygen. | Prepare solutions with deoxygenated solvents (e.g., by sparging with nitrogen or argon). Store under an inert atmosphere. |
| Trace metal catalysis. | Use high-purity solvents and glassware. Add a chelating agent like EDTA to the stock solution (see Protocol 1). | |
| Discoloration (yellowing) of the stock solution. | Photodegradation or formation of complex oxidation products. | Store solutions in amber vials or protect from light by wrapping with aluminum foil. |
| Inconsistent results between experiments. | Degradation of the stock solution over time. | Prepare fresh stock solutions frequently. Validate the stability of your stock solution under your specific storage conditions using the analytical methods described below. |
| Incomplete dissolution. | Ensure the compound is fully dissolved. This compound is soluble in water and organic solvents like ethanol.[6][7] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in an ethanol/water mixture with the inclusion of stabilizers to mitigate degradation.
Materials:
-
This compound (high purity)
-
Ethanol (200 proof, ACS grade or higher)
-
Deionized water (18 MΩ·cm)
-
Butylated hydroxytoluene (BHT)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Nitrogen or Argon gas
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Solvent Preparation:
-
Preparation of Stabilizer Stock Solutions:
-
BHT Stock (100 mM): Dissolve the appropriate amount of BHT in deoxygenated ethanol to make a 100 mM solution.
-
EDTA Stock (100 mM): Dissolve the appropriate amount of EDTA in deoxygenated water to make a 100 mM solution. Gentle heating may be required.
-
-
Preparation of the Final Stock Solution:
-
To a 10 mL amber volumetric flask, add 10 µL of the 100 mM BHT stock solution (final concentration 100 µM).
-
Add 10 µL of the 100 mM EDTA stock solution (final concentration 100 µM).
-
Accurately weigh the required amount of this compound to achieve a final concentration of 10 mM.
-
Add the deoxygenated 50:50 ethanol/water solvent to the flask, ensuring the this compound is fully dissolved, and then bring to the final volume.
-
Gently mix the solution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use amber glass vials.
-
Before sealing, flush the headspace of each vial with nitrogen or argon gas.
-
Store at -20°C for long-term storage or at 4°C for short-term use.
-
Rationale for Component Selection:
-
Deoxygenated Solvent: Minimizes the primary reactant for oxidation.
-
BHT (Butylated hydroxytoluene): A phenolic antioxidant that acts as a free radical scavenger, inhibiting the initiation and propagation of oxidative chain reactions.
-
EDTA (Ethylenediaminetetraacetic acid): A chelating agent that sequesters trace metal ions, preventing them from catalyzing thiol oxidation.[8] The combination of an antioxidant and a chelating agent can have a synergistic effect on stability.[9][10]
Protocol 2: Quality Control and Stability Assessment using HPLC
This protocol provides a general framework for an HPLC method to assess the purity and stability of this compound stock solutions. Method validation is crucial for reliable results.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a good starting point. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Pyrazines typically have UV absorbance around 260-280 nm. A photodiode array (PDA) detector is recommended to determine the optimal wavelength and check for peak purity.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.
-
Sample Analysis:
-
Dilute an aliquot of your stock solution to fall within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
-
Data Analysis:
-
Quantify the concentration of this compound by comparing its peak area to the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products. A decrease in the main peak area over time is indicative of degradation.
-
For a stability study, analyze samples at regular intervals (e.g., time 0, 1 week, 1 month, 3 months) under the chosen storage conditions.
-
Visualizing Degradation and Stabilization
To better understand the processes involved, the following diagrams illustrate the key concepts.
Caption: Primary degradation pathway of this compound.
Caption: Workflow for preparing a stabilized stock solution.
References
-
Baderschneider, B., & Winterhalter, P. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4333-4336. [Link]
-
Feng, L., Cui, H., Chen, P., Hayat, K., Zhang, X., & Ho, C. T. (2022). Promoted Formation of Pyrazines and Sulfur-Containing Volatile Compounds through Interaction of Extra-Added Glutathione or Its Constituent Amino Acids and Secondary Products of Thermally Degraded N-(1-Deoxy-d-ribulos-1-yl)-Glutathione. Journal of Agricultural and Food Chemistry, 70(29), 9095–9105. [Link]
-
Ferreira, V., Ortín, N., Escudero, A., López, R., & Cacho, J. (2002). Chemical Characterization of the Aroma of Grenache Rosé Wines: A Comparative Study of the Aromas of Four Garnacha Rosé Wines from Different Spanish Appellations of Origin. Journal of Agricultural and Food Chemistry, 50(19), 5483–5489. [Link]
- Jocelyn, P. C. (1972). Biochemistry of the SH group. Academic Press.
-
Kallithraka, S., Salacha, M. I., & Tzourou, I. (2009). Chemical Stability of Thiol and Flavanol Sulfonation Products during Wine Aging Conditions. Journal of Agricultural and Food Chemistry, 57(15), 6838–6844. [Link]
-
Lien, E. J., & Lien, L. L. (1996). Synergistic effects of antioxidant blends: a comparative study on oxidative stability of lipids in feed matrices. Journal of Food Science, 61(4), 726-729. [Link]
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied microbiology and biotechnology, 85(5), 1315–1320. [Link]
-
Park, J. H., & Kim, J. K. (2023). Interaction of Thiol Antioxidants with α,β-Unsaturated Ketone Moiety: Its Implication for Stability and Bioactivity of Curcuminoids. Molecules, 28(18), 6598. [Link]
- Peynaud, E. (1984). Knowing and making wine. John Wiley & Sons.
-
The Good Scents Company. (n.d.). 2-mercaptomethyl pyrazine. Retrieved from [Link]
-
Wang, Y., Qian, M. C., & Li, J. (2020). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Foods, 9(9), 1278. [Link]
-
Zaozhuang Jarrow Biotechnology Co., Ltd. (n.d.). 2-Mercapto Methyl Pyrazine. Retrieved from [Link]
-
Zhang, Y., & Li, Y. (2023). Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. Molecules, 28(18), 6598. [Link]
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- 4. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene [mdpi.com]
- 5. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-mercaptomethyl pyrazine, 59021-02-2 [thegoodscentscompany.com]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of SPME for 2-Mercaptomethylpyrazine Analysis
Welcome to the technical support guide for the analysis of 2-Mercaptomethylpyrazine using Solid-Phase Microextraction (SPME). This compound is a potent, sulfur-containing aroma compound found in various food products, contributing to roasted, nutty, and savory notes. Its high volatility, reactivity, and typically low concentration make it a challenging analyte.[1][2] This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to help you develop a robust and reproducible analytical method.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers encounter when developing an SPME method for this compound.
Q1: Why is Headspace SPME the recommended technique for this compound?
A: Headspace (HS) SPME is preferred over Direct Immersion (DI) for several reasons critical to this specific analyte. Firstly, this compound is a volatile compound, meaning it readily partitions into the vapor phase above the sample.[1][3] HS-SPME capitalizes on this property. Secondly, complex sample matrices (e.g., food products, biological fluids) can contain non-volatile components that may contaminate the SPME fiber, reducing its lifespan and analytical performance. HS-SPME protects the fiber from these matrix effects, leading to cleaner extracts and more robust methods.[4]
Q2: Which SPME fiber coating is best suited for a volatile sulfur compound like this compound?
A: The choice of fiber is paramount. For volatile sulfur compounds (VSCs) and pyrazines, a combination or mixed-phase fiber generally provides the best performance. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended.[5][6][7] Here's the causality:
-
Carboxen (CAR): A carbon molecular sieve with micropores, excellent for trapping small, volatile molecules like VSCs.
-
Divinylbenzene (DVB): A macroporous polymer effective for adsorbing larger aromatic molecules, including the pyrazine ring structure.
-
Polydimethylsiloxane (PDMS): A non-polar liquid phase that works by absorption.
This combination of adsorbents (CAR, DVB) and an absorbent (PDMS) provides a broad range of interaction mechanisms, maximizing the extraction efficiency for this compound. Studies on pyrazines and VSCs consistently show that DVB/CAR/PDMS fibers offer superior sensitivity compared to single-phase fibers like PDMS or Polyacrylate.[6][7][8]
Q3: What is the "salting-out" effect, and is it necessary for my analysis?
A: The "salting-out" effect is a technique used to increase the concentration of volatile analytes in the headspace. By adding an inorganic salt (most commonly Sodium Chloride, NaCl) to your aqueous sample, you increase the ionic strength of the matrix.[9] This decreases the solubility of non-polar and moderately polar organic compounds like this compound, effectively "pushing" them out of the liquid phase and into the headspace, making them more available for extraction by the SPME fiber.[10][11]
Whether it's necessary depends on your required detection limits. It is highly recommended to investigate its effect. For many trace analyses, adding salt to saturate the sample (typically 20-40% wt/wt) can significantly improve sensitivity and is a key optimization parameter.[9]
Q4: How do I prevent analyte loss or degradation? this compound seems unstable.
A: This is a critical concern for VSCs.[1] Sulfur compounds are prone to oxidation and can be thermally labile.
-
Minimize Headspace: Use the smallest appropriate vial size to reduce the amount of oxygen available for oxidation.
-
Inert Atmosphere: If possible, flush the vial headspace with an inert gas like nitrogen before sealing and incubation.
-
Temperature Control: While heat is needed to promote volatilization, excessive temperatures can cause degradation. Optimization is key. Avoid unnecessarily high extraction or desorption temperatures.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation. If storage is needed, store samples cold and in the dark.
A Step-by-Step Protocol for SPME Parameter Optimization
This protocol provides a logical workflow for systematically optimizing your method. The goal is to achieve equilibrium or, for high-throughput applications, a state of pre-equilibrium that is highly reproducible.[12][13]
Workflow for SPME Method Optimization
Caption: A logical workflow for SPME method development.
Step 1: SPME Fiber Selection and Conditioning
-
Selection: As discussed in the FAQ, the DVB/CAR/PDMS fiber is the primary recommendation. A comparison of common fibers is provided below.
-
Conditioning: Before its first use, every new fiber must be conditioned. This involves heating it in the GC injection port to remove any contaminants. Crucially, follow the manufacturer's temperature guidelines. Overheating can permanently damage the fiber coating.[13] For a DVB/CAR/PDMS fiber, this is typically 30-60 minutes at 270°C.
Table 1: SPME Fiber Selection Guide for Volatile Sulfur & Pyrazine Compounds
| Fiber Coating | Primary Interaction | Recommended For | Comments |
|---|---|---|---|
| DVB/CAR/PDMS | Adsorption/Absorption | Volatiles & Semi-volatiles (C3-C20), especially for trace analysis. | Top recommendation. Broad applicability for complex aroma profiles including pyrazines and VSCs.[5][6][7] |
| Carboxen/PDMS (CAR/PDMS) | Adsorption/Absorption | Gases and very low MW compounds (MW 30-225). | Excellent for highly volatile sulfur compounds like dimethyl sulfide, but may be less efficient for the larger pyrazine structure. |
| PDMS/DVB | Adsorption/Absorption | Volatiles, amines, and nitro-aromatic compounds (MW 50-300). | A good general-purpose fiber, but often less sensitive for trace VSCs compared to CAR-containing fibers. |
| Polyacrylate (PA) | Absorption | Polar semi-volatiles (MW 80-300). | Generally not suitable for this compound due to its lower polarity. |
Step 2: Optimization of Extraction Temperature and Time
These two parameters are interlinked and control the kinetics and thermodynamics of the extraction.
-
Temperature: Temperature affects the vapor pressure of the analyte. Higher temperatures increase the concentration of this compound in the headspace. However, for HS-SPME, excessively high temperatures can be counterproductive, as they can hinder the adsorption of the analyte onto the fiber (an exothermic process).[14]
-
Procedure: Fix an extraction time (e.g., 30 minutes). Analyze identical samples at a range of temperatures (e.g., 40°C, 50°C, 60°C, 70°C). Plot the resulting peak area versus temperature to find the optimum.[10]
-
-
Time: The goal is to reach equilibrium, where the amount of analyte adsorbed by the fiber is stable.[12]
-
Procedure: Using the optimal temperature from the previous step, analyze identical samples over a range of times (e.g., 15, 30, 45, 60 minutes). Plot peak area versus time. The optimal time is the point at which the curve plateaus.[12] If high throughput is needed, you can select a shorter, pre-equilibrium time, but this requires precise and consistent timing for all samples and standards.[13]
-
Step 3: Investigating the Effect of Salt Addition
-
Procedure: Using the optimized temperature and time, prepare a series of identical samples with varying concentrations of NaCl (e.g., 0%, 5%, 10%, 20%, and saturated).
-
Analysis: Analyze each sample and plot the peak area against the salt concentration. Typically, you will see an increase in response up to a certain point, often near saturation.[9][10] Be sure to use high-purity salt to avoid introducing contaminants.
Step 4: Desorption Parameter Optimization
Efficiently transferring the analyte from the SPME fiber to the GC column is crucial for sharp peaks and good sensitivity.
-
Desorption Temperature: The temperature should be high enough to ensure rapid and complete desorption but not so high that it damages the fiber or causes thermal degradation of the analyte. Consult the fiber manufacturer's maximum temperature limit.[15]
-
Procedure: Start with the manufacturer's recommendation (e.g., 250°C for DVB/CAR/PDMS) and test slightly higher temperatures (e.g., 260°C, 270°C) to see if peak shape or carryover improves.
-
-
Desorption Time: The time the fiber spends in the injector should be sufficient for complete transfer.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during analysis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Peak or Very Low Signal | 1. Inefficient Extraction: Sub-optimal parameters (temp, time, salt). 2. Analyte Degradation: Oxidation or thermal breakdown. 3. Inefficient Desorption: Temperature too low or time too short. 4. Damaged SPME Fiber: Coating stripped or broken.[14] | 1. Systematically re-optimize parameters as described in the protocol. Ensure agitation is consistent. 2. Flush vial with N₂ before incubation. Check for analyte recovery by spiking a clean sample. 3. Increase desorption temperature/time within fiber limits. Check for carryover. 4. Visually inspect the fiber. Replace if damaged. Fibers typically last for 50-100 injections.[14] |
| Poor Reproducibility (%RSD > 15%) | 1. Inconsistent Timing: Variation in incubation or extraction time, especially in pre-equilibrium methods.[13] 2. Temperature Fluctuation: Inconsistent sample incubation temperature.[14] 3. Inconsistent Fiber Positioning: Manual injection depth varies in the GC inlet.[15] 4. Matrix Inhomogeneity: The analyte is not evenly distributed in the sample. | 1. Use an autosampler for precise timing. If manual, use a stopwatch and be meticulous. 2. Ensure the incubator/agitator maintains a stable temperature. Allow samples to fully equilibrate. 3. Use the depth gauge on the SPME holder to ensure the same injection depth every time.[15] 4. Ensure the sample is well-mixed or homogenized before taking an aliquot. |
| Peak Carryover | 1. Incomplete Desorption: Desorption temperature or time is insufficient. 2. Active Sites in Inlet: The GC inlet liner may have active sites that adsorb the analyte. 3. Fiber Contamination: The fiber was exposed to a very high concentration sample. | 1. Increase desorption time and/or temperature.[15] 2. Use a deactivated inlet liner (e.g., silanized). Perform regular inlet maintenance. 3. After a high-concentration sample, run a full bake-out of the fiber in the injector before the next analysis. |
| Extraneous Peaks (Contamination) | 1. Contaminated Sample/Vial/Septa: Impurities introduced during sample preparation. 2. Fiber Bleed: Desorption temperature is too high, causing the fiber's stationary phase to bleed.[14] 3. Septum Bleed: Particles from the injection port septum entering the system.[14] | 1. Run a method blank (empty vial) and a solvent blank to identify the source. Use high-purity reagents and clean vials. 2. Reduce desorption temperature. Ensure you are within the fiber's operating range. 3. Use high-quality, low-bleed septa. Replace the septum regularly (e.g., every 50-100 injections). |
Troubleshooting Decision Tree
Caption: A decision tree for common SPME troubleshooting scenarios.
References
-
Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. (2021). MDPI. [Link]
-
Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). (2019). ResearchGate. [Link]
-
Use of Salt to Increase Analyte Concentration in SPME Headspace Applications. (2021). Agilent. [Link]
-
Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. (2013). PubMed. [Link]
-
Headspace-Solid Phase Microextraction-Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. (2013). ResearchGate. [Link]
-
Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. ResearchGate. [Link]
-
Effect of salt addition (0.1, 0.15, 0.2 and 0.5 g NaCl, 1.2 ml of sample) on the HS. ResearchGate. [Link]
-
Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). (2019). PubMed. [Link]
-
Effect of Salt Addition and Fermentation Time on Phenolics, Microbial Dynamics, Volatile Organic Compounds, and Sensory Properties of the PDO Table Olives of Gaeta (Italy). (2022). MDPI. [Link]
-
Effect of Seasoning Addition on Volatile Composition and Sensory Properties of Stewed Pork. (2021). PubMed Central. [Link]
-
Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. (2024). Frontiers in Nutrition. [Link]
-
Headspace Solid-Phase Microextraction Analysis of Volatile Organic Sulfur Compounds in Black and White Truffle Aroma. (1995). Journal of Agricultural and Food Chemistry. [Link]
-
Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. (2020). National Institutes of Health. [Link]
-
Three Common SPE Problems. (2017). LCGC International. [Link]
-
Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. (2024). PubMed Central. [Link]
-
Determination of sulphur compounds in beer using headspace solid-phase microextraction and gas chromatographic analysis with pulsed flame photometric detection. (2000). PubMed. [Link]
-
Effects of salt concentration on microbial diversity and volatile compounds during suancai fermentation. (2020). PubMed. [Link]
-
Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine. (2019). PubMed Central. [Link]
-
Solid Phase Microextraction Fundamentals. Agilent. [Link]
-
Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]
-
C146-E424A Smart SPME Fibers and Arrow Selection Guide. Shimadzu. [Link]
-
Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu). (2021). PubMed Central. [Link]
-
Chemometric Approach to the Optimization of HS-SPME/GC-MS for the Determination of Multiclass Pesticide Residues in Fruits and Vegetables. (2015). PLOS ONE. [Link]
-
Optimization of SPME coating characteristics for metabolomics and targeted analysis with LC/MS. CORE. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of sulphur compounds in beer using headspace solid-phase microextraction and gas chromatographic analysis with pulsed flame photometric detection [pubmed.ncbi.nlm.nih.gov]
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- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. gcms.cz [gcms.cz]
Technical Support Center: Troubleshooting Peak Tailing for 2-Mercaptomethylpyrazine in GC
A Guide for Senior Application Scientists
Welcome to the technical support center. This guide is designed to provide researchers, scientists, and drug development professionals with a systematic, in-depth approach to troubleshooting one of the most common challenges in the gas chromatography (GC) of active compounds: peak tailing. We will focus specifically on 2-Mercaptomethylpyrazine, a molecule whose chemical structure presents a classic case for this chromatographic issue. Our approach is built on explaining the causality behind each troubleshooting step, ensuring a logical and effective resolution process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is peak tailing, and why is this compound particularly susceptible to it?
Answer:
In an ideal chromatographic separation, a peak should be symmetrical and Gaussian in shape. Peak tailing is a distortion where the back half of the peak is drawn out, creating an asymmetrical "tail." This is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and leads to inaccurate quantification[1].
The susceptibility of this compound stems directly from its molecular structure. It contains two key functional groups that are considered "active" in a GC system:
-
A Mercaptan Group (-SH): The thiol proton is acidic and highly prone to forming strong hydrogen bonds with active sites in the GC flow path.
-
A Pyrazine Ring: This nitrogen-containing heterocyclic ring has lone pairs of electrons that can also engage in secondary interactions.
These functional groups can interact with active sites—primarily exposed silanol (Si-OH) groups on glass surfaces or metal oxides within the GC inlet and column.[2][3][4] This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute later than the main band, which results in a tailing peak shape[5][6].
Q2: I'm observing significant peak tailing for this compound. What is the very first area I should investigate?
Answer:
Always start with the inlet. The GC inlet is the hottest and most active part of the system where the sample first encounters heated surfaces. Most degradation and adsorption issues originate here.[7][8] If you observe that only active compounds like this compound are tailing while non-polar compounds (e.g., hydrocarbons) in the same run have good peak shape, it strongly points to a chemical activity issue rather than a physical problem[3].
Your first action should be to perform routine inlet maintenance. Contamination from previous "dirty" samples can accumulate in the liner, creating new active sites that were not present when the system was clean.[9]
Protocol: Performing Routine Inlet Maintenance
This protocol outlines the essential steps for cleaning and refreshing the GC inlet to eliminate it as a source of peak tailing.
-
Cool the Inlet: Before opening the inlet, cool it down to a safe temperature (below 50°C) to avoid burns and prevent oxidation of system components.
-
Turn Off Gases: Turn off the carrier gas and split vent flow at the instrument or software.
-
Open the Inlet: Remove the retaining nut or assembly that holds the septum and liner in place.
-
Replace Consumables (The "Big Three"):
-
Septum: Remove the old septum with forceps. Even if it looks fine, septa can shed particles into the liner, creating active sites. Replace it with a new, high-quality septum.
-
Inlet Liner: Carefully remove the old liner. It may be hot and contain glass wool. Discard the old liner and replace it with a new, highly deactivated liner. Do not attempt to clean and reuse old liners, as removing all active sites is extremely difficult.
-
O-ring: Replace the O-ring or graphite seal that seals the liner. A worn seal can cause leaks and dead volume, which also contributes to peak tailing.[3]
-
-
Reassemble and Leak Check: Reinstall the liner and septum, tighten the retaining nut to the manufacturer's specification (do not overtighten). Turn the carrier gas back on and perform an electronic leak check to ensure the system is sealed.
-
Equilibrate: Heat the inlet back to your method's setpoint and allow the system to equilibrate before running a sample.
Q3: I've performed inlet maintenance, but the tailing persists. How critical is my choice of inlet liner?
Answer:
Extremely critical. For a challenging compound like this compound, a standard, untreated liner is insufficient. You must use a liner that has undergone a robust deactivation process to cap the surface silanol groups.[10] The goal is to create a highly inert surface that minimizes analyte interaction.[7][8]
The choice of deactivation technology can have a significant impact on performance. Below is a comparison of common high-performance liners suitable for active compounds.
| Liner Technology | Deactivation Chemistry | Key Features & Benefits | Best Use Case for this compound |
| Agilent Ultra Inert (UI) | Proprietary chemical deactivation | Certified batch-to-batch for low surface activity using acidic and basic probes. Provides excellent inertness for a wide range of active compounds.[8][11] | A top-tier choice. The rigorous certification provides high confidence in minimizing interactions with both the mercaptan and pyrazine groups. |
| Restek Siltek®/Base-Deactivated | Chemical vapor deposition (CVD) | Creates a highly inert silica layer over the glass surface. Base-deactivated versions are further treated to improve performance for basic compounds.[10] | Excellent performance, especially for basic compounds. The pyrazine ring may benefit from a base-deactivated surface. |
| Liners with Glass Wool | Same as above, but with deactivated wool | The wool aids in sample vaporization and traps non-volatile matrix components, protecting the column.[12] Modern deactivation makes wool inert.[12] | Recommended if your samples contain non-volatile matrix. Ensure the wool is also Ultra Inert or similarly deactivated, as untreated wool has a massive surface area of active sites. |
Expert Recommendation: For initial troubleshooting, an Agilent Ultra Inert single taper splitless liner (without wool) is an excellent starting point due to its proven performance across a wide range of active analytes.[7] If your sample matrix is complex, an Ultra Inert liner with deactivated wool is a better choice.[12]
Q4: My inert liner is new and my inlet is clean. What's the next logical step in my troubleshooting process?
Answer:
The next place to look is the analytical column itself. There are two primary issues related to the column that cause peak tailing for active compounds:
-
Column Contamination: Non-volatile matrix components from previous injections can accumulate at the front of the column. This contamination acts as a new source of active sites. The solution is to perform column trimming . Remove 10-20 cm from the front of the column (the inlet side) to restore an inert surface. Always make a clean, 90° cut with a ceramic scoring wafer.[1][2]
-
Improper Column Installation: If the column is not installed at the correct height in the inlet, it can create "dead volume" or turbulence, where the sample transfer to the column is inefficient.[3] This is a physical cause of tailing that will affect all peaks, but can be more pronounced for some.[1] Re-install the column according to the manufacturer's specifications for your instrument.
If these steps do not resolve the issue, consider the column's stationary phase. For pyrazines and other polar compounds, a polar stationary phase (like a WAX column) is often used to provide good separation. Ensure your column is appropriate for the application and has not exceeded its recommended temperature limits, which can damage the phase and create activity.[13]
Q5: I've addressed all hardware and consumable issues. Could my GC method parameters be the problem?
Answer:
Yes, although it's less common than activity issues, method parameters can influence peak shape.
-
Injector Temperature: If the temperature is too low, the sample may not vaporize quickly and efficiently, leading to a slow transfer to the column and broader, tailing peaks. For a compound like this compound, a temperature around 250°C is a typical starting point.
-
Initial Oven Temperature (Splitless Injection): In splitless injection, the initial oven temperature should be low enough to allow for "solvent focusing." This creates a narrow band of analyte at the head of the column. If the initial temperature is too high, this focusing effect is lost, which can cause peak distortion.[1]
-
Carrier Gas Flow Rate: A flow rate that is too low can increase the time the analyte spends in the system, increasing the opportunity for secondary interactions and band broadening. Ensure your flow rate is set to an optimal linear velocity for your carrier gas (e.g., ~35-40 cm/sec for Helium).
Systematic Troubleshooting Workflow
To aid in your troubleshooting, the following flowchart provides a logical, step-by-step process to identify and resolve the cause of peak tailing for this compound.
Caption: A logical workflow for troubleshooting peak tailing.
References
-
Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. (2013). LCGC Europe. [Link]
-
Zhao, L., Broske, A. D., Mao, D., & Vickers, A. (2011). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Agilent Technologies, Inc.[Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (2009). Agilent Technologies, Inc.[Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. (2023). GMP Insiders. [Link]
-
Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Analysis of Semivolatiles by GC/FID using the Ultra Inert Inlet Liners with Wool. (n.d.). Interchim. [Link]
-
GC Diagnostic Skills I | Peak Tailing. (n.d.). Element Lab Solutions. [Link]
-
Ultra Inert Liners for GC. (n.d.). Agilent Technologies, Inc.[Link]
-
2-mercaptomethyl pyrazine, 59021-02-2. (n.d.). The Good Scents Company. [Link]
-
What Causes Tailing In Gas Chromatography? (2024). Chemistry For Everyone - YouTube. [Link]
-
Improvement in the EPA 8270 Active Semivolatiles Analysis by GC/FID Using Agilent Ultra Inert Liners. (n.d.). Agilent Technologies, Inc.[Link]
-
Common Causes Of Peak Tailing in Chromatography. (2024). ALWSCI. [Link]
-
GC Inlet Liners. (n.d.). Fox Scientific, Inc.[Link]
-
2-Mercaptomethyl pyrazine (CAS 59021-02-2). (n.d.). LookChem. [Link]
-
An Evaluation of Inlet Liner Deactivation Surfaces for a Wide Range of Analytes. (n.d.). SilcoTek Corporation. [Link]
-
The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). (2020). LCGC International. [Link]
-
GC Inlet Liners. (n.d.). Visacon. [Link]
-
Splitless liners in gas chromatography. (n.d.). EURL-Pesticides. [Link]
-
Guide to Choosing a GC Column. (2024). Phenomenex. [Link]
-
Guide to GC Column Selection and Optimizing Separations. (n.d.). Restek. [Link]
-
GC Diagnostic Skills II | Reduced Peak Size. (n.d.). Element Lab Solutions. [Link]
-
Pyrazine, methyl-. (n.d.). NIST WebBook. [Link]
-
What Affects Peak Area in GC? Key Influencing Factors. (2024). Hawach Scientific. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. m.youtube.com [m.youtube.com]
- 7. agilent.com [agilent.com]
- 8. Ultra Inert Liners for GC, Deactivated Liners | アジレント [agilent.com]
- 9. agilent.com [agilent.com]
- 10. silcotek.com [silcotek.com]
- 11. agilent.com [agilent.com]
- 12. interchim.fr [interchim.fr]
- 13. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
Preventing degradation of 2-Mercaptomethylpyrazine during sample preparation
Welcome to the technical support resource for handling 2-Mercaptomethylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this highly reactive and volatile compound during sample preparation. Our goal is to move beyond simple procedural lists and explain the causality behind each experimental choice, ensuring the integrity and reproducibility of your results.
Quick Reference: Common Issues & Immediate Solutions
| Symptom | Potential Cause(s) | Immediate Corrective Actions |
| Decreasing analyte peak area over short time periods. | Oxidation: Thiol group (-SH) is oxidizing to a disulfide (-S-S-). | 1. Purge sample vials with N₂ or Ar. 2. Add an antioxidant (e.g., Ascorbic Acid). 3. Lower sample pH to < 7.0. |
| Consistently low or non-reproducible recovery. | Analyte Loss: High volatility; Adsorption to surfaces. | 1. Minimize headspace in vials. 2. Use deactivated glass vials and GC inlet liners. 3. Store and process samples at low temperatures (e.g., 4°C). |
| Appearance of a new, later-eluting peak in chromatograms. | Dimerization: Formation of bis(pyrazin-2-ylmethyl) disulfide. | 1. Confirm identity via MS. 2. Implement all oxidation prevention strategies. 3. Consider adding a reducing agent like DTT. |
Part 1: Understanding the Degradation of this compound
The primary challenge in analyzing this compound stems from the high reactivity of its thiol (-SH) functional group. Understanding the mechanism of degradation is the first step toward preventing it.
The Primary Culprit: Oxidative Dimerization
The thiol group is highly susceptible to oxidation, which converts two molecules of this compound into a single, larger disulfide molecule.[1][2] This process, known as oxidative coupling or dimerization, is the most common degradation pathway.
This reaction is accelerated by several factors:
-
Oxygen: The presence of atmospheric oxygen is the primary driver of this oxidation.[3]
-
Metal Ions: Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) in your sample matrix or solvents can act as catalysts, significantly speeding up the reaction.
-
Alkaline pH: A higher pH (>7.5) deprotonates the thiol group (R-SH) to form a thiolate anion (R-S⁻).[4][5] This anion is a more potent nucleophile and oxidizes much more rapidly than its protonated form.[6]
Part 2: Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during analysis in a question-and-answer format.
Q1: My analyte peak for this compound is shrinking, and I see a new, broader peak appearing at a higher retention time in my GC-MS analysis. What is happening?
A1: This is a classic symptom of oxidative dimerization. The thiol (R-SH) is converting to its disulfide form (R-S-S-R). The disulfide molecule is larger and less volatile, causing it to elute later and often with poorer peak shape from the GC column.
-
Underlying Cause: Your sample is being exposed to oxygen.[3][7] This process is likely being accelerated by the pH of your sample matrix or trace metal contaminants.
-
Troubleshooting Steps:
-
Confirm Identity: Check the mass spectrum of the new peak. It should correspond to the disulfide dimer of this compound.
-
Inert Your Environment: Immediately begin blanketing your samples and standards with an inert gas like nitrogen or argon during every step of preparation (vortexing, dilution, transfer).[8]
-
Control pH: Measure the pH of your sample. If it is neutral or alkaline, adjust it to a slightly acidic pH (e.g., 5.0-6.5) with a suitable buffer or acid, if your overall analytical method allows. The stability of thiols significantly decreases as the pH rises above neutral.[6][9]
-
Add a Chelator: Introduce a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1 mM) to your sample diluent. This will sequester catalytic metal ions.
-
Q2: My recovery is consistently low and not reproducible, even when I analyze samples immediately after preparation. What could be the cause?
A2: When oxidation is not the primary suspect, low and variable recovery for volatile sulfur compounds (VSCs) often points to analyte loss during handling.[10][11]
-
Underlying Causes:
-
Troubleshooting Steps:
-
Minimize Headspace & Temperature: Use the smallest practical vial size for your sample volume to reduce the headspace. Always keep samples capped and cold (4°C) when not in use.
-
Use Deactivated Surfaces: Switch to silanized (deactivated) glass vials and vial inserts. Crucially, use a high-quality, deactivated GC inlet liner designed for active compounds.[8]
-
Optimize Your Analytical Method: For volatile compounds, Headspace Solid-Phase Microextraction (HS-SPME) is often superior to liquid injection as it minimizes matrix effects and analyte loss.[15][16][17] Ensure your GC inlet temperature is not excessively high, which could cause thermal degradation.
-
Solvent Choice: The analyte is soluble in water and alcohol.[13][18] Ensure your chosen solvent fully dissolves the compound and does not contain oxidizing impurities.
-
Q3: Which antioxidant should I use, and how much?
A3: The choice of antioxidant depends on your sample matrix and analytical technique. Glutathione and ascorbic acid are excellent choices.[19][20][21][22]
-
Ascorbic Acid (Vitamin C): Effective, inexpensive, and works well in aqueous solutions. A good starting concentration is 0.1% (w/v).
-
Glutathione (GSH): A biological thiol that acts as a sacrificial antioxidant, protecting your analyte.[22][23] It is particularly useful in biological matrices. Start with a concentration of 1-5 mM.
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP): These are strong reducing agents. They are more aggressive and can be used to reverse disulfide formation, but be aware they can also interfere with some downstream assays. Use them judiciously if antioxidants alone are insufficient.
Table 1: Effect of pH on Thiol Stability
| pH Condition | Thiol Form | Reactivity towards Oxidation | Recommended Action |
| Acidic (pH < 6) | Predominantly protonated (R-SH) | Low | Optimal for storage and sample prep. |
| Neutral (pH 6-7.5) | Mixture of R-SH and R-S⁻ | Moderate | Acceptable, but requires inert atmosphere and/or antioxidant.[9] |
| Alkaline (pH > 8) | Predominantly deprotonated (R-S⁻) | Very High | Avoid. Rapid degradation is likely.[4][6] |
Part 3: Validated Experimental Protocol
This section provides a detailed methodology for preparing a sample for analysis by Headspace GC-MS, incorporating best practices to prevent degradation.
Protocol: Stabilized Sample Preparation for HS-SPME GC-MS
This protocol is designed to minimize both oxidative degradation and volatile loss.
Materials:
-
Deactivated glass headspace vials (20 mL) with PTFE-lined septa.
-
Stabilizing Diluent: pH 6.0 phosphate buffer containing 0.1% (w/v) L-ascorbic acid. Prepare fresh daily.
-
Sodium Chloride (NaCl), analytical grade.
-
Inert gas source (Nitrogen or Argon) with a delivery tube.
Methodology:
-
Prepare Diluent: Prepare the stabilizing diluent. Ensure the ascorbic acid is fully dissolved.
-
Sample Transfer: Pipette your sample (e.g., 1-5 mL) into a pre-labeled, deactivated 20 mL headspace vial. Perform this step in a well-ventilated area or fume hood.
-
Stabilize: Add a sufficient volume of the stabilizing diluent to bring the total volume to the desired level (e.g., 5 mL total).
-
Salting Out: Add sodium chloride (e.g., 1-2 g) to the vial. This increases the ionic strength of the matrix, which enhances the partitioning of volatile compounds into the headspace, improving sensitivity.[10]
-
Inerting (Critical Step): Before capping, flush the headspace of the vial with a gentle stream of nitrogen or argon for 10-15 seconds.
-
Capping: Immediately and securely seal the vial with the PTFE-lined septum and cap. Vortex briefly to mix.
-
Analysis: Place the vial in the autosampler for HS-SPME analysis. Typical conditions involve a pre-incubation step (e.g., 50°C for 15 minutes) followed by exposure of the SPME fiber to the headspace.[16][24]
This self-validating protocol incorporates multiple layers of protection. The acidic, antioxidizing diluent prevents chemical degradation, while the inerting step and immediate capping prevent physical loss and further oxidation.
References
- Fiveable. (n.d.). Thiol Oxidation Definition.
- Itoh, A., et al. (n.d.). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides.
- Chemistry LibreTexts. (2024). 9.4: Oxidation of Thiols.
- Lakshmanan, A., & Kim, S. (n.d.). A Facile Oxidation of Thiols to Disulfides Catalyzed by CoSalen. Taylor & Francis Online.
- Lee, S. J., et al. (n.d.). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space. CORE.
- Aman, S., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). PubMed.
- Podgórski, M., et al. (n.d.). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers.
- Cravotto, G., et al. (n.d.). Efficient synthesis of disulfides by air oxidation of thiols under sonication. RSC Publishing.
- Li, M., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. MDPI.
- ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C.
- Lee, S. J., et al. (2016). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space-solid phase microextraction. Ewha Womans University Repository.
- Găman, A. M., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI.
- Sabik, H., et al. (2012). Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry. ResearchGate.
- BenchChem. (2025). Technical Support Center: Improving Recovery of Volatile Sulfur Compounds from Food Matrices.
- Konkimalla, V. B., et al. (2019). Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. ACS Publications.
- BenchChem. (2025). Technical Support Center: Volatile Organosulfur Compound Sample Preparation.
- Restek. (n.d.). Sulfur Compound Stability in Air Sampling Canisters: How Fill Gas Choice Affects Method Accuracy.
- Poole, L. B. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central - NIH.
- van der Sman, R. G. M., et al. (2021). Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins. PMC - NIH.
- Merck Millipore. (n.d.). Impact of Storage Conditions on the Stability of Volatile Sulfur Compounds in Sampling Bags. Sigma-Aldrich.
- Creative Proteomics. (2024). Thiols: Functions, Identification, and Applications.
- ResearchGate. (n.d.). Pyrazines: Occurrence, formation and biodegradation.
- Stoica, B. A., et al. (2023). Investigation of the antioxidant capacity of thiol-containing compounds using the photochemiluminescence technique. ResearchGate.
- Studylib. (n.d.). Diazine Stability & Aromaticity: A Computational Study.
- Ciubotaru, A. D., et al. (2023). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL-CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Romanian Journal of Oral Rehabilitation.
- ResearchGate. (n.d.). Thiol-based antioxidants.
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. NIH.
- ResearchGate. (n.d.). Pyrazines in Thermally Treated Foods.
- Solubility of Things. (n.d.). Pyrazine.
- The Good Scents Company. (n.d.). 2-mercaptomethyl pyrazine.
- H&H FRAGRANCE. (n.d.). 2-Mercaptomethyl pyrazine (CAS 59021-02-2).
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Technical Support Center: Enhancing the Sensitivity of 2-Mercaptomethylpyrazine (2-MMP) Detection by MS
Welcome to the technical support resource for the analysis of 2-Mercaptomethylpyrazine (2-MMP). As a potent aroma compound with a characteristic roasted, meaty flavor, 2-MMP is of significant interest in the food, beverage, and flavor industries.[1][2][3] However, its detection and quantification by mass spectrometry (MS) present considerable challenges due to its chemical properties. This guide, developed from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome these analytical hurdles and achieve high-sensitivity detection.
The core difficulty in analyzing 2-MMP stems from its identity as a volatile sulfur compound (VSC).[4][5] These molecules are often present at trace levels, are prone to thermal degradation, can be lost through surface adsorption, and may exhibit poor ionization efficiency with standard MS techniques.[4][6][7] This center is structured to address these issues systematically, empowering you to develop robust and sensitive analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers face when developing a method for 2-MMP.
Q1: Why is my 2-MMP signal intensity consistently low or undetectable?
Low signal is the most common issue and typically arises from a combination of four factors:
-
High Volatility & Sample Loss: 2-MMP has a low boiling point, making it susceptible to loss during sample preparation steps like solvent evaporation.[1][8] Additionally, reactive thiol compounds can be lost on active sites within the analytical system, such as metal surfaces in injectors or transfer lines.[6][7]
-
Trace Concentrations: In most food and biological matrices, 2-MMP is present at very low (ppb or ppt) levels, often below the detection limits of direct injection methods.[5] Effective preconcentration is almost always necessary.[4]
-
Inefficient Ionization: As a small, relatively non-polar molecule, 2-MMP does not ionize efficiently with electrospray ionization (ESI), the most common LC-MS interface. Its thiol group is not readily protonated or deprotonated.
-
Matrix Effects: Co-eluting compounds from complex samples (e.g., sugars, fats, salts) can interfere with the ionization of 2-MMP, suppressing its signal in the MS source.[9] High ethanol content in alcoholic beverages is also known to decrease analytical sensitivity.[4]
Q2: What is the best ionization technique for 2-MMP analysis?
There is no single "best" technique; the optimal choice depends on your chromatographic setup and whether you employ derivatization.
-
Electron Ionization (EI): Used with Gas Chromatography (GC-MS), EI is a hard ionization technique that provides reproducible fragmentation patterns for library matching. However, it can lead to excessive fragmentation of the 2-MMP molecular ion, reducing the signal available for quantification.[10]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable than ESI for small, less polar molecules that are volatile enough for GC. It is a good alternative for LC-MS analysis if derivatization is not performed.
-
Electrospray Ionization (ESI): ESI is generally inefficient for underivatized 2-MMP. However, it becomes the premier technique when 2-MMP is chemically derivatized with a tag that contains a readily ionizable group (e.g., a tertiary amine for positive mode or a carboxylic acid for negative mode).[11][12]
Q3: Should I use GC-MS or LC-MS for 2-MMP analysis?
-
GC-MS: This is the traditional and most direct approach for analyzing volatile compounds. Coupled with a preconcentration technique like Headspace Solid-Phase Microextraction (HS-SPME), GC-MS is a powerful tool for 2-MMP.[4][5]
-
LC-MS: This approach is viable and often preferred for its enhanced sensitivity, but it almost always requires chemical derivatization of the 2-MMP molecule. The derivatization step makes the molecule less volatile and adds a functional group that is highly responsive to ESI, allowing for ultra-sensitive detection using tandem mass spectrometry (MS/MS).
Q4: What is chemical derivatization and why is it recommended for 2-MMP?
Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties. For 2-MMP, the target is its reactive thiol (-SH) group.[13][14] This strategy is highly recommended because it simultaneously solves multiple analytical problems:
-
Enhances Ionization Efficiency: By attaching a tag with a highly ionizable functional group, the sensitivity in ESI-MS can be increased by several orders of magnitude.
-
Improves Chromatographic Retention: Derivatization increases the molecular weight and often the polarity of 2-MMP, making it suitable for reverse-phase LC.
-
Increases Stability: Capping the reactive thiol group prevents its oxidation or unwanted reactions during sample processing.[14] Common derivatization reagents for thiols include those containing N-substituted maleimide or active halogen functional groups.[13]
Q5: How can I prevent the loss of 2-MMP during sample preparation?
Minimizing analyte loss is critical for achieving good sensitivity and reproducibility.
-
Work with Cold Samples: Keep samples chilled to reduce the loss of volatile 2-MMP.
-
Limit Headspace: Use vials that are appropriately sized for your sample volume to minimize the headspace where volatiles can accumulate. Ensure vials are sealed immediately and securely.
-
Avoid Metal Surfaces: Where possible, use glass or deactivated metal components in your sample flow path, as active metal sites can irreversibly adsorb thiols.[6][7]
-
Optimize Extraction: For techniques like SPME, ensure parameters like extraction time, temperature, and salt concentration are optimized to maximize the transfer of 2-MMP from the sample to the extraction phase.[4]
Section 2: Troubleshooting Guide: A Deeper Dive
This guide provides a structured approach to resolving common experimental issues. Use the workflow diagram below to guide your troubleshooting process.
Troubleshooting Workflow for Low 2-MMP Signal```dot
// GC-MS Path gc_ms -> check_spme [label="Using SPME?"]; check_spme -> spme_params [label="Yes"]; spme_params [label="Verify SPME Parameters:\n- Fiber Choice (DVB/CAR/PDMS)\n- Extraction Time/Temp\n- Salt Addition (e.g., NaCl)\n- Sample pH & Dilution"]; check_spme -> direct_injection [label="No"]; direct_injection [label="Consider Preconcentration\n(SPME, SBSE)"]; spme_params -> gc_inlet; direct_injection -> gc_inlet;
gc_inlet [label="Optimize GC Inlet:\n- Use Deactivated Liner\n- Increase Inlet Temp (e.g., 250°C)\n- Check for Leaks"]; gc_inlet -> gc_column [label="Then..."]; gc_column [label="Check GC Column:\n- Confirm Correct Polarity\n- Bake Out Column\n- Check for Degradation"]; gc_column -> ms_source_gc [label="Then..."]; ms_source_gc [label="Check MS Source:\n- Clean Ion Source\n- Verify EI Energy (70 eV)"]; ms_source_gc -> end_gc [shape=ellipse, label="Re-analyze", fillcolor="#34A853", fontcolor="#FFFFFF"];
// LC-MS Path lc_ms -> decision2 [label="Using Derivatization?"]; decision2 -> derivatized [label="Yes"]; decision2 -> underivatized [label="No"];
underivatized -> consider_deriv [label="Strongly Consider Derivatization\nfor ESI Sensitivity"]; consider_deriv -> switch_ion_source [label="Alternatively..."]; switch_ion_source [label="Switch to APCI Source\n(Better for small, non-polar analytes)"];
derivatized -> check_reaction [label="Verify Derivatization Reaction:\n- Reagent Viability & Concentration\n- Correct pH & Buffer\n- Sufficient Reaction Time/Temp"]; check_reaction -> lc_params;
lc_params [label="Optimize LC Method:\n- Correct Column (e.g., C18)\n- Mobile Phase Additive (e.g., 0.1% Formic Acid)\n- Gradient Profile"]; lc_params -> ms_source_lc [label="Then..."]; ms_source_lc [label="Optimize ESI Source:\n- Nebulizer Gas Flow\n- Drying Gas Temp/Flow\n- Capillary Voltage"]; ms_source_lc -> ms_detection [label="Then..."]; ms_detection [label="Optimize MS Detection:\n- Develop MRM/SRM Method\n- Optimize Collision Energy"];
switch_ion_source -> end_lc [shape=ellipse, label="Re-analyze", fillcolor="#34A853", fontcolor="#FFFFFF"]; ms_detection -> end_lc; }
Caption: Workflow for 2-MMP analysis via derivatization and LC-MS/MS.
1. Reagents & Solutions: a. Derivatization Reagent: Prepare a 10 mM solution of N-ethylmaleimide (NEM) in acetonitrile. (Store protected from light). b. Buffer: 100 mM Ammonium Acetate, pH 7.4. c. Quenching Solution: 1 M solution of L-cysteine in water. d. Internal Standard (IS): A structural analog or stable isotope-labeled standard.
2. Derivatization Procedure: a. To 500 µL of sample, add 50 µL of IS solution. b. Add 200 µL of the pH 7.4 buffer and vortex briefly. c. Add 50 µL of the 10 mM NEM solution. The final concentration of NEM should be in stoichiometric excess relative to the expected maximum concentration of 2-MMP. d. Vortex and incubate at room temperature for 30 minutes, protected from light. e. Add 20 µL of the 1 M L-cysteine solution to quench the reaction by consuming excess NEM. Vortex and let stand for 5 minutes. f. The sample is now ready for LC-MS/MS analysis. If necessary, centrifuge to pellet any precipitate before transferring the supernatant to an autosampler vial.
3. LC-MS/MS Analysis: a. LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate. e. Ion Source: Electrospray Ionization, Positive Mode (ESI+). f. Detection Mode: Multiple Reaction Monitoring (MRM). You will need to determine the precursor ion (the [M+H]⁺ of the NEM-derivatized 2-MMP) and optimize the collision energy to find 2-3 stable, high-intensity product ions.
| Technique | Underivatized 2-MMP | Derivatized 2-MMP | Primary Advantage |
| GC-MS (EI) | Feasible. Good for volatile profile. | Not applicable. Derivatized product is not volatile. | Direct analysis of volatiles. |
| LC-MS (APCI) | Feasible. Better than ESI for this analyte. | Possible. But ESI is usually better for the derivative. | No derivatization step needed. |
| LC-MS (ESI) | Poor Sensitivity. Inefficient ionization. | Excellent Sensitivity. The derivative is designed for ESI. | Highest potential sensitivity and specificity (with MRM). |
Table 2: Comparison of MS Ionization Techniques for 2-MMP Analysis.
References
Sources
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- 2. femaflavor.org [femaflavor.org]
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- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
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- 10. benchchem.com [benchchem.com]
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- 13. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Mercaptomethylpyrazine
Welcome to the technical support resource for the purification of synthesized 2-Mercaptomethylpyrazine (CAS 59021-02-2). This guide is designed for chemistry professionals engaged in research and development. Here, we address common challenges encountered during the purification of this potent, odoriferous compound, providing field-proven insights, troubleshooting guides, and detailed protocols to ensure you achieve the highest possible purity while maintaining a safe laboratory environment.
Section 1: Safety First - The Essential Thiol Handling Protocol
This compound is a thiol, a class of compounds notorious for their intense and pervasive odors, detectable by the human nose at parts-per-billion levels.[1] Improper handling can lead to widespread odor complaints and potential safety concerns, as the smell is often mistaken for a natural gas leak.[2] Therefore, adherence to a strict handling protocol is non-negotiable.
Core Safety Principles:
-
Work exclusively in a certified chemical fume hood. Ensure the fume hood has proper flow. Standard fume hoods will simply vent the odor outside; for frequent work, a hood equipped with a carbon filter or an external scrubber is recommended.[1]
-
Establish dedicated glassware. To prevent cross-contamination and the spread of odor, use a dedicated set of glassware for thiol chemistry.
-
Prepare an oxidative bleach bath. Before starting any work, prepare a container with a 1:1 solution of commercial bleach (sodium hypochlorite) and water. This bath is essential for immediately decontaminating all glassware, stir bars, needles, and spatulas that come into contact with the thiol.[3][4]
-
Wear appropriate Personal Protective Equipment (PPE). This includes a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but consider double-gloving), and safety goggles.
-
Waste Management. All liquid and solid waste containing this compound must be quenched with bleach solution before being placed in a designated hazardous waste container. Seal disposable items like gloves and paper towels in a separate bag before disposal.[2][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the conversion of 2-methylpyrazine to a halomethyl intermediate, followed by displacement with a sulfur source.[5] Based on this, the primary impurities are:
-
Bis(pyrazin-2-ylmethyl)disulfide: This is the most common and troublesome impurity. The thiol group (-SH) is highly susceptible to oxidative dimerization, especially when exposed to air (oxygen), forming a disulfide (-S-S-) linkage. This process can occur during the reaction, work-up, or even during storage.
-
Unreacted 2-(chloromethyl)pyrazine or 2-(bromomethyl)pyrazine: Incomplete reaction with the hydrosulfide source will leave this intermediate in your crude product.
-
Unreacted 2-methylpyrazine: The starting material may be present if the initial halogenation step was inefficient.
-
Solvent and Reagent Residues: Residual solvents or byproducts from the reagents used.
Q2: I've purified my product, but the foul odor persists in the lab. Why?
A2: This is due to the extremely low odor threshold of thiols.[2] Even minuscule, analytically undetectable quantities of this compound adsorbed onto surfaces or equipment can create a noticeable smell. The solution is not just purification of the product, but rigorous decontamination of the workspace. Every piece of glassware, every surface in the fume hood, and all waste must be treated with an oxidative solution (bleach) to chemically neutralize the thiol group.[3][4]
Q3: What is the best way to monitor the purity of this compound during purification?
A3: A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of column chromatography fractions. The thiol and its corresponding disulfide will have different Rf values. Staining with potassium permanganate is effective for visualizing these compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing the purity of volatile compounds like this compound.[6][7] It can effectively separate the desired thiol from the disulfide and other volatile impurities, providing a clear percentage of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. The methylene protons (-CH₂-) next to the sulfur and the thiol proton (-SH) itself will have characteristic chemical shifts. The disappearance of signals from starting materials and the appearance of the correct product signals confirm the reaction's progress. The presence of the disulfide can also be detected, as its methylene protons will be in a different chemical environment compared to the thiol.
Q4: How should I store purified this compound to prevent degradation?
A4: To prevent oxidative dimerization into the disulfide, the product must be protected from air and light. Store it in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is recommended.[8]
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem | Potential Cause | Recommended Solution |
| Low Purity after Work-up; Significant Disulfide Present | Oxidation of the thiol during aqueous work-up or extraction when exposed to air. | 1. Degas all solvents: Before use in extraction, sparge aqueous and organic solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen. 2. Maintain an inert atmosphere: Conduct the work-up under a nitrogen or argon blanket where possible. 3. Minimize work-up time: Proceed through the extraction and drying steps as quickly as is safely possible. |
| Product Decomposition during Distillation | The distillation temperature is too high, causing thermal degradation or accelerating disulfide formation. | Utilize vacuum distillation. this compound has a high boiling point at atmospheric pressure but can be distilled at a much lower temperature under vacuum (e.g., 44-45 °C at 0.07 mmHg).[9] This is the single most effective way to prevent thermal decomposition. |
| Poor Separation during Column Chromatography | 1. Incorrect Solvent System: The polarity of the mobile phase is not optimized for separating the thiol from its impurities. 2. Tailing on Silica Gel: The slightly acidic nature of the thiol can cause it to interact strongly with the silica gel surface, leading to broad, tailing peaks. | 1. Systematic Solvent Screening: Start with a non-polar solvent like hexane and gradually increase polarity with ethyl acetate. A typical starting point would be 95:5 Hexane:EtOAc. Run TLC plates with various solvent ratios to find the optimal separation. 2. Use Deactivated Silica: Consider using silica gel treated with a small amount of a non-polar organic base, like triethylamine (~0.1-0.5% v/v), in your eluent. This will cap the acidic silanol groups and improve peak shape. |
| Persistent Yellow/Brown Color in Final Product | Presence of minor, highly colored impurities or slight decomposition. | If the product is analytically pure by GC-MS and NMR but retains color, a final "polishing" step can be performed. This could involve passing the material through a short plug of activated carbon or silica gel with a non-polar solvent, though this risks some product loss. Often, a slight yellow tint is acceptable if purity is confirmed. |
Section 4: Purification Protocols & Workflows
Visualizing the Purification Workflow
The general strategy involves removing bulk impurities first, followed by fine purification, all while rigorously controlling the potential for oxidation.
Caption: General purification workflow for this compound.
Protocol 4.1: High-Purity Purification via Vacuum Distillation
This technique is ideal as the primary purification step to separate the volatile product from non-volatile starting materials, salts, and the higher-boiling disulfide impurity.
Materials:
-
Crude this compound
-
Round-bottom flask, short-path distillation head with vacuum adapter, receiving flasks
-
Vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone)
-
Heating mantle and magnetic stirrer
-
Bleach bath for decontamination
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease. Place a stir bar in the distillation flask.
-
Cold Trap: Fill the dewar for the cold trap with liquid nitrogen or a dry ice/acetone slurry. This is critical to protect the vacuum pump from volatile thiols.
-
Charge the Flask: Add the crude product to the distillation flask. Do not fill more than two-thirds full.
-
Evacuate: Begin stirring and slowly apply vacuum. Watch for excessive bumping or foaming.
-
Heating: Once a stable vacuum is achieved (e.g., <1 mmHg), begin to gently heat the distillation flask.
-
Collection: Collect the fraction that distills at the expected temperature and pressure (e.g., 44-45 °C at 0.07 mmHg).[9] The pure product should be a colorless to pale yellow liquid.[5][9]
-
Shutdown: Once the product has been collected, turn off the heat and allow the system to cool completely before slowly re-introducing air.
-
Decontamination: Immediately disassemble the apparatus and place all components into the prepared bleach bath to soak overnight.[3] Carefully add bleach solution to the contents of the cold trap within the fume hood.[2]
Protocol 4.2: Troubleshooting Impurity Removal
This decision tree helps guide the purification strategy based on the nature of the impurities.
Caption: Decision tree for selecting a purification method.
References
-
University College London Safety Services . (2020). Thiols. University College London. [Link]
-
Cavrini, V., Gatti, R., & Andrisano, V. (n.d.). Thin-Layer Chromatography of Aliphatic Thiols After Fluorescent Labelling. [Link]
-
Lankmayr, E. P., et al. (1989). Chromatographic determination of thiols through selective fluorescence derivatization: A review. Semantic Scholar. [Link]
-
Vairavamurthy, A., & Mopper, K. (1987). Trace determination of biological thiols by liquid chromatography and precolumn fluorometric labeling with o-phthalaldehyde. Analytical Chemistry. [Link]
-
University of Rochester, Department of Chemistry . How to Work with Thiols-General SOP. [Link]
-
The Good Scents Company . 2-mercaptomethyl pyrazine. [Link]
-
Columbia University, Research . SOP FOR STENCH CHEMICALS. [Link]
-
H&F BPT . 2-Mercaptomethyl pyrazine (CAS 59021-02-2): Odor profile, Properties, & IFRA compliance. [Link]
-
PubChemLite . This compound (C5H6N2S). [Link]
-
Gua, S., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Protein & Cell. [Link]
-
National Center for Biotechnology Information . 2-Mercaptomethyl pyrazine. PubChem Compound Summary for CID 62145. [Link]
-
Grigoryan, A., et al. (2010). Thiol protection in membrane protein purifications: A study with phage holins. Protein Expression and Purification. [Link]
-
G-Biosciences . (2024). Thiopropyl Resin for the purification of thiol group containing proteins. [Link]
-
Cole, K. S., & Hogg, P. J. (2017). Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase. Redox Biology. [Link]
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- 5. haihangchem.com [haihangchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
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- 9. 2-mercaptomethyl pyrazine, 59021-02-2 [thegoodscentscompany.com]
Technical Support Center: Reducing Artifact Formation During Thermal Analysis of 2-Mercaptomethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the thermal analysis of 2-Mercaptomethylpyrazine. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and best practices to ensure the scientific integrity of your thermal analysis data. This compound is a thermally sensitive compound, and its reactive mercaptomethyl group (-CH₂SH) presents unique challenges, often leading to experimental artifacts that can be mistaken for genuine thermal events. This guide is designed to help you identify, understand, and mitigate these issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the thermal analysis (TGA, DSC, DTA) of this compound.
Q1: My Thermogravimetric Analysis (TGA) curve for this compound shows an unexpected mass gain at lower temperatures (e.g., 100-200°C) before the main decomposition. Is this an instrument malfunction?
A: This is unlikely to be an instrument error. An initial mass gain in the TGA of a sulfur-containing compound like this compound is a classic indicator of oxidation.[1][2][3] The mercapto (-SH) group is susceptible to oxidation, reacting with residual oxygen in the furnace to form sulfoxides or other oxygenated species, which are heavier. This artifact can obscure the true onset of decomposition. To confirm this, a hyphenated technique like TGA-MS (Mass Spectrometry) can be used to detect the evolution of sulfur oxides (SOx).
Q2: My Differential Scanning Calorimetry (DSC) thermogram displays a broad, complex exothermic peak at a temperature below the expected decomposition. What does this signify?
A: This exothermic event is likely not a simple phase transition. It often corresponds to oxidative decomposition or thermally induced polymerization/dimerization.[4][5] The formation of new chemical bonds, such as disulfide bridges (-S-S-) from the mercaptan groups, is an exothermic process. These reactions are artifacts that consume the sample and alter its decomposition pathway. The analysis of volatile sulfur compounds (VSCs) is challenging due to potential compound reactions and decomposition during the analysis itself.[4][6]
Q3: I'm getting inconsistent results and poor reproducibility between TGA runs of the same this compound sample. What could be the cause?
A: Inconsistent results often stem from variations in the experimental conditions that promote artifact formation.[7][8] Key factors include:
-
Atmosphere Control: Minor variations in the inert gas purge rate or the presence of small leaks can drastically change the level of oxidation.[1]
-
Sample Preparation: Differences in sample mass, particle size, and how the sample is packed in the pan can affect heat transfer and the diffusion of gaseous byproducts, altering the reaction kinetics.[9][10]
-
Pan Material: If you are using reactive pans (like aluminum), catalytic reactions on the pan surface can create variability.[11][12]
Q4: The final residual mass in my TGA experiment is higher than theoretically expected for complete decomposition. Why is this happening?
A: A higher-than-expected residue can be due to several factors. One possibility is the formation of a thermally stable polymer or char during decomposition, which is a common pathway for complex organic molecules. Another cause could be a reaction between the sample (or its decomposition products) and the sample pan, especially if using non-inert materials like aluminum or steel at high temperatures.[11][13] This reaction can form a stable, non-volatile residue.
Section 2: Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to diagnosing and solving common artifacts.
Problem Cluster 1: Oxidative Artifacts
-
Symptoms:
-
Root Cause Analysis: The primary cause is the reaction of the mercaptan group with oxygen present in the furnace atmosphere. Even high-purity nitrogen can contain trace amounts of oxygen that are sufficient to cause issues with highly sensitive samples.
-
Solutions & Protocols:
-
Optimize the Inert Atmosphere:
-
Gas Purity: Use ultra-high purity (UHP) grade nitrogen or argon (99.999% or higher).
-
Purge Procedure: Before starting the heating ramp, purge the TGA furnace with the inert gas at a high flow rate (e.g., 100-200 mL/min) for at least 30 minutes to displace all residual air.[1]
-
Maintain Flow: During the experiment, maintain a consistent, moderate flow rate (e.g., 20-50 mL/min) to continuously remove any evolved gases and prevent back-diffusion of air.[9]
-
-
Verify Instrument Integrity: Regularly check for leaks in the gas lines and furnace seals of your thermal analyzer. A small leak can compromise the inert atmosphere.
-
Troubleshooting Workflow for Oxidative Artifacts
Caption: Troubleshooting logic for identifying and resolving oxidative artifacts.
Problem Cluster 2: Unwanted Side Reactions (Dimerization, Polymerization, Pan Reactions)
-
Symptoms:
-
Poorly defined or overlapping peaks in DSC/DTA.
-
Drifting baselines.
-
Results that are highly dependent on the heating rate.[14]
-
-
Root Cause Analysis: The thermal energy supplied during the analysis can catalyze reactions. The choice of sample pan is critical, as some metals can act as catalysts.[5][11] For instance, mercaptans are known to form dimers (disulfides) upon heating, a reaction that can be catalyzed by metallic surfaces.[4]
-
Solutions & Protocols:
-
Select an Inert Sample Pan: Standard aluminum pans can be reactive. For sensitive compounds like this compound, using an inert pan is essential.[8][11][13]
-
Optimize the Heating Rate: The heating rate affects the time the sample spends at reactive temperatures.
-
Slower Rates (e.g., 5-10°C/min): Can improve the resolution of distinct thermal events.[15] However, this gives more time for slow side reactions to occur.
-
Faster Rates (e.g., 20-40°C/min): Can minimize the time for side reactions, potentially providing a thermal profile closer to the true decomposition. The trade-off may be poorer resolution.
-
Recommendation: Run experiments at multiple heating rates (e.g., 5, 10, and 20°C/min) to understand the kinetics of the decomposition versus any side reactions.
-
-
Comparison of Common TGA/DSC Pan Materials
| Pan Material | Max Temp. (approx.) | Reactivity with Sulfur Compounds | Cost | Recommendation for this compound |
| Aluminum | 600°C[13] | Potentially Reactive: Can catalyze reactions.[12] | Low | Not Recommended |
| Platinum | 1500°C[13] | Inert: Excellent chemical resistance.[1][12] | High | Highly Recommended |
| Alumina (Ceramic) | 1600°C[13] | Inert: Excellent for high temperatures.[1][11] | Medium | Highly Recommended |
| Gold | 725°C[12] | Inert: Good for avoiding alloying.[12] | High | Recommended |
Section 3: Recommended Experimental Protocol (TGA-MS)
To obtain the most reliable data, a hyphenated technique like TGA-MS is invaluable. It provides simultaneous information on mass loss (TGA) and the chemical identity of the evolved gases (MS).
Step-by-Step Protocol
-
Instrument Calibration:
-
Perform routine temperature and mass calibrations as per your instrument's standard operating procedure. Ensure the mass balance is properly tared.[13]
-
-
Sample Preparation:
-
Crucible Selection:
-
Loading and Purging:
-
Place the prepared crucible in the TGA autosampler or furnace.
-
Begin purging the system with UHP Nitrogen or Argon at 100 mL/min for at least 30 minutes.
-
-
Setting Experimental Parameters:
-
Purge Gas: Reduce the flow rate to 30 mL/min for the duration of the run.
-
Heating Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min. (This is a good starting point; optimization may be required).
-
-
MS Parameters:
-
Set the MS to scan a mass range of m/z 10-200.
-
Ensure the heated transfer line from the TGA to the MS is at a sufficiently high temperature (e.g., 200-220°C) to prevent condensation of evolved products.
-
-
-
Data Analysis:
-
Correlate the mass loss steps in the TGA curve with the ion currents for specific m/z values in the MS data.
-
Look for the parent ion of this compound (m/z 126) and expected fragmentation products.
-
Specifically monitor for ions indicative of artifacts, such as m/z 64 (SO₂) for oxidation or m/z 250 for the disulfide dimer.
-
TGA-MS Experimental Workflow Diagram
Caption: Workflow for TGA-MS analysis of this compound.
Section 4: Understanding Decomposition Pathways & Artifacts
The thermal degradation of this compound can be complex. Understanding the potential reactions is key to interpreting your data correctly.
Potential Reaction Pathways
Caption: Potential artifact formation vs. true thermal decomposition pathways.
By carefully controlling your experimental conditions, particularly the atmosphere and crucible material, you can suppress the artifact pathways and isolate the true thermal decomposition of the molecule. Always validate unexpected thermal events and use hyphenated techniques for unambiguous identification of evolved products.
References
- High-Temperature Laboratory. (2025).
- nexacule. (2025). How to Overcome Common Issues with Thermal Analysis Consumables.
- Red Thermo. (2025). Troubleshooting Common Issues with Thermal Analysis Sample Containers.
- Better Ceramic CO. (2023). Top 10 Tips for Using DSC and TGA Sample Pans.
- nexacule. (2025). Solving Common Problems with Thermal Analyzer Sample Pans.
- Lestremau, F., et al. (2004). Investigation of Artefact Formation During Analysis of Volatile Sulphur Compounds Using Solid Phase Microextraction (SPME).
- nexacule. (2025). Enhance Thermal Analysis Accuracy with Sample Pans and Lids.
- ResearchGate. (n.d.).
- Block, E. (2011). Challenges and Artifact Concerns in Analysis of Volatile Sulfur Compounds.
- The Madison Group. (n.d.). Problem Solving With Thermal Analysis.
- Red Thermo. (2023).
- NETZSCH Analyzing & Testing. (2024).
- University of Florida, Polymer Chemistry Characterization Lab. (n.d.).
- ResearchGate. (n.d.).
- TA Instruments. (n.d.). Guide for Choosing DSC pans, TN-18.
- NETZSCH Analyzing & Testing. (n.d.).
- Kim, H. Y., et al. (n.d.).
- Chen, I. S., & van Duin, A. C. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A.
- Li, Y., et al. (2024). Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing. Comprehensive Reviews in Food Science and Food Safety.
Sources
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- 3. imim.pl [imim.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nexacule.com [nexacule.com]
- 8. Troubleshooting Thermal Analysis Sample Container Issues [redthermo.com]
- 9. How to Use a TGA Crucible for Accurate Analysis of Oxidation Stability in Oils and Lubricants [redthermo.com]
- 10. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. betterceramic.com [betterceramic.com]
- 12. tainstruments.com [tainstruments.com]
- 13. nexacule.com [nexacule.com]
- 14. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Method Development for 2-Mercaptomethylpyrazine in Challenging Food Matrices
Welcome to the technical support center for the analysis of 2-Mercaptomethylpyrazine. This guide is designed for researchers, scientists, and professionals navigating the complexities of detecting and quantifying this potent aroma compound in challenging food systems. As a volatile sulfur compound, this compound presents a unique set of analytical hurdles, from its low concentration and chemical instability to the pervasive influence of the sample matrix. This resource synthesizes field-proven insights and foundational scientific principles to help you develop robust, reliable, and self-validating analytical methods.
Section 1: Frequently Asked Questions - Strategic Method Design
This section addresses high-level considerations and strategic decisions you'll face at the outset of your method development.
Q1: Why is the analysis of this compound and other volatile sulfur compounds (VSCs) so challenging?
A1: The analytical difficulty stems from a combination of intrinsic molecular properties and their interaction with the food matrix.[1]
-
Low Concentration & Potency: VSCs, including this compound, have extremely low sensory detection thresholds, meaning they contribute significantly to aroma even at trace levels (ppb or ppt).[2][3] This demands highly sensitive analytical methods.
-
Chemical Instability: The mercaptan (thiol) group is highly reactive. These compounds are thermally labile and prone to oxidation, rearrangement, or isomerization, especially under mild heating during sample preparation or in a hot GC injector.[1][4] This can lead to analyte loss and the formation of artifacts, compromising quantitative accuracy.
-
Matrix Complexity: Food matrices are intricate mixtures of proteins, fats, carbohydrates, and other components that can interfere with analysis. This leads to co-eluting peaks and non-specific matrix effects that can suppress or enhance the analyte signal in the mass spectrometer.[5][6]
Q2: What is the most appropriate primary analytical technique for this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like this compound.[7][8] The gas chromatograph provides the necessary separation for components within a complex volatile fraction, while the mass spectrometer offers sensitive detection and confident identification based on the molecule's mass-to-charge ratio and fragmentation pattern. For enhanced selectivity, especially in extremely complex matrices, a GC coupled with a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) can be invaluable for method development before transitioning to MS for confirmation.[2]
Q3: How do I select the best sample preparation technique for my specific food matrix?
A3: The choice is critical and depends on the matrix's physical state, the target concentration of the analyte, and available instrumentation. The goal is to efficiently extract and concentrate the analyte while leaving behind interfering matrix components.[9] Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE) are excellent solventless options for volatile analysis. For more complex solid samples, a QuEChERS-based approach may be more effective.
Refer to the decision tree below to guide your selection.
Diagram 1: Decision Tree for Sample Preparation Method Selection
Caption: Decision tree for selecting an appropriate sample preparation technique.
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during analysis.
Guide 1: Sample Preparation & Extraction
-
Q: My analyte recovery is low and inconsistent. What are the likely causes?
-
A: This is a common problem. First, consider analyte degradation. The thiol group in this compound can bind to active metal sites in your system or oxidize. Adding a chelating agent like EDTA during extraction can help sequester metal ions that might catalyze oxidation.[10][11] Second, evaluate your extraction parameters. For HS-SPME, factors like incubation temperature, time, salt addition, and fiber type are critical.[12][13] Too high a temperature can degrade the analyte, while too low may result in inefficient extraction. For QuEChERS, ensure the partitioning step is complete and that the dispersive SPE cleanup sorbent is appropriate for your matrix (e.g., C18 for fats, PSA for sugars and acids).[14]
-
-
Q: I'm seeing extra peaks in my chromatogram that aren't in my standard. What are they?
-
A: These could be artifacts from the analytical process itself. High temperatures in the GC injector can cause thermally labile sulfur compounds to degrade or rearrange.[4] It has been suggested that many reported “novel” sulfur compounds were actually secondary reaction products.[4] To test this, try lowering the injector temperature. Another possibility is contamination from solvents or sample handling materials. Always run a solvent blank to rule this out.
-
Guide 2: Gas Chromatography (GC)
-
Q: My chromatographic peaks for this compound are tailing badly.
-
A: Peak tailing for active compounds like thiols is often caused by unwanted interactions with the analytical column or liner.[5] The free silanol groups on a standard glass wool liner can strongly interact with the thiol group. Using a deactivated liner with a gentle taper can significantly improve peak shape. Also, ensure your GC column is in good condition and not overloaded. Column overload can also lead to peak shape issues.[5]
-
-
Q: I suspect a co-elution with a matrix component. How can I confirm and resolve this?
-
A: Co-elution is a major challenge in complex matrices.[5] The first sign is often an inconsistent mass spectrum across the peak.[5] To confirm, use the mass spectrometer to look at the ion ratios for your target analyte across the peak profile. If the ratios are not constant, a co-elution is likely. To resolve it, you can (1) modify the GC oven temperature program to improve separation, or (2) use a more selective MS scan mode like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if using a triple quadrupole system, which will filter out the chemical noise from the co-eluting interference.[8]
-
Guide 3: Mass Spectrometry (MS)
-
Q: My signal intensity is low, even though I expect the analyte to be present.
-
A: This could be due to ion suppression, a common matrix effect in electrospray ionization (ESI) but also relevant in GC-MS sources.[6] Co-eluting matrix components can compete with the analyte for ionization, reducing its signal. Improving sample cleanup is the best solution. A matrix-matched calibration curve, where standards are prepared in a blank matrix extract, is essential for accurate quantification as it compensates for predictable matrix effects.
-
-
Q: How do I ensure confident identification of the analyte?
-
A: Confident identification relies on more than just a retention time match. You should also have a mass spectral library match. For definitive confirmation, compare the retention time and the full scan mass spectrum of your sample peak to that of an authentic reference standard analyzed under the exact same conditions. The ratio of key qualifier ions to the primary quantifier ion should also match between the standard and the sample.
-
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your method development. Optimization will be required for your specific matrix and instrumentation.
Protocol 1: HS-SPME-GC-MS Analysis for Liquid/Semi-Solid Matrices
This protocol is suitable for the extraction of volatile this compound from matrices like sauces, soups, or beverages.[13]
-
Sample Preparation:
-
Homogenize the sample if it contains solids.
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride (NaCl). This increases the ionic strength of the sample, promoting the partitioning of volatile organic compounds into the headspace ("salting out" effect).
-
Spike with an appropriate internal standard (e.g., 2-methyl-3-(methylthio)pyrazine or a deuterated analogue).
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Parameters:
-
SPME Fiber: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity for volatiles.[12]
-
Incubation/Equilibration: Place the vial in the autosampler heating block. Incubate at 50°C for 15 minutes with agitation to allow volatiles to equilibrate in the headspace.
-
Extraction: Expose the SPME fiber to the headspace for 30 minutes at 50°C.
-
-
GC-MS Analysis:
-
Desorption: Transfer the fiber to the GC inlet and desorb for 3 minutes at 250°C in splitless mode.
-
GC Parameters: See Table 2 for a typical GC-MS parameter set.
-
MS Acquisition: Collect data in full scan mode (e.g., m/z 40-300) for initial identification and method development. Switch to SIM mode for enhanced sensitivity during routine quantification.
-
Protocol 2: Stir Bar Sorptive Extraction (SBSE) for Aqueous Samples
SBSE offers higher sensitivity than SPME due to its larger volume of extraction phase, making it ideal for ultra-trace analysis.[10]
-
Sample Preparation:
-
SBSE Parameters:
-
Stir Bar: Use a 10 mm polydimethylsiloxane (PDMS) stir bar.
-
Extraction: Place the stir bar in the sample vial and stir at 1000 rpm for 60 minutes at room temperature.
-
Post-Extraction: Remove the stir bar with clean forceps, rinse briefly with deionized water, and gently dry with a lint-free tissue.
-
-
Thermal Desorption GC-MS:
-
Place the dry stir bar into a thermal desorption tube.
-
Analyze using a thermal desorption unit coupled to the GC-MS system. Desorb at 250°C for 5 minutes, cryo-focusing at -10°C before injection onto the GC column.
-
Section 4: Data & Method Parameters
Table 1: Qualitative Comparison of Recommended Sample Preparation Techniques
| Feature | HS-SPME | SBSE | QuEChERS |
| Principle | Headspace equilibrium partitioning to a coated fiber | Sorptive extraction into a coated stir bar | Liquid-liquid partitioning followed by dispersive SPE cleanup |
| Best For | Volatiles in liquid or solid matrices[15] | Ultra-trace volatiles in aqueous matrices[10] | Broad analyte range in complex solid/fatty matrices[16][14] |
| Advantages | Solventless, easily automated, robust[15] | High sensitivity, solventless, reusable stir bars[10] | High throughput, effective for diverse matrices, low cost[16] |
| Disadvantages | Lower capacity/sensitivity than SBSE | Requires thermal desorption unit, longer extraction times | Requires solvents and multiple steps (vortex, centrifuge) |
| Primary Reference | [12] | [11] | [14] |
Table 2: Typical Starting GC-MS Parameters for Analysis
| Parameter | Setting | Rationale & Comments |
| GC Inlet | 250°C, Splitless Mode | A lower temperature (e.g., 230°C) may be needed to prevent thermal degradation of labile sulfur compounds.[4] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good chromatographic efficiency. |
| Column | Mid-polarity (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | A workhorse column providing good separation for a wide range of volatile and semi-volatile compounds. |
| Oven Program | 40°C (hold 2 min), ramp 5°C/min to 180°C, ramp 20°C/min to 250°C (hold 5 min) | The initial slow ramp is crucial for separating highly volatile compounds. This program must be optimized.[17] |
| MS Transfer Line | 250°C | Must be hot enough to prevent analyte condensation but not so hot as to cause degradation. |
| Ion Source | 230°C, Electron Ionization (EI) at 70 eV | Standard conditions for generating reproducible mass spectra for library matching.[18] |
| Acquisition Mode | Full Scan (m/z 40-300) for development; SIM/MRM for quantification | Full scan provides qualitative data, while SIM/MRM provides superior sensitivity and selectivity.[8] |
Section 5: Visualizing the Troubleshooting Workflow
When faced with a common issue like low analyte signal, a structured approach is essential.
Diagram 2: Troubleshooting Workflow for Low Analyte Recovery
Caption: A logical workflow for troubleshooting low analyte recovery issues.
References
- The Significance of Volatile Sulfur Compounds in Food Flavors | ACS Symposium Series. (2011). ACS Symposium Series.
- Koch, A., et al. (2022). Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. PubMed Central.
- McGorrin, R.J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. American Chemical Society.
- The Importance of Analyzing Sulphur Compounds in Food. (2021).
- Role of Sulfur Compounds in Vegetable and Mushroom Aroma. (2022). PubMed Central.
- Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. (n.d.). MDPI.
- Addressing co-elution issues in pyrazine analysis. (n.d.). Benchchem.
- (PDF) Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. (2025).
- Stir bar sorptive extraction and its applic
- sample prepar
- HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual M
- Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS) | Request PDF. (n.d.).
- Headspace Solid-Phase Microextraction Coupled with Gas Chromatography–Mass Spectrometry for the Characterization of Polymeric Materials. (2018).
- Current mass spectrometry strategies for the analysis of pesticides and their metabolites in food and water m
- Application Note: Analysis of 2,5-Dimethylpyrazine by Gas Chromatography-Mass Spectrometry. (n.d.). Benchchem.
- Application Notes and Protocols for Headspace Analysis of 2-Methoxypyrazine in Alcoholic Beverages. (n.d.). Benchchem.
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. (n.d.).
- Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food. (2022). MDPI.
- Application Notes and Protocols for the Analysis of Triazine Derivatives in Food M
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Role of Sulfur Compounds in Vegetable and Mushroom Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Current mass spectrometry strategies for the analysis of pesticides and their metabolites in food and water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Calibration strategies for accurate quantification of 2-Mercaptomethylpyrazine
Welcome to the technical support guide for the accurate quantification of 2-Mercaptomethylpyrazine (CAS 59021-02-2). This resource is designed for researchers, analytical scientists, and quality control professionals who require precise and reliable measurements of this potent aroma and flavor compound. As a volatile sulfur compound (VSC), this compound presents unique analytical challenges, including high reactivity, potential for adsorption, and sensitivity to matrix effects.[1][2]
This guide provides in-depth, field-proven insights into robust calibration strategies, troubleshooting common analytical issues, and ensuring the integrity of your quantitative data.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound, also known as pyrazin-2-ylmethanethiol, is a heterocyclic aromatic compound responsible for the characteristic roasted, meaty, and caramellic notes in many food products.[3][4] Its key properties relevant to analysis are:
-
Appearance: Colorless to slightly yellow liquid.[5]
-
Volatility: It has a low vapor pressure and a boiling point of approximately 94°C at 10 mm Hg, classifying it as a semi-volatile compound.[3]
-
Solubility: It is soluble in organic solvents like alcohol and has moderate water solubility.[3][6]
-
Reactivity: As a thiol (mercaptan), it is susceptible to oxidation, which can lead to the formation of disulfides, impacting analytical accuracy. It can also adsorb onto active surfaces in an analytical system.[2]
Q2: Which analytical technique is most suitable for quantifying this compound?
Gas Chromatography (GC) is the preferred method due to the compound's volatility. For selective and sensitive detection, sulfur-specific detectors are highly recommended:
-
Sulfur Chemiluminescence Detector (SCD): Offers an equimolar response to sulfur compounds, meaning the detector's response is directly proportional to the number of sulfur atoms, simplifying calibration. It provides excellent sensitivity and selectivity.[2]
-
Flame Photometric Detector (FPD): A robust and common choice for sulfur analysis, though its response can be non-linear and susceptible to quenching from co-eluting hydrocarbons.[7]
A mass spectrometer (MS) can also be used, providing high selectivity and structural confirmation, especially when operating in selected ion monitoring (SIM) mode.
Q3: My this compound standards seem to degrade quickly. How can I ensure their stability?
Standard stability is a critical challenge. Due to the reactive thiol group, this compound can readily oxidize. Follow these best practices:
-
Prepare Fresh: Prepare working standards daily or as frequently as needed.
-
Use High-Purity Solvent: Use deoxygenated, high-purity solvents like n-pentane or methanol for stock and working solutions.[1]
-
Inert Atmosphere: Purge the headspace of standard vials with an inert gas (e.g., argon or nitrogen) before sealing.
-
Storage: Store stock solutions in amber glass vials with PTFE-lined septa at low temperatures (e.g., -20°C) to minimize thermal and photodegradation.
Section 2: A Deep Dive into Calibration Strategies
Choosing the correct calibration strategy is the single most important factor for achieving accurate quantification. The decision depends on the complexity of your sample matrix and the required level of accuracy.
Decision Workflow: Selecting Your Calibration Strategy
The following diagram outlines a logical workflow to help you select the most appropriate method for your application.
Caption: Decision tree for selecting the optimal calibration strategy.
Comparison of Calibration Strategies
| Strategy | Principle | Pros | Cons | Best Suited For |
| External Standard | A series of standards containing known concentrations of the analyte are analyzed separately from the sample. A calibration curve is generated by plotting response vs. concentration. | Simple to prepare and execute. | Highly sensitive to variations in injection volume, instrument drift, and matrix effects. Assumes sample matrix does not affect analyte response. | Simple, clean matrices (e.g., quality control of a pure substance). |
| Internal Standard (IS) | A fixed amount of a non-native, chemically similar compound (the IS) is added to all standards and samples. The calibration curve is built by plotting the ratio of the analyte response to the IS response vs. analyte concentration. | Corrects for errors in sample injection volume, solvent evaporation, and instrument drift. Can partially compensate for matrix effects. | Requires finding a suitable IS that does not interfere with the sample and has similar chromatographic behavior. | Most routine GC analyses, especially for volatile compounds in moderately complex matrices. |
| Standard Addition | Known amounts of the analyte standard are added directly to aliquots of the sample. The calibration curve is extrapolated back to the x-intercept to find the native concentration. | The most accurate method for complex matrices. Inherently corrects for proportional matrix effects (signal enhancement or suppression). | Labor-intensive, requires more sample material, and is specific to each sample matrix. | Complex matrices where matrix effects are significant and no suitable IS is available (e.g., food extracts, biological fluids). |
Experimental Protocol: Internal Standard (IS) Calibration
This is the most recommended strategy for robust, routine analysis of this compound.
1. Selection of the Internal Standard:
-
Rationale: The IS must be a compound that is not present in the sample, is chemically similar to this compound (e.g., another volatile sulfur compound or pyrazine derivative), and elutes near the analyte without co-eluting with it or other matrix components.
-
Example Candidates: 2-Ethyl-3-methylpyrazine, 2-Isopropyl-3-methoxypyrazine, or a stable, non-native thiol.
-
Validation: Verify that the chosen IS is stable, pure, and provides a clean chromatographic peak.
2. Preparation of Stock Solutions:
-
Accurately weigh ~10 mg of pure this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with deoxygenated methanol. This is your Analyte Stock .
-
Separately, prepare a stock solution of your chosen IS in the same manner. This is your IS Stock .
3. Preparation of Calibration Standards:
-
Label a series of 10 mL volumetric flasks (e.g., CAL 1 to CAL 5).
-
Add a constant, precise volume of the IS Stock to each flask (e.g., 100 µL).
-
Add increasing volumes of the Analyte Stock to the flasks to create a concentration range that brackets your expected sample concentrations.
-
Bring each flask to volume with the chosen solvent. Mix thoroughly.
4. Sample Preparation:
-
Accurately measure a known volume or weight of your sample into a volumetric flask.
-
Add the same, precise volume of the IS Stock as used in the calibration standards (e.g., 100 µL).
-
Dilute to the final volume with the same solvent.
5. GC Analysis and Data Processing:
-
Analyze the calibration standards and samples under identical GC conditions.
-
For each chromatogram, integrate the peak areas for both this compound and the IS.
-
Calculate the Response Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Response Ratio (y-axis) against the Analyte Concentration (x-axis). Apply a linear regression.
-
Determine the concentration of this compound in your samples using the Response Ratio from the sample chromatogram and the regression equation from your calibration curve.
Section 3: Troubleshooting Guide
Even with a robust method, problems can arise. This guide addresses common issues in a question-and-answer format.
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Validation & Comparative
A Comparative Guide to Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE) for the Analysis of 2-Mercaptomethylpyrazine
For researchers, scientists, and professionals in drug development and food science, the accurate quantification of potent aroma compounds is paramount. 2-Mercaptomethylpyrazine, a key contributor to the desirable roasted and meaty notes in many food products, presents a unique analytical challenge due to its volatility and reactivity. The choice of extraction method is a critical determinant of analytical success, directly impacting sensitivity, accuracy, and efficiency. This guide provides an in-depth, objective comparison of two prevalent extraction techniques—Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE)—for the analysis of this compound, supported by experimental data and procedural insights.
Introduction to this compound: A Potent Aroma Compound
This compound (C₅H₆N₂S) is a volatile heterocyclic sulfur-containing compound with a molecular weight of 126.18 g/mol .[1] Its characteristic roasted, meaty aroma makes it a significant component of the flavor profile of coffee, cocoa, and various cooked meats. With a predicted boiling point of approximately 224.8 °C and solubility in both water and organic solvents, its physicochemical properties necessitate careful consideration when selecting an extraction methodology.[1][2]
Principles of Extraction: A Tale of Two Techniques
The selection of an appropriate extraction technique hinges on the fundamental principles of analyte partitioning. Both SPME and LLE leverage this principle, albeit through distinct mechanisms.
Solid-Phase Microextraction (SPME): A Solventless Approach
SPME is a micro-extraction technique that utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample, either by direct immersion or, more commonly for volatile compounds like this compound, in the headspace above the sample (Headspace SPME). The analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.
The choice of fiber coating is critical and is dictated by the polarity and volatility of the target analyte. For pyrazines and other volatile to semi-volatile compounds, mixed-phase coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often employed due to their broad selectivity.[3][4]
Liquid-Liquid Extraction (LLE): The Classic Solvent-Based Method
LLE is a traditional extraction method based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The sample is vigorously mixed with a suitable organic solvent, allowing the target analyte to partition into the organic phase. The two phases are then separated, and the organic layer containing the analyte is collected, often concentrated, and then injected into a GC for analysis.
The selection of the extraction solvent is crucial for achieving high recovery. For pyrazines, solvents such as hexane, methyl-tert-butyl ether (MTBE), and ethyl acetate have been shown to be effective.[5][6] However, the choice of solvent can also influence the co-extraction of interfering compounds. For instance, while hexane can effectively extract pyrazines with minimal co-extraction of more polar impurities like imidazoles, solvents like MTBE and ethyl acetate may require additional cleanup steps.[5][6]
Experimental Workflows: A Visual Comparison
To better illustrate the practical application of each technique, the following diagrams outline the experimental workflows for SPME and LLE.
Caption: Headspace Solid-Phase Microextraction (SPME) workflow.
Caption: Liquid-Liquid Extraction (LLE) workflow.
Performance Comparison: SPME vs. LLE
| Parameter | Solid-Phase Microextraction (SPME) | Liquid-Liquid Extraction (LLE) | Rationale and Insights |
| Limit of Detection (LOD) | Typically in the ng/L to µg/L range for pyrazines. For a related compound, 2-methoxy-3,5-dimethylpyrazine, an LOD of 0.83 ng/mL was reported.[7] | Generally in the µg/L to mg/L range, but can be improved with concentration steps. | SPME is an enrichment technique, concentrating analytes on the fiber, which often leads to lower detection limits without a separate concentration step. |
| Limit of Quantification (LOQ) | Typically in the ng/L to µg/L range. For 2-methoxy-3,5-dimethylpyrazine, an LOQ of 2.5 ng/mL was achieved.[7] | Generally higher than SPME unless significant pre-concentration is performed. | The ability to quantify low concentrations is a key advantage of SPME for trace aroma analysis. |
| Recovery | Not a direct measure of efficiency as it's an equilibrium-based technique. Method performance is assessed by other validation parameters. | Variable, often requiring multiple extractions to achieve >90% recovery for pyrazines.[5] | LLE aims for exhaustive extraction, but the efficiency depends on the partition coefficient and the number of extraction steps. |
| Precision (RSD) | Typically <15% for automated systems. | Can be higher due to multiple manual steps and potential for solvent loss. | The automation of SPME generally leads to better reproducibility compared to the more manual LLE procedure. |
| Solvent Consumption | Solvent-free. | Requires significant volumes of organic solvents. | SPME is considered a "green" analytical technique due to the absence of organic solvents. |
| Sample Throughput | High, especially with automation. | Lower, as it is a more labor-intensive and time-consuming process. | The simplicity and automation potential of SPME allow for higher sample throughput in a research or quality control environment. |
| Matrix Effects | Can be significant, as the sample matrix can affect the partitioning of the analyte into the fiber coating.[8] | Can also be present, but are sometimes mitigated by the "dilute and shoot" nature of the extraction. | Both techniques can be susceptible to matrix effects, and the use of internal standards is recommended for accurate quantification. |
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for both SPME and LLE for the analysis of this compound.
Headspace Solid-Phase Microextraction (HS-SPME) Protocol
-
Sample Preparation:
-
Homogenize the sample if it is a solid.
-
Accurately weigh 1-5 g of the sample into a 20 mL headspace vial.
-
Add a known amount of a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar pyrazine).
-
To increase the volatility of the analyte, add a salt (e.g., NaCl) to the sample to achieve a concentration of 20-30% (w/v).
-
Adjust the pH of the sample to neutral or slightly basic to ensure this compound is in its volatile, non-ionized form.
-
Immediately seal the vial with a PTFE-faced silicone septum.
-
-
Extraction:
-
Place the vial in a heated agitator.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) with constant agitation to allow the analytes to partition into the headspace.
-
Introduce a pre-conditioned DVB/CAR/PDMS SPME fiber into the headspace of the vial.
-
Expose the fiber to the headspace for a predetermined extraction time (e.g., 30-45 minutes) at the same temperature and agitation.
-
-
Analysis:
-
Retract the fiber into the needle and immediately transfer it to the heated injection port of a GC-MS system.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes) in splitless mode.
-
Perform chromatographic separation and mass spectrometric detection of this compound and the internal standard.
-
Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation:
-
Homogenize the sample if it is a solid and suspend it in a known volume of purified water.
-
Add a known amount of a suitable internal standard.
-
Adjust the pH of the aqueous sample to neutral or slightly basic.
-
-
Extraction:
-
Transfer the aqueous sample to a separatory funnel.
-
Add a volume of a suitable, immiscible organic solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).[5]
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the organic layer into a collection flask.
-
Repeat the extraction of the aqueous layer with fresh portions of the organic solvent at least two more times to ensure complete extraction.[5]
-
-
Concentration and Analysis:
-
Combine the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract.
-
If necessary, concentrate the extract to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Inject an aliquot of the concentrated extract into the GC-MS for analysis.
-
Conclusion: Making an Informed Decision
Both SPME and LLE are viable techniques for the extraction of this compound. The choice between them depends on the specific requirements of the analysis.
SPME is the preferred method when:
-
High sensitivity and low detection limits are required.
-
A high sample throughput is necessary.
-
A solvent-free, "green" method is desired.
-
Automation is a priority.
LLE may be a suitable option when:
-
Larger sample volumes are being analyzed.
-
The concentration of the analyte is relatively high.
-
The necessary equipment for SPME is not available.
For researchers and professionals in drug development and food science, the trend is moving towards more automated, sensitive, and environmentally friendly techniques. In this context, Headspace SPME presents a clear advantage for the routine analysis of this compound , offering superior sensitivity, higher throughput, and a greener analytical workflow. However, LLE remains a valuable and accessible technique, particularly for initial exploratory work or when dealing with higher concentration samples.
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Comparison of Different Volatile Extraction Methods for the Identification of Fishy Off-Odor in Fish By-Products. Molecules. [Link]
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2-Mercaptomethyl pyrazine (CAS 59021-02-2): Odor profile, Properties, & IFRA compliance. The Good Scents Company. [Link]
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Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. Journal of Food Science and Technology. [Link]
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Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu). Foods. [Link]
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Comparison of Three Extraction Techniques for the Determination of Volatile Flavor Components in Broccoli. Molecules. [Link]
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Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. [Link]
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Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). Molecules. [Link]
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Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry. [Link]
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Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]
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A review of extraction and analytical methods for the determination of Tartrazine (E 102) in foodstuffs. Journal of Food Composition and Analysis. [Link]
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Optimization of headspace solid phase microextraction (HS-SPME) for gas chromatography mass spectrometry (GC–MS) analysis of aroma compounds in cooked beef using response surface methodology. Meat Science. [Link]
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Extraction with SPME and Synthesis of 2-Methyl-6-vinylpyrazine by a 'One Pot' Reaction Using Microwaves. Molecules. [Link]
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Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food Science and Biotechnology. [Link]
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Headspace Solid-Phase Microextraction Coupled with Gas Chromatography–Mass Spectrometry for the Characterization of Polymeric Materials. LCGC International. [Link]
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The Sniff Test vs. The Spectral Signature: A Comparative Guide to GC-MS and GC-O for the Detection of 2-Mercaptomethylpyrazine in Food
In the intricate world of food flavor analysis, the detection and characterization of potent aroma compounds are paramount to understanding and engineering the sensory experience of food products. Among the vast constellation of flavor molecules, sulfur-containing pyrazines play a pivotal role in defining the desirable roasted and savory notes in many cooked foods. 2-Mercaptomethylpyrazine, with its characteristic meaty and roasted aroma, is a key contributor to the flavor profile of products like coffee and roasted meats.[1][2] Its detection, however, presents a significant analytical challenge due to its high reactivity and often trace-level concentrations.
This guide provides an in-depth, objective comparison of two powerful analytical techniques for the detection of this compound in food matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O). We will delve into the core principles of each technique, provide supporting experimental insights, and offer guidance on selecting the most appropriate methodology for your research needs.
The Duality of Aroma Perception: Chemical Abundance vs. Sensory Impact
The central challenge in flavor analysis is that the chemical concentration of a volatile compound does not always correlate directly with its contribution to the overall aroma. The human olfactory system can be exquisitely sensitive to certain compounds at levels far below the detection limits of many analytical instruments.[3] This is where the complementary nature of GC-MS and GC-O becomes evident.
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides a detailed chemical fingerprint of a sample, separating volatile compounds and identifying them based on their unique mass spectra.[4] It answers the question: "What chemical compounds are present and in what quantity?"
-
Gas Chromatography-Olfactometry (GC-O) , on the other hand, uses the human nose as a highly sensitive and specific detector for odor-active compounds.[3][5] It addresses the question: "Which of these compounds actually contribute to the aroma?"
The true power in flavor analysis lies in the synergy between these two techniques, allowing researchers to correlate a specific chemical structure with a perceived aroma.[4][6]
At a Glance: GC-MS vs. GC-O for this compound Detection
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Olfactometry (GC-O) |
| Primary Output | Mass spectrum for compound identification and quantification. | Odor description, intensity, and duration at a specific retention time. |
| Detection Principle | Ionization of molecules and separation of ions based on mass-to-charge ratio. | Human olfactory receptors. |
| Sensitivity | Dependent on the detector; standard MS may have insufficient sensitivity for trace sulfur compounds. Sulfur-specific detectors (SCD, PFPD) offer picogram-level detection.[7][8] | Extremely high for potent odorants; can detect compounds below instrumental detection limits. The "detector" is the human nose.[3] |
| Selectivity | High for compound identification based on fragmentation patterns. | Highly selective for odor-active compounds. |
| Quantification | Yes, with appropriate calibration standards. | Semi-quantitative through methods like Aroma Extract Dilution Analysis (AEDA) to determine Flavor Dilution (FD) factors.[9][10] |
| Compound Identification | Definitive identification through spectral library matching and retention indices. | No direct identification; requires confirmation by a coupled detector like MS.[3] |
| Key Advantage | Provides structural information and accurate quantification. | Directly measures the sensory relevance of a compound. |
| Key Limitation | May not detect sensorially important compounds present at trace levels. Can be prone to matrix interference. | Subjective and requires trained panelists. Does not provide structural information on its own. |
Experimental Workflows: From Sample to Sensation
The choice of analytical technique is intrinsically linked to the experimental workflow, from initial sample preparation to final data interpretation. The following sections detail the methodologies for both GC-MS and GC-O, emphasizing the causality behind each step.
Sample Preparation: The Critical First Step
For volatile and semi-volatile compounds like this compound, sample preparation is crucial to ensure efficient extraction and minimize the formation of artifacts.[11]
1. Solvent-Assisted Flavour Evaporation (SAFE): This is a gentle distillation technique performed under high vacuum, which is ideal for isolating thermally labile and highly volatile compounds from a food matrix without generating artifacts.[3][11][12]
2. Solid-Phase Microextraction (SPME): A solvent-free and versatile technique where a fused silica fiber coated with a stationary phase is exposed to the headspace of a sample or directly immersed in it.[13][14] For sulfur compounds, fibers like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often employed.[4][15]
dot
Caption: Overview of Sample Preparation Techniques.
GC-MS Analysis Workflow
The primary goal of the GC-MS workflow is the separation, identification, and quantification of this compound. Given the challenges of analyzing sulfur compounds, a sulfur-specific detector is often used in conjunction with a mass spectrometer.
Step-by-Step Protocol for GC-MS with Sulfur Chemiluminescence Detector (SCD):
-
Injection: The prepared sample extract is injected into the GC. For SPME, this involves thermal desorption of the analytes from the fiber in the heated injection port.
-
Chromatographic Separation: The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. A non-polar column like a DB-5 is often a good starting point.
-
Effluent Splitting: The column effluent is split between the Mass Spectrometer and the Sulfur Chemiluminescence Detector (SCD). This allows for simultaneous data acquisition.
-
Detection & Identification (MS): The molecules entering the MS are ionized and fragmented. The resulting mass spectrum is compared against a spectral library (e.g., NIST) for tentative identification.
-
Selective Detection (SCD): The SCD selectively detects sulfur-containing compounds with high sensitivity and an equimolar response, meaning the signal is directly proportional to the amount of sulfur, regardless of the compound's structure.[7][16] This provides a clear chromatogram showing only the sulfur compounds.
-
Data Analysis: The retention time from the SCD peak is used to locate the corresponding, often much smaller, peak in the total ion chromatogram from the MS. The mass spectrum of this peak is then used for positive identification of this compound. Quantification is performed using the highly sensitive and linear response of the SCD.
dot
Caption: GC-MS with SCD Workflow.
GC-Olfactometry (GC-O) Analysis Workflow
The GC-O workflow is designed to pinpoint the exact compounds that are responsible for the aroma of the food sample.
Step-by-Step Protocol for GC-O:
-
Injection and Separation: Similar to GC-MS, the sample extract is injected and the components are separated by the GC.
-
Effluent Splitting: The column effluent is split, with one portion going to a conventional detector (like a Flame Ionization Detector or MS) and the other to a heated sniffing port.
-
Olfactometry: A trained assessor sniffs the effluent from the sniffing port and records the time, duration, intensity, and a descriptor for any detected odor. To prevent nasal passage dehydration, the effluent is often mixed with humidified air.
-
Aroma Extract Dilution Analysis (AEDA): To semi-quantify the potency of the odorants, AEDA is performed.[9][17] The sample extract is serially diluted, and each dilution is analyzed by GC-O until no odor is perceived. The highest dilution at which an odor is detected is its Flavor Dilution (FD) factor.[9] Compounds with higher FD factors are considered more potent contributors to the aroma.
-
Data Analysis and Identification: The retention times of the detected odors are matched with the peaks from the conventional detector. For definitive identification of the odor-active compound, the GC-O system is often coupled with a mass spectrometer (GC-MS-O).
dot
Caption: GC-Olfactometry Workflow.
Concluding Remarks for the Practicing Scientist
The choice between GC-MS and GC-O for the detection of this compound is not a matter of one being superior to the other, but rather a question of the research objective.
-
For quantitative analysis, quality control, and the definitive identification of this compound, GC-MS, preferably with a sulfur-specific detector like an SCD or PFPD, is the method of choice . It provides the chemical certainty and quantitative data necessary for formulation and process control.
-
To understand the sensory relevance and the actual contribution of this compound to the food's aroma profile, GC-O is indispensable . It is the only technique that directly measures the impact of a volatile compound on human perception.
Ultimately, a comprehensive understanding of the flavor of a food product requires an integrated approach. By combining the quantitative and structural information from GC-MS with the sensory-directed insights of GC-O, researchers can build a complete picture of how a molecule like this compound shapes the flavors we experience.
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Wang, Y., Li, C., & Sun, B. (2017). Determination of the key aroma compounds in Sachima and using solid phase micro extraction (SPME) and solvent-assisted flavour evaporation (SAFE)-gas chromatography-olfactometry-mass spectrometry (GC-O-MS). Food Chemistry, 229, 22-29. Available from: [Link]
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Siebert, T. E., Solomon, M. R., Pollnitz, A. P., & Jeffery, D. W. (2010). Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection. Journal of Agricultural and Food Chemistry, 58(17), 9454-9462. Available from: [Link]
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Li, H., Liu, X., & Li, H. (2022). Comparative Analysis of Pyrazine Compounds in Soy Sauce Aroma Baijiu from Different Regions and Their Impact on Flavor Profiles. Foods, 11(1), 108. Available from: [Link]
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Pan, M., Zhang, Y., & Chen, G. (2025). Revealing the flavor changes of spiced beef under different thermal treatment temperatures: A complementary approach with GC-IMS and GC-O-MS. Food Chemistry, 463, 139366. Available from: [Link]
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American Chemical Society. (2024). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry. Available from: [Link]
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Bianchi, F., Careri, M., & Musci, M. (2007). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Journal of Separation Science, 30(5), 729-735. Available from: [Link]
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Feng, Y., & Qian, M. C. (2015). Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O). Food Chemistry, 187, 44-52. Available from: [Link]
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Kallenbach, M., & Gibernau, M. (2013). HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. Molecules, 18(7), 8345-8366. Available from: [Link]
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Lee, J., & Lee, S. M. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food Science and Biotechnology. Available from: [Link]
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Tranchida, P. Q., & Mondello, L. (2017). Headspace solid-phase microextraction comprehensive 2D gas chromatography-time of flight mass spectrometry (HS-SPME-GC×GC-ToF-MS) for the analysis of food volatiles. Journal of Chromatography A, 1500, 1-13. Available from: [Link]
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Kwon, J. H., & Kim, J. K. (2017). Headspace-Solid Phase Microextraction-Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. Food Chemistry, 215, 36-42. Available from: [Link]
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United International. (n.d.). 2-Mercapto Methyl Pyrazine. Available from: [Link]
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A Comparative Analysis of 2-Mercaptomethylpyrazine and Other Alkylpyrazines: From Flavor Chemistry to Pharmacological Potential
Introduction
Pyrazines are a fascinating and vital class of nitrogen-containing heterocyclic aromatic compounds. Their influence spans across multiple scientific disciplines, from defining the comforting, roasted, and nutty aromas of our favorite foods to serving as scaffolds for potent pharmaceuticals.[1][2] Alkylpyrazines, formed naturally during the thermal processing of food through the Maillard reaction, are largely responsible for the characteristic flavors of coffee, cocoa, and baked goods.[3][4] This guide delves into a comparative analysis of these common alkylpyrazines and a structurally distinct derivative: 2-Mercaptomethylpyrazine.
The introduction of a sulfur-containing functional group, the mercaptomethyl group, dramatically alters the compound's characteristics, shifting its sensory profile from nutty to distinctly meaty and savory.[5][6] This guide, designed for researchers, scientists, and drug development professionals, will objectively compare the synthesis, physicochemical properties, performance applications, and analytical characterization of this compound against its non-sulfur alkylpyrazine counterparts. We will explore the causality behind experimental choices and provide detailed protocols, grounding our discussion in authoritative scientific literature to illuminate the unique position this compound holds in both flavor science and as a molecule of interest for further pharmacological investigation.
Chemical Structures and Physicochemical Properties: The Sulfur Difference
The fundamental difference between this compound and other alkylpyrazines lies in the substituent on the pyrazine ring. While alkylpyrazines feature saturated carbon chains, this compound incorporates a thiol (-SH) group, which is pivotal to its unique properties.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Odor/Flavor Profile |
| 2-Methylpyrazine | C₅H₆N₂ | 94.12 | 135-136 | Nutty, roasted, cocoa-like[7] | |
| 2,5-Dimethylpyrazine | C₆H₈N₂ | 108.14 | 155 | Earthy, roasted, potato-like, nutty[1] | |
| 2,3,5,6-Tetramethylpyrazine | C₈H₁₂N₂ | 136.20 | 190 | Fermented cocoa beans, nutty, coffee[1] | |
| This compound | ![]() | C₅H₆N₂S | 126.18 | 44-45 @ 0.07 mmHg[6] | Roasted, meaty, savory, syrup-like with a barbecue smell[5][6] |
The presence of the sulfur atom in this compound not only increases its molecular weight compared to 2-Methylpyrazine but also significantly influences its intermolecular forces, leading to different boiling points and solubility characteristics. Most importantly, it is the key to its distinct "meaty" and "savory" aroma profile, a stark contrast to the "nutty" and "roasted" notes of simple alkylpyrazines.
Synthesis Methodologies: A Tale of Two Pathways
The synthetic origins of alkylpyrazines and their sulfur-containing analogs are fundamentally different, reflecting their primary applications.
Alkylpyrazines: The Maillard Reaction and Biocatalysis
Alkylpyrazines are quintessential products of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur when amino acids and reducing sugars are heated.[3][4] This pathway is central to flavor development in cooked foods. Industrially, chemical synthesis often mimics these natural processes or employs more controlled methods. A notable example is the vapor-phase dehydrocyclization of crude glycerol (a biodiesel by-product) with diamines like ethylene diamine over metal oxide catalysts.[8]
-
Causality in Synthesis: The choice of a Zn-Cr-O catalyst system is critical. The reaction requires a balance of surface acid sites to facilitate the initial cyclocondensation and basic sites for the subsequent dehydrogenation to form the aromatic pyrazine ring.[8] This dual-functionality is key to achieving high yields of the desired alkylpyrazine.
This compound: Targeted Chemical Transformation
Unlike the broad-spectrum Maillard reaction, the synthesis of this compound requires a targeted, multi-step chemical approach. A common and effective method involves the following steps:[5]
-
Radical Halogenation: 2-Methylpyrazine is reacted with a halogenating agent, such as N-chlorosuccinimide (NCS), in the presence of a radical initiator like benzoyl peroxide. This selectively halogenates the methyl group, forming 2-(chloromethyl)pyrazine.
-
Nucleophilic Substitution: The resulting 2-(chloromethyl)pyrazine is a reactive intermediate. It is then treated with a sulfur nucleophile, such as potassium hydrosulfide (KSH), which displaces the chloride ion to yield the final product, this compound.
-
Causality in Synthesis: This two-step process is a classic example of functional group interconversion. The initial halogenation activates the otherwise unreactive methyl group, transforming it into a good leaving group (chloride). This allows for the straightforward introduction of the mercapto group via an S_N2 reaction, providing a controlled and efficient route to the target molecule that is not achievable through Maillard-type reactions.
Diagram: Comparative Synthesis Pathways
Caption: Contrasting synthetic routes for alkyl- and mercaptomethyl-pyrazines.
Performance and Applications: Flavor vs. Pharmacology
The structural divergence between these pyrazine classes dictates their primary applications.
Flavor and Fragrance Industry
This is the most well-established application area for both compound types. Their performance is judged by their odor threshold and descriptive sensory profile.
-
Alkylpyrazines: These are foundational to "brown" flavors. They are used extensively to impart or enhance nutty, roasted, and baked notes in a vast array of products, including coffee, cereals, snack foods, and baked goods.[1][9][10] For example, 2,5-dimethylpyrazine is a key odorant in roasted peanuts and potato chips.[1]
-
This compound: This compound is a cornerstone of savory and meat-flavor creation. Its potent, meaty, and slightly sweet/barbecue aroma makes it invaluable for formulating flavors for soups, sauces, processed meats, and vegetarian products designed to mimic meat.[5][9] Its low odor threshold means even trace amounts can have a significant impact on the final flavor profile.
Pharmacological Potential
The pyrazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous clinically used drugs.[2][11] Pyrazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[12]
-
Alkylpyrazines: Some alkylpyrazines have shown modest antimicrobial activity.[13] For example, tetramethylpyrazine has been investigated for various therapeutic effects. However, their primary value remains in the flavor industry.
-
This compound & Sulfur-Containing Analogs: The introduction of sulfur into heterocyclic rings is a common strategy in drug design to enhance biological activity.[14][15] While direct, extensive pharmacological studies on this compound are not widely published, related sulfur-containing heterocycles exhibit significant bioactivity. For instance, sulfur-containing pyridazines (a related diazine) have been shown to possess analgesic, antipyretic, and anti-inflammatory properties.[16] This suggests that this compound and its derivatives represent an underexplored area for drug discovery, particularly in inflammation and pain management. The thiol group could potentially interact with biological targets in ways that simple alkyl groups cannot.
Analytical Characterization: A Standardized Workflow
The analysis of volatile pyrazines, which are often present at trace levels in complex matrices, requires sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard method.[10][17]
Effective analysis is critically dependent on the sample preparation method used to isolate and concentrate the analytes from the sample matrix (e.g., food, biological fluid). Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, rapid, and sensitive technique well-suited for this purpose.[18]
Diagram: Analytical Workflow for Pyrazines
Caption: Standard workflow for the analysis of volatile pyrazines using HS-SPME-GC-MS.
Experimental Protocol: HS-SPME-GC-MS Analysis of Pyrazines
This protocol provides a self-validating system for the identification and quantification of pyrazines in a food sample.
-
Sample Preparation:
-
Weigh 2-5 grams of the homogenized food sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog) for accurate quantification.
-
Add 5 mL of saturated sodium chloride (NaCl) solution. Causality: The salt increases the ionic strength of the aqueous phase, which promotes the "salting-out" effect, driving volatile analytes from the sample matrix into the headspace for more efficient extraction.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or autosampler incubator set to 60°C.
-
Equilibrate the sample for 15 minutes to allow volatiles to partition into the headspace.
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes under agitation. Causality: The composite fiber material has a high affinity for a wide range of volatile and semi-volatile compounds, including pyrazines, ensuring efficient trapping.
-
-
GC-MS Analysis:
-
Immediately after extraction, insert the SPME fiber into the heated GC inlet (e.g., 250°C) for 5 minutes to ensure complete thermal desorption of the analytes onto the analytical column.
-
GC Conditions (Typical):
-
Column: DB-5ms or similar non-polar column (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Identify pyrazine compounds by comparing their retention times and mass spectra against those of authentic reference standards and established libraries (e.g., NIST).
-
Quantify the identified pyrazines by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve.
-
Conclusion
The comparative analysis of this compound and other alkylpyrazines reveals a compelling story of structure-function relationships. While simple alkylpyrazines are mainstays of the flavor industry, responsible for ubiquitous roasted and nutty aromas generated through the Maillard reaction, this compound stands apart. Its targeted chemical synthesis is a deliberate choice to incorporate a sulfur atom, which endows it with a potent, savory, and meaty character highly valued in food formulation.
Beyond its established role in flavor chemistry, the presence of the thiol group positions this compound as a molecule of interest for pharmacological research. Drawing parallels with other bioactive sulfur-containing heterocycles, it represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. Future investigations should focus on systematically evaluating its biological activities to unlock its full potential beyond the realm of sensory science.
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A Senior Application Scientist's Guide to the Validation of a New Analytical Method for 2-Mercaptomethylpyrazine
Introduction: The Analytical Imperative for 2-Mercaptomethylpyrazine
This compound (CAS 59021-02-2) is a sulfur-containing heterocyclic compound, recognized for its potent roasted and meaty aroma profile.[1] Its presence, even at trace levels, is a critical quality attribute in the food and beverage industry and can be a significant marker in flavor chemistry. For drug development professionals, pyrazine derivatives can arise as process-related impurities or degradation products, necessitating their precise quantification to ensure product safety and regulatory compliance.
The objective of any analytical method is to generate reliable and reproducible data. However, in a regulated environment, simply having a method is insufficient. We must prove, through a systematic and documented process, that the method is "fit for purpose." This process is known as Analytical Method Validation.[2]
This guide provides an in-depth comparison of common analytical approaches for this compound and presents a comprehensive validation strategy for a new HPLC-UV method. The principles discussed are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), specifically the recently revised Q2(R2) guideline, ensuring global regulatory acceptance.[2][3][4]
The Regulatory Bedrock: Understanding the ICH Q2(R2) Framework
Method validation is not a mere checklist; it is a scientific lifecycle approach to ensure data integrity.[5] The ICH Q2(R2) and the complementary Q14 (Analytical Procedure Development) guidelines provide a harmonized framework for this process.[3][6] The objective is to demonstrate through empirical evidence that an analytical procedure is suitable for its intended use.[7] This guide is structured around the core performance characteristics mandated by these guidelines.
Choosing the Right Tool: A Comparison of Analytical Techniques
The selection of an analytical technique is the foundational step. The physicochemical properties of this compound—a volatile compound with a molecular weight of 126.18 g/mol and a UV-active pyrazine ring—make it amenable to several techniques.[8][9] We will compare the two most pragmatic options for a quality control (QC) environment: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separates volatile compounds in the gas phase based on their boiling point and interaction with a stationary phase. MS provides mass-based identification and quantification. | Separates compounds in the liquid phase based on their affinity for a stationary phase. UV detector quantifies by measuring light absorbance. |
| Specificity | Excellent . The mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for unambiguous identification, crucial for distinguishing between isomers.[10] | Good to Excellent . Specificity is achieved through chromatographic separation. Diode-Array Detection (DAD) can enhance this by providing peak purity analysis. |
| Sensitivity | Generally higher for volatile analytes, capable of reaching lower detection limits. | Dependent on the analyte's chromophore. Good for UV-active compounds but may be less sensitive than GC-MS for certain applications. |
| Quantification | Highly accurate and precise, though matrix effects can be a challenge without tandem MS (MS/MS).[11][12] | Considered the gold standard for routine quantification in QC labs due to its high precision and robustness.[13] |
| Sample Prep | Often requires extraction into a volatile solvent or headspace/SPME techniques. The QuEChERS method is also common.[11][14] | Typically involves dissolving the sample in a suitable solvent compatible with the mobile phase. |
| Ideal Use Case | Identification and quantification of unknown impurities, characterization of complex matrices, and trace-level analysis. | Routine quality control, assay determination, and stability testing where the analyte is known and present at quantifiable levels. |
Scientist's Rationale: While GC-MS offers superior specificity, a robust HPLC-UV method is often more practical and cost-effective for routine QC testing of a known analyte like this compound. For this guide, we will proceed with the validation of a newly developed reversed-phase HPLC-UV method .
The Validation Workflow: A Step-by-Step Guide
The validation process is a logical sequence of experiments, each building upon the last to create a comprehensive performance profile of the method.
Caption: A typical workflow for analytical method validation.
Detailed Experimental Protocols & Data Interpretation
Here, we provide the step-by-step protocols for validating our HPLC-UV method for this compound.
Assumed Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Phosphate Buffer (pH 3.0) and Acetonitrile (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
Specificity (Selectivity)
Causality: The purpose of specificity is to prove that the analytical signal belongs solely to the analyte of interest, this compound, and is not affected by other components like impurities, degradation products, or matrix components.[15][16] This ensures the method can "unequivocally assess the analyte in the presence of components which may be expected to be present."[16]
Experimental Protocol:
-
Prepare Solutions:
-
Blank: Prepare a solution containing only the sample matrix (e.g., placebo formulation, solvent).
-
Analyte Standard: Prepare a solution of this compound reference standard at the target concentration (e.g., 50 µg/mL).
-
Spiked Sample: Spike the sample matrix with the analyte to the target concentration.
-
Forced Degradation (for stability-indicating methods): Expose the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
-
Analysis: Inject each solution into the HPLC system.
-
Evaluation:
-
Compare the chromatogram of the blank with the analyte standard. The blank should show no interfering peaks at the retention time of this compound.
-
In the spiked sample, the analyte peak should be well-resolved from any matrix peaks (Resolution > 2.0).
-
In the forced degradation samples, the analyte peak should be resolved from all degradation product peaks. A Diode-Array Detector is invaluable here for assessing peak purity.
-
Acceptance Criteria:
-
No significant interference from the blank at the analyte's retention time.[17]
-
Peak purity index (if using DAD) should be ≥ 0.99.[17]
Linearity
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range.[15] This is fundamental for accurate quantification, as it validates the calibration model used to calculate unknown sample concentrations.
Experimental Protocol:
-
Prepare Calibration Standards: From a stock solution of this compound, prepare at least five concentration levels. For an assay, this typically covers 80% to 120% of the target concentration.
-
Example Levels: 40, 45, 50, 55, 60 µg/mL.
-
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area response versus concentration.
-
Perform a linear regression analysis to calculate the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (R²).
-
Visually inspect the plot for linearity and examine the residual plot to ensure random distribution around zero.
-
Acceptance Criteria:
-
Correlation coefficient (r) ≥ 0.999 (or R² ≥ 0.998).[17]
-
The y-intercept should not be significantly different from zero.
-
Residuals should be randomly scattered.
Range
Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[2] It is directly confirmed by the successful validation of these three parameters.
Acceptance Criteria:
-
The range is established by confirming that the method is linear, accurate, and precise for concentrations from the lower limit to the upper limit tested. For an assay, this is typically 80-120% of the test concentration.
Accuracy
Causality: Accuracy measures the closeness of the experimental results to the true value.[18] It is typically determined through recovery studies, which demonstrate that the method can accurately quantify the analyte in a real sample matrix without bias.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).[19]
-
Example Levels: Spike a blank matrix to 80%, 100%, and 120% of the target concentration (e.g., 40, 50, and 60 µg/mL).
-
-
Analysis: Analyze the spiked samples and determine the concentration using the validated linear curve.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
| Concentration Level | Spiked (µg/mL) | Replicate 1 Recovery (%) | Replicate 2 Recovery (%) | Replicate 3 Recovery (%) | Mean Recovery (%) | %RSD |
| 80% | 40.0 | 99.5 | 100.8 | 99.1 | 99.8 | 0.87 |
| 100% | 50.0 | 100.2 | 99.6 | 101.1 | 100.3 | 0.75 |
| 120% | 60.0 | 99.2 | 98.9 | 100.5 | 99.5 | 0.84 |
Acceptance Criteria:
-
Mean percent recovery should be within 98.0% to 102.0% for an assay of a drug substance.
-
The Relative Standard Deviation (%RSD) for each level should be ≤ 2%.
Precision
Causality: Precision demonstrates the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay ruggedness).[16][18]
Experimental Protocol:
A. Repeatability:
-
Analyze a minimum of six determinations at 100% of the test concentration (e.g., 50 µg/mL) under the same operating conditions over a short interval of time.[16]
-
Alternatively, analyze three replicates at three concentrations (e.g., 80%, 100%, 120%), which can be done concurrently with the accuracy study.
B. Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument. This evaluates the effect of random events on the method's precision.[16]
-
An experimental matrix design is encouraged to evaluate these variables.
Data & Acceptance Criteria:
| Precision Level | N | Mean Assay (%) | Std. Dev. | %RSD |
| Repeatability (Analyst 1, Day 1) | 6 | 100.3 | 0.65 | 0.65% |
| Intermediate (Analyst 2, Day 2) | 6 | 99.8 | 0.78 | 0.78% |
| Overall (All 12 results) | 12 | 100.1 | 0.74 | 0.74% |
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.[13][15]
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected but not necessarily quantified.[18] These are critical for impurity testing but less so for an assay, though they are still good practice to establish.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine LOD: Analyze progressively more dilute solutions of this compound until the signal is just distinguishable from the noise. A signal-to-noise ratio (S/N) of 3:1 is commonly used.[17]
-
Determine LOQ: Analyze dilute solutions to find the concentration that yields an S/N ratio of 10:1.[17]
-
Confirm LOQ: Inject a solution prepared at the determined LOQ concentration (e.g., 6 times) and confirm that the precision (%RSD) and accuracy are acceptable (e.g., %RSD ≤ 10%).
Acceptance Criteria:
-
LOD: S/N ratio ≥ 3.
-
LOQ: S/N ratio ≥ 10, with acceptable precision and accuracy at that concentration.
Caption: Interrelationship of key validation parameters.
Conclusion: From Validation to Routine Use
This guide has outlined a comprehensive, phase-appropriate strategy for the validation of a new HPLC-UV analytical method for this compound, grounded in the principles of the ICH Q2(R2) guideline.[3][4] By systematically evaluating specificity, linearity, range, accuracy, and precision, we generate documented evidence that the method is fit for its intended purpose—be it for quality control in the flavor industry or impurity monitoring in pharmaceutical development.
Remember, method validation is not a one-time event. It is the beginning of the method's lifecycle, which includes routine monitoring of system suitability, trend analysis, and potential re-validation if significant changes are made to the sample, synthesis, or analytical procedure itself.[5][16] This science and risk-based approach ensures the continued generation of high-quality, reliable, and defensible analytical data.
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Scent & Flavor Material. (n.d.). 2-Mercaptomethyl pyrazine (CAS 59021-02-2): Odor profile, Properties, & IFRA compliance. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of 2-Mercaptomethylpyrazine Quantification Methods
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 2-Mercaptomethylpyrazine
This compound is a molecule of significant duality. In the food and beverage industry, it is a potent aroma compound, imparting desirable roasted, nutty, or coffee-like notes at trace levels. In pharmaceutical development, however, it can emerge as a process-related impurity or a degradant, where its presence, even at minute concentrations, necessitates rigorous quantification for safety and regulatory compliance. This dichotomy underscores the critical need for robust, accurate, and validated analytical methods capable of reliably quantifying this compound across diverse and often complex matrices.
This guide provides an in-depth, objective comparison of two powerful analytical methodologies for this purpose: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and a derivatization-based High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) approach. The comparison is framed within the internationally recognized validation parameters set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring the protocols described are self-validating systems.[1][2][3][4]
Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) — The Volatility-Driven Approach
Gas chromatography is intrinsically suited for the analysis of volatile and semi-volatile compounds like this compound.[5] Coupling it with mass spectrometry provides a high degree of selectivity and sensitivity, making it a gold standard for trace-level analysis in complex mixtures.[5][6]
Causality Behind the Experimental Choices
-
Sample Preparation via HS-SPME: For volatile analytes in a complex matrix (e.g., a food product or a drug formulation), headspace sampling is superior to direct injection. It isolates volatile compounds from non-volatile matrix components that could contaminate the GC system. Solid-Phase Microextraction (SPME) is a solvent-free evolution of this, using a coated fiber to adsorb and concentrate analytes from the headspace.[7][8][9] The choice of fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is critical; this combination is effective for adsorbing a broad range of volatile compounds, including sulfur-containing molecules.[7][10]
-
GC Separation: A mid-polarity capillary column (e.g., DB-624 or similar) is often selected. This polarity provides excellent separation for polar and non-polar compounds, resolving the target analyte from other volatile matrix components. The temperature program is optimized to ensure a sharp peak shape for this compound without excessive run times.
-
MS Detection: Mass spectrometry offers unparalleled specificity. Operating in Selected Ion Monitoring (SIM) mode, where the detector is set to monitor only a few characteristic ions of this compound, dramatically enhances the signal-to-noise ratio, thereby lowering detection limits compared to a full scan.[5]
Experimental Workflow: HS-SPME-GC-MS
Caption: Workflow for this compound quantification by HS-SPME-GC-MS.
Detailed Protocol: HS-SPME-GC-MS
-
Sample Preparation: Accurately weigh 5.0 g of the homogenized sample into a 20 mL headspace vial.
-
Internal Standard: Spike the sample with an internal standard (e.g., 10 µL of a 1 µg/mL solution of 2-methyl-3-heptylpyrazine or a deuterated analog) to correct for matrix effects and injection variability.
-
Matrix Modification: Add 1.5 g of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.
-
Equilibration: Seal the vial and place it in a heating block at 60°C for 15 minutes to allow the sample to reach thermal equilibrium.
-
Extraction: Introduce the SPME fiber (e.g., 75 µm DVB/CAR/PDMS) into the headspace of the vial and expose for 30 minutes at 60°C.
-
Analysis: Retract the fiber and immediately introduce it into the GC inlet, heated to 250°C, for thermal desorption for 5 minutes.
-
GC-MS Conditions:
-
Column: DB-624 (30 m x 0.25 mm, 1.4 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 40°C (hold 2 min), ramp to 180°C at 10°C/min, then to 240°C at 20°C/min (hold 5 min).
-
MS Parameters: Electron Ionization (EI) at 70 eV. Operate in SIM mode, monitoring characteristic ions for this compound (e.g., m/z 126, 97, 69).
-
Pillar 2: High-Performance Liquid Chromatography (HPLC) — The Derivatization-Based Approach
For compounds that lack a strong chromophore or are not amenable to direct GC analysis, HPLC is a powerful alternative. The primary challenge for quantifying this compound by HPLC is its lack of significant UV absorbance or fluorescence. This is overcome by chemical derivatization.
Causality Behind the Experimental Choices
-
Sample Preparation via LLE/SPE: A clean sample extract is paramount. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the analyte from the bulk matrix and remove interfering compounds.
-
Pre-Column Derivatization: This is the cornerstone of the HPLC method. The thiol (-SH) group of this compound is a reactive handle that can be targeted. Derivatizing agents like ThioGlo3 or monobromobimane react selectively with thiols to form a highly fluorescent adduct.[11][12] This chemical transformation dramatically increases sensitivity and selectivity, as few other compounds in the matrix will react and fluoresce under the same conditions.[13] The reaction conditions (pH, temperature, time) are optimized to ensure a complete and rapid reaction.[11]
-
HPLC Separation: Reversed-phase chromatography using a C18 column is the standard for separating small organic molecules. The mobile phase gradient (typically water/acetonitrile with a modifier like formic acid) is optimized to separate the derivatized analyte from reagent byproducts and other matrix components.
-
Fluorescence Detection (FLD): A fluorescence detector is set to the specific excitation and emission wavelengths of the derivatized product. FLD is inherently more sensitive and selective than UV detection, as very few endogenous compounds naturally fluoresce at the chosen wavelengths.[13]
Experimental Workflow: HPLC-FLD with Derivatization
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Sensory comparison of 2-Mercaptomethylpyrazine and furfuryl mercaptan
An In-Depth Guide to the Sensory & Chemical Profiles of 2-Mercaptomethylpyrazine and Furfuryl Mercaptan
As a Senior Application Scientist, this guide is designed for researchers, flavor chemists, and drug development professionals who require a nuanced understanding of potent sulfur-containing aroma compounds. We will move beyond simple descriptors to explore the structural underpinnings of scent, objective analytical methodologies, and the practical applications that hinge on the distinct sensory profiles of this compound and Furfuryl Mercaptan. These two molecules, while both potent thiols, offer remarkably different experiences, dictated by the nature of their heterocyclic rings.
Foundational Properties: A Comparative Overview
Before delving into their sensory characteristics, it is crucial to establish the fundamental physicochemical properties of each compound. This data provides the context for their volatility, solubility, and stability—factors that directly influence their behavior in both analytical systems and final product formulations.
| Property | This compound | Furfuryl Mercaptan (2-Furanmethanethiol) |
| Chemical Structure | pyrazin-2-ylmethanethiol | (Furan-2-yl)methanethiol |
| CAS Number | 59021-02-2[1][2] | 98-02-2[3][4][5] |
| Molecular Formula | C₅H₆N₂S[6] | C₅H₆OS[3][7] |
| Molecular Weight | 126.18 g/mol [1] | 114.17 g/mol [7] |
| Appearance | Colorless to pale yellow liquid[1][8] | Colorless to pale yellow liquid[7][9][10] |
| Boiling Point | 224.8 °C (Predicted)[1] | 155 °C[4][5][10] |
| Solubility | Soluble in alcohol and water[8] | Soluble in oils, insoluble in water[5][10][11] |
The Sensory Divide: From Roasted Meat to Roasted Coffee
The primary distinction between these two compounds lies in their aroma and flavor profiles. While both are characterized by a potent, sulfurous quality, the heterocyclic core—a pyrazine versus a furan—directs the overall sensory perception into very different realms. Furfuryl mercaptan is renowned for its quintessential roasted coffee aroma, whereas this compound is strongly associated with savory, meaty, and roasted notes.[1][7][8][9][12]
| Sensory Attribute | This compound | Furfuryl Mercaptan |
| Primary Odor Descriptors | Roasted, meaty, sulfurous, nutty, savory, barbecue-like[1][8][13] | Roasted coffee, sulfurous, burnt, caramel, savory, meaty[4][12][14] |
| Odor Threshold (Water) | Data not readily available in comparative studies. | 0.005 - 0.04 ppb[12][14][15] |
| Odor Threshold (Air) | Data not readily available in comparative studies. | 0.01 ng/L[7][16] |
| Flavor Profile | Roasted, meat-like[8] | Sulfurous, roasted, onion, garlic, coffee (at low ppb levels)[12][14] |
The exceptionally low odor threshold of furfuryl mercaptan highlights its status as a high-impact aroma compound, capable of influencing a product's sensory profile at parts-per-billion concentrations.[7][12]
The Structural Determinants of Aroma
The distinct sensory profiles of these molecules are a direct consequence of their chemical structures. The central heterocyclic ring in each compound is typically formed during the thermal processing of food through Maillard reactions.[10][17] The attached mercaptomethyl (-CH₂SH) group provides the potent sulfur character common to both.
-
Pyrazine Ring: Pyrazines are synonymous with the aromas of roasting, baking, and toasting.[17][18] The nitrogen-containing ring in this compound is the foundation for its characteristic nutty, roasted, and savory meat notes.
-
Furan Ring: The furan ring is often associated with caramelic, sweet, and burnt notes, also arising from carbohydrate degradation during heating.[19] In furfuryl mercaptan, this furan structure is pivotal in steering the overall aroma towards that of roasted coffee.[4][9]
The following diagram illustrates the relationship between the core chemical structures and their resulting sensory domains.
Analytical Methodology: Gas Chromatography-Olfactometry (GC-O)
To objectively characterize and differentiate such potent aroma compounds, a combination of instrumental analysis and human sensory perception is required. Gas Chromatography-Olfactometry (GC-O) is the gold standard for this purpose, as it allows for the separation of volatile compounds while a trained human assessor identifies which of them are odor-active.[20][21][22][23]
The causality behind choosing GC-O is its unique ability to link an analytical signal (a chromatographic peak) directly to a human sensory response. Standard detectors like mass spectrometers can identify and quantify compounds, but they cannot determine if a compound has an odor or what that odor smells like. GC-O bridges this gap, making it indispensable for flavor research.[23][24]
Experimental Protocol: GC-O Analysis
This protocol provides a self-validating framework for the comparative analysis of this compound and furfuryl mercaptan.
-
Standard Preparation:
-
Prepare stock solutions of high-purity this compound and furfuryl mercaptan in an appropriate solvent (e.g., ethanol or propylene glycol).
-
Create a dilution series for each compound to determine odor thresholds and intensity ratings. A typical starting concentration for analysis might be 1-10 ppm.
-
-
Sample Preparation (for food matrix analysis):
-
The choice of extraction method is critical to obtaining a representative aroma profile.[21][24] Solvent-assisted flavor evaporation (SAFE) or solid-phase microextraction (SPME) are common techniques. The goal is to isolate volatiles without creating artifacts from excessive heat or chemical reactions.
-
-
GC-MS/O Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: A non-polar or mid-polar column is typically used (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40°C (hold 2 min), ramp to 250°C at 8°C/min (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Effluent Splitter: At the end of the GC column, a splitter divides the effluent between the Mass Spectrometry (MS) detector and the olfactometry port (typically a 1:1 or 1:2 ratio).
-
Olfactometry Port: Heated transfer line (e.g., 250°C) to prevent condensation, delivering the effluent to a glass sniffing cone. Humidified air is mixed with the effluent to prevent nasal passage dehydration.
-
-
Data Acquisition:
-
A trained sensory panelist sniffs the effluent from the olfactometry port throughout the entire GC run.
-
The panelist uses data acquisition software to record the retention time, duration, intensity (using a scale, e.g., 0-10), and a descriptor for every odor perceived.
-
Simultaneously, the MS detector records mass spectra for compound identification.
-
-
Data Analysis:
-
Correlate the retention times of the odor events from the olfactometry data with the peaks from the MS chromatogram.
-
Identify the compounds responsible for each odor event by matching their mass spectra with a library (e.g., NIST).
-
Confirm identities by comparing retention times and mass spectra with the injected pure standards.
-
The results can be visualized in an aromagram, which plots odor intensity against retention time.
-
The workflow for this self-validating system is visualized below.
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A Comparative Guide to the Flavor Contribution of 2-Mercaptomethylpyrazine in Diverse Food Models
For researchers, flavor chemists, and product development professionals, understanding the nuanced impact of potent aroma compounds is paramount to crafting desirable sensory experiences. Among the vast array of volatile molecules, sulfur-containing pyrazines represent a class of compounds with remarkably low odor thresholds and significant flavor contributions. This guide provides an in-depth technical comparison of the flavor contribution of a key member of this class, 2-Mercaptomethylpyrazine, across different food models, with a particular focus on roasted coffee and cooked meat. We will delve into its formation, sensory perception, and the analytical methodologies required for its accurate quantification, supported by experimental insights and protocols.
Introduction to this compound: A Potent Flavor Compound
This compound, also known as pyrazinylmethanethiol, is a heterocyclic sulfur-containing compound renowned for its potent, roasty, and meaty aroma profile. Its presence, even at trace levels, can significantly influence the overall flavor of a food product. The Good Scents Company describes its organoleptic properties as having a caramellic, meaty, and roasted odor, with a distinct "roasted meat-like" taste[1]. This dual characteristic of nutty, roasted notes typical of pyrazines and the savory, meaty character imparted by the sulfur moiety makes it a fascinating and impactful flavor compound in a variety of food systems.
Pyrazines, in general, are formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food[2][3]. This reaction is responsible for the browning and the development of rich, complex flavors in a wide range of products, from baked bread to roasted coffee and grilled meat[4][5]. The incorporation of a sulfur-containing amino acid, such as cysteine or methionine, into the Maillard reaction can lead to the formation of sulfur-containing pyrazines like this compound, which are known for their meaty and savory notes[6].
Comparative Flavor Contribution: Coffee vs. Meat Models
While direct comparative studies quantifying this compound in both coffee and meat are scarce in publicly available literature, we can synthesize findings from different studies to build a comparative understanding of its flavor contribution.
In Roasted Coffee:
In Cooked Meat:
The flavor of cooked meat is heavily influenced by sulfur-containing compounds generated during heating[11]. These compounds, often possessing very low odor thresholds, are responsible for the desirable "meaty" and "roasted" aromas[5][12]. The flavor description of this compound as "roasted meat-like" directly aligns with its expected contribution to the flavor of cooked beef, pork, and chicken[1]. Studies on barbecued beef patties have shown that the formation of various pyrazines is crucial for a satisfactory "roasted" flavor[5][13]. The addition of certain ingredients can even enhance the formation of these desirable pyrazines during cooking[13]. Given its potent meaty character, this compound is likely a key contributor to the authentic and savory flavor profile of cooked meats.
Table 1: Comparative Flavor Profile of this compound in Different Food Models
| Attribute | Coffee Model (Hypothesized) | Meat Model (Inferred) |
| Primary Flavor Descriptor | Roasted, Savory, Meaty Undertones | Roasted, Meaty, Savory |
| Secondary Notes | Earthy, Nutty, slightly Sulfurous | Umami, Brothy |
| Impact on Overall Profile | Enhances complexity and richness, particularly in dark roasts. | Key contributor to authentic "cooked meat" flavor. |
| Formation Pathway | Maillard reaction between sulfur-containing amino acids and reducing sugars during roasting. | Maillard reaction between endogenous sulfur-containing amino acids and reducing sugars during cooking. |
Experimental Protocols for Analysis and Sensory Evaluation
To accurately assess the contribution of this compound, rigorous analytical and sensory evaluation protocols are essential.
Analytical Quantification: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds in complex food matrices.
Step-by-Step Methodology:
-
Sample Preparation:
-
For coffee , a specific weight of freshly ground roasted beans is placed in a headspace vial.
-
For meat , a homogenized sample of cooked meat is used. The addition of a saturated salt solution can be employed to increase the volatility of the target analyte.
-
-
Internal Standard: An appropriate internal standard, ideally a deuterated analog of this compound, should be added to the sample for accurate quantification.
-
HS-SPME Extraction:
-
A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is commonly used for broad-range volatile analysis.
-
The vial is incubated at a controlled temperature (e.g., 60°C) for a specific time to allow the volatiles to equilibrate in the headspace.
-
The SPME fiber is then exposed to the headspace for a defined period to adsorb the analytes.
-
-
GC-MS Analysis:
-
The SPME fiber is desorbed in the hot injection port of the gas chromatograph.
-
The analytes are separated on a suitable capillary column (e.g., DB-5ms).
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, targeting the characteristic ions of this compound.
-
-
Quantification: A calibration curve is generated using a pure standard of this compound to determine its concentration in the samples.
Diagram 1: Experimental Workflow for HS-SPME-GC-MS Analysis
Caption: Workflow for the analysis of this compound.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
QDA is a sensory methodology used to identify and quantify the sensory attributes of a product by a trained panel.
Step-by-Step Methodology:
-
Panelist Training: A panel of 8-12 individuals is trained to recognize and scale the intensity of various aroma and flavor attributes relevant to the food models being tested. This includes training with a pure standard of this compound to identify its specific sensory characteristics.
-
Sample Preparation: Food samples (e.g., brewed coffee, cooked meat) are prepared under controlled and consistent conditions. For a more controlled experiment, a model system (e.g., a neutral beverage or a simple meat broth) can be spiked with known concentrations of this compound.
-
Evaluation: Panelists evaluate the samples in a controlled environment and rate the intensity of each attribute on a line scale.
-
Data Analysis: The data is analyzed using statistical methods (e.g., ANOVA, PCA) to determine the significant sensory differences between samples and to correlate the intensity of specific attributes with the concentration of this compound.
Formation Pathway and Synthesis
Understanding the formation of this compound is crucial for controlling its concentration in food products. It is primarily formed through the Maillard reaction.
Diagram 2: Simplified Formation Pathway of this compound
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A Senior Application Scientist's Guide to Selecting GC Columns for the Separation of Pyrazine Isomers
For researchers in flavor, fragrance, and pharmaceutical development, the accurate identification and quantification of pyrazine isomers are paramount. These heterocyclic aromatic compounds are pivotal to the aroma profiles of countless consumer products, from coffee and chocolate to roasted meats. However, the subtle structural differences between positional isomers, such as 2,5-dimethylpyrazine and 2,6-dimethylpyrazine, present a significant analytical challenge. They often share nearly identical boiling points and produce very similar mass spectra, making robust chromatographic separation the only viable path to unambiguous identification.[1][2][3]
This guide provides an in-depth comparison of Gas Chromatography (GC) column performance for this specific challenge. Moving beyond a simple catalog of options, we will explore the underlying chemical principles that govern separation, present comparative experimental data, and offer a logical framework for selecting the optimal column for your application.
The Core Challenge: Overcoming Insufficient Selectivity
The primary obstacle in separating pyrazine isomers is their similar physicochemical properties. On standard, non-polar GC columns, where separation is governed primarily by boiling point and van der Waals interactions, these isomers frequently co-elute.[4][5] Confident identification, therefore, hinges on selecting a stationary phase that can exploit more subtle differences in molecular structure. The key to unlocking this separation lies in leveraging stationary phase polarity.
-
Non-Polar Phases: These columns, typically composed of polydimethylsiloxane (PDMS) with a small percentage of phenyl groups (e.g., 5% phenyl), interact with analytes through weak, dispersive forces.[5] Elution order on these columns generally follows the boiling points of the compounds.[6] While useful for general-purpose analysis, they often fail to resolve critical pyrazine isomer pairs.
-
Polar Phases: To achieve separation of isomers, a column with a more interactive stationary phase is required.[1] Polar columns, most notably those with a polyethylene glycol (PEG) stationary phase (often referred to as WAX columns), are the industry standard for this application.[1][7] These phases interact with analytes through stronger dipole-dipole interactions and hydrogen bonding.[8] The specific position of the nitrogen atoms and alkyl substituents on the pyrazine ring influences these interactions, providing the selectivity needed for separation.
Comparative Analysis: Stationary Phase Performance
The choice of stationary phase dictates the selectivity and, ultimately, the success of the separation.[5] While non-polar columns serve as a good baseline, polar columns are essential for resolving challenging isomer groups. An examination of retention indices (RI) across different stationary phases clearly illustrates this performance gap. A comprehensive study by Xu, et al. (2019) provides RI data for 56 alkylpyrazines on four different columns, demonstrating how elution orders shift based on column polarity.[9]
The table below summarizes the performance for key pyrazine isomers on a low-polarity phase versus a polar WAX phase, highlighting the superior resolving power of the polar column.
| Compound | Common Isomers | Typical Elution Order on Non-Polar (5% Phenyl) Phase | Typical Elution Order on Polar (PEG/WAX) Phase | Performance Commentary |
| Dimethylpyrazine | 2,5- & 2,6- | Often co-elute or show poor resolution. | Baseline separation is achievable. The 2,6-isomer typically elutes before the 2,5-isomer. | Essential for flavor analysis in products like coffee and cocoa.[10] |
| Ethylpyrazine | - | N/A | N/A | A common reference compound. |
| Ethylmethylpyrazine | 2-Ethyl-5-methyl & 2-Ethyl-6-methyl | Poor separation is common. | Good resolution is possible, allowing for accurate quantification. | Important for nutty and roasted flavor profiles. |
| Trimethylpyrazine | 2,3,5- & 2,3,6- | Co-elution is a significant problem. | A polar WAX phase can effectively separate these critical isomers. | Key contributors to the aroma of many cooked foods. |
| Tetramethylpyrazine | - | N/A | N/A | A key therapeutic and flavor compound, often analyzed alongside its isomers. |
Data synthesized from principles described in cited literature, particularly the findings on retention indices across different phase polarities.[1][9]
Workflow for GC Column Selection
Choosing the right column should follow a logical progression from defining the analytical problem to final method optimization. The following workflow illustrates a systematic approach.
Caption: Logical workflow for selecting a GC column for pyrazine isomer analysis.
The Mechanism of Separation: A Visual Explanation
The difference in separation power between non-polar and polar columns stems from their distinct interaction mechanisms with the pyrazine analytes.
Caption: Simplified diagram of pyrazine interaction with different stationary phases.
Recommended Experimental Protocol
This protocol provides a robust starting point for the separation of a standard mix of dimethylpyrazine isomers using a polar WAX column. Optimization may be required based on your specific instrumentation and sample matrix.
Objective: To achieve baseline separation of 2,3-, 2,5-, and 2,6-dimethylpyrazine.
1. Column Selection and Installation:
-
Column: Agilent J&W DB-WAX or equivalent (e.g., Restek ZB-WAXplus).[1][9]
-
Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness. A 30 m column is a good starting point for general method development.[8]
-
Installation: Install the column according to the manufacturer's instructions. Condition the column by heating to its maximum isothermal temperature limit for 1-2 hours or until a stable baseline is achieved.
2. GC and Autosampler Parameters:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0-1.2 mL/min.[1]
-
Injection Port:
-
Type: Split/Splitless
-
Temperature: 250 °C
-
Split Ratio: 50:1 (adjust as needed based on analyte concentration)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 4 °C/min to 200 °C. A slower ramp rate can improve the separation of closely eluting peaks.[1]
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Detector (MS):
-
Type: Mass Spectrometer (Quadrupole or TOF)
-
Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-300
-
3. Sample Preparation:
-
Prepare a standard solution containing 2,3-, 2,5-, and 2,6-dimethylpyrazine at a concentration of ~10 µg/mL each in methanol or dichloromethane.
-
Vortex to ensure homogeneity.
4. Data Analysis:
-
Acquire the chromatogram.
-
Identify peaks based on retention time and mass spectra.
-
Confirmation: Due to similar mass spectra, confirmation should be based on retention time matching with authentic standards.[1] The use of retention indices is also a reliable method for confirmation.[1][2]
Conclusion and Recommendations
The successful separation of pyrazine isomers is not a matter of chance, but a result of methodical column selection based on sound chemical principles.
-
For initial screening or analysis of simple mixtures where isomers are not present: A low-polarity 5% phenyl-type column (e.g., Rxi-5ms, DB-5ms) may be sufficient.[11][12]
-
For the resolution of positional alkylpyrazine isomers: A polar polyethylene glycol (PEG) WAX column is unequivocally the superior choice.[1][7] Columns like the Agilent J&W DB-WAX or Restek ZB-WAXplus provide the necessary selectivity to resolve critical pairs that are indistinguishable on non-polar phases.[9][13]
-
For complex matrices or challenging separations: Consider columns with intermediate polarity, such as a 6% cyanopropyl-phenyl phase (e.g., DB-624), which can offer a different selectivity profile.[9][14]
By understanding the relationship between analyte polarity and stationary phase chemistry, researchers can move beyond trial-and-error and confidently select the optimal GC column, ensuring data of the highest accuracy and integrity for their critical work in flavor science and beyond.
References
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- Agilent. (n.d.). DB-WAX | GC Column. Agilent.
- Chrom Tech, Inc. (2025). Unveiling the Power of Non-Polar GC Columns. Chrom Tech, Inc.
- Agilent. (n.d.). Agilent J&W DB-WAX Ultra Inert GC columns. Agilent.
- Krackeler Scientific, Inc. (n.d.). Agilent DB-WAX and DB-WaxFF Capillary GC Columns. Krackeler Scientific, Inc.
- Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.
- Xu, S., Errabelli, R., Feener, D. H., Noble, K., & Attygalle, A. B. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.
- Restek. (n.d.). Rxi-5ms GC Capillary Column, 30 m, 0.53 mm ID, 1.5 µm. Restek.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide. Sigma-Aldrich.
- ResearchGate. (2021). What GC columns would be recommended to analyze polar and non-polar compounds in a gas?. ResearchGate.
- ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. ResearchGate.
- Agilent. (n.d.). WAX Columns | Polar Compound Analysis. Agilent.
- Phenomenex. (n.d.). GC Tech Tip: Parameters To Consider for GC Column. Phenomenex.
- Restek. (n.d.). Rxi®-5Sil MS Columns. Restek.
- PubMed. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed.
- Benchchem. (n.d.). Resolving Chromatographic Co-elution of Pyrazine Isomers: A Technical Support Guide. Benchchem.
- The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine. The Good Scents Company.
- FooDB. (2010). Showing Compound 2,6-Diemthyl-pyrazine (FDB004391). FooDB.
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A Guide to Inter-Laboratory Comparison of 2-Mercaptomethylpyrazine Measurement
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on establishing and participating in an inter-laboratory comparison for the measurement of 2-Mercaptomethylpyrazine. We will delve into the analytical challenges associated with this potent aroma compound, compare prevalent analytical methodologies with supporting data, and provide a framework for designing and interpreting inter-laboratory studies to ensure data reliability and comparability across different laboratories.
The Analytical Challenge of this compound
This compound (CAS 59021-02-2) is a volatile sulfur compound (VSC) known for its meaty, roasted, and savory aroma.[1] Its extremely low odor threshold makes it a critical component in the flavor profile of many food products. However, the very properties that make it a potent flavorant also present significant analytical challenges.[2][3][4]
Key challenges include:
-
High Volatility and Reactivity: As a VSC, this compound is prone to loss during sample preparation and analysis. Its thiol group is susceptible to oxidation, which can lead to underestimation of its concentration.[2][3]
-
Trace-Level Concentrations: This compound is often present at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, requiring highly sensitive analytical instrumentation.[5][6]
-
Matrix Effects: Food and beverage matrices are complex, and other components can interfere with the extraction and detection of the target analyte.[2]
These challenges underscore the importance of robust and validated analytical methods, as well as the need for inter-laboratory comparisons to ensure that different laboratories can achieve comparable results.
Analytical Methodologies for this compound
Gas chromatography (GC) is the cornerstone of VSC analysis.[7] The choice of detector and sample preparation technique is critical for achieving the necessary sensitivity and selectivity.
Gas Chromatography Detectors
-
Sulfur Chemiluminescence Detector (SCD): The SCD is highly selective and sensitive to sulfur-containing compounds. It provides a linear and equimolar response, simplifying quantification.[8]
-
Mass Spectrometry (MS): GC-MS is a powerful tool for both identification and quantification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be used to enhance sensitivity and selectivity for the target analyte.[4][6][9]
-
Pulsed Flame Photometric Detector (PFPD): The PFPD is another sulfur-selective detector that offers high sensitivity and is less susceptible to quenching by co-eluting hydrocarbons compared to traditional FPDs.[10]
Sample Preparation and Introduction
Given the trace levels of this compound, a pre-concentration step is typically required.
-
Solid Phase Microextraction (SPME): Headspace SPME (HS-SPME) is a widely used technique for extracting and concentrating volatile and semi-volatile compounds from a sample's headspace.[4][6] The choice of fiber coating is crucial for efficient extraction.
-
Stir Bar Sorptive Extraction (SBSE): SBSE offers a larger phase volume than SPME, allowing for higher analyte recovery and lower detection limits.[9]
The following diagram illustrates a typical analytical workflow for this compound.
Caption: A typical analytical workflow for this compound.
Designing an Inter-Laboratory Comparison Study
An inter-laboratory comparison, also known as a proficiency test, is a powerful tool for assessing the performance of analytical laboratories.[11] A well-designed study can help identify potential sources of error and improve the overall quality of data.
Key Components of a Study
A successful inter-laboratory comparison for this compound should include the following components:
-
A Homogeneous and Stable Test Material: A single batch of a representative matrix (e.g., a model wine or a savory food base) should be spiked with a known concentration of this compound. The material should be divided into identical samples and distributed to participating laboratories.
-
A Detailed Protocol: While laboratories may use their own validated methods, a detailed protocol with recommended analytical parameters provides a common starting point and helps minimize variability.
-
A Centralized Data Collection and Analysis: A coordinating body should be responsible for collecting the results from all participating laboratories and performing the statistical analysis.
-
Confidential Reporting: The results should be reported to each laboratory in a confidential manner, allowing them to assess their performance without revealing the identities of other participants.
The following diagram illustrates the workflow of an inter-laboratory comparison study.
Caption: Workflow of an inter-laboratory comparison study.
Data Analysis and Interpretation
The performance of each laboratory is typically assessed using z-scores, which are calculated based on the deviation of the laboratory's result from the consensus value.[2][12]
z = (x - X) / σ
where:
-
z is the z-score
-
x is the result reported by the laboratory
-
X is the assigned value (the consensus value from all participating laboratories)
-
σ is the target standard deviation for proficiency
A z-score between -2 and 2 is generally considered satisfactory. A z-score between 2 and 3 or -2 and -3 is considered questionable, and a z-score greater than 3 or less than -3 is considered unsatisfactory.
Hypothetical Inter-Laboratory Comparison Data
The following table presents hypothetical data from an inter-laboratory comparison for the measurement of this compound in a spiked coffee sample.
| Laboratory | Method | Reported Concentration (µg/kg) | z-score |
| A | HS-SPME-GC-MS | 5.2 | 0.4 |
| B | HS-SPME-GC-SCD | 4.8 | -0.4 |
| C | SBSE-GC-MS/MS | 5.5 | 1.0 |
| D | HS-SPME-GC-PFPD | 6.1 | 2.2 |
| E | HS-SPME-GC-MS | 4.5 | -1.0 |
| Consensus Mean | 5.0 | ||
| Standard Deviation | 0.5 |
In this hypothetical example, Laboratories A, B, C, and E show satisfactory performance. Laboratory D's result is questionable, suggesting a potential issue with their methodology that warrants investigation.
Recommended Experimental Protocol
The following is a recommended starting point for the analysis of this compound using HS-SPME-GC-MS. Laboratories should validate this method for their specific instrumentation and sample matrices.
Sample Preparation (HS-SPME)
-
Sample: 5 g of homogenized sample in a 20 mL headspace vial.
-
Internal Standard: Spike with an appropriate internal standard (e.g., 2-methyl-3-furanthiol-d3).
-
Equilibration: Incubate the sample at 60°C for 15 minutes with agitation.
-
Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Injector: 250°C, splitless mode for 2 minutes.
-
Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 40°C for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
-
MS Transfer Line: 250°C.
-
Ion Source: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning in SIM mode.
-
Target Ions: Monitor characteristic ions for this compound (e.g., m/z 126, 93, 66).
Conclusion
Inter-laboratory comparisons are essential for ensuring the quality and comparability of data for challenging analytes like this compound. By employing robust analytical methodologies, participating in well-designed proficiency tests, and carefully interpreting the results, laboratories can have greater confidence in their measurements and contribute to a better understanding of the role of this important flavor compound in various products. For laboratories seeking to participate in formal proficiency testing schemes, organizations such as BIPEA and Fapas offer programs for flavor and fragrance analysis.[3][13]
References
-
Scents in the stack: olfactometric proficiency testing with an emission simulation apparatus. (n.d.). Retrieved January 5, 2026, from [Link]
-
This compound. (n.d.). FEMA. Retrieved January 5, 2026, from [Link]
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AGQ Labs obtained extraordinary results in proficiency test. (2017, April 11). AGQ Labs. Retrieved January 5, 2026, from [Link]
-
Food Chemistry Proficiency Testing and Analysis. (n.d.). Fapas. Retrieved January 5, 2026, from [Link]
-
Proficiency testing programs - FOOD. (n.d.). Bipea. Retrieved January 5, 2026, from [Link]
-
Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. (2002, August). Analyst, 127(8), 1045-9. [Link]
-
2-mercaptomethyl pyrazine, 59021-02-2. (n.d.). The Good Scents Company. Retrieved January 5, 2026, from [Link]
-
Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights from an Inter-laboratory Study. (2023, October). Journal of Pharmaceutical Sciences, 112(10), 2685-2695. [Link]
-
An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis Including Emerging Mycotoxins. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
VOSCs Analysis through TD-GC-MS/FID/PFPD: Tools to Enhance Detectivity and Selectivity in Real Samples. (n.d.). Chemical Engineering Transactions. Retrieved January 5, 2026, from [Link]
-
2-Mercaptomethyl pyrazine (CAS 59021-02-2): Odor profile, Properties, & IFRA compliance. (n.d.). TGSC. Retrieved January 5, 2026, from [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Mercaptomethylpyrazine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical reagents is as crucial as the innovative work they facilitate. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Mercaptomethylpyrazine (CAS No. 59021-02-2), ensuring the safety of laboratory personnel and the protection of our environment. By moving beyond mere procedural lists, this document aims to instill a deep understanding of the "why" behind each step, fostering a culture of safety and scientific integrity.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's properties and associated hazards is paramount. This compound is a pyrazine derivative containing a mercaptan group, which dictates its characteristic properties and safety considerations.
Key Properties and Hazards Summary:
| Property | Value | Source |
| Appearance | Colorless to yellow clear liquid (est) | |
| Odor | Roasted, meaty, caramel-like | |
| Flash Point | 140.00 °F / 60.00 °C (TCC) | |
| Boiling Point | 44.00 to 45.00 °C @ 0.07 mm Hg | |
| Solubility | Soluble in alcohol and water | |
| Health Hazards | While specific GHS classifications are not universally listed, mercaptans as a class can cause respiratory, skin, and eye irritation. High concentrations may lead to more severe health effects. Similar pyrazine compounds are known to be harmful if swallowed and can cause skin and eye irritation. |
The presence of the mercaptan group (thiol) is a primary driver of its potent odor and potential for biological activity. While generally having low toxicity, exposure to high concentrations of mercaptans can lead to respiratory distress, headaches, and nausea. Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment.
Pre-Disposal Safety and Personal Protective Equipment (PPE)
A self-validating safety protocol begins with rigorous preparation. Before initiating the disposal process, ensure the availability and proper use of the following PPE:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield is recommended if there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Double-gloving is a prudent practice to mitigate the risk of exposure from a single point of failure. Regularly inspect
Navigating the Handling of 2-Mercaptomethylpyrazine: A Guide to Safe Laboratory Practices
For the discerning researcher, the synthesis and application of novel compounds are endeavors marked by both discovery and a profound responsibility to safety. 2-Mercaptomethylpyrazine, a specialty chemical, requires a nuanced approach to its handling, storage, and disposal. This guide, grounded in established safety protocols for thiols and related hazardous materials, provides a comprehensive framework for laboratory personnel.
The Chemical Profile of this compound: What You Need to Know
This compound is a colorless to yellow liquid with a potent, meaty, and roasted aroma.[1] Its pungent scent is a direct consequence of the thiol (-SH) group, a characteristic shared with other mercaptans.[2][3] While its odor is a primary handling consideration, its toxicological profile, though not exhaustively documented in all safety data sheets, necessitates stringent adherence to safety measures. Acute toxicity data indicates an oral LD50 in rats of 1700-2100 mg/kg, suggesting a degree of toxicity upon ingestion.[1]
| Property | Value |
| Appearance | Colorless to yellow clear liquid |
| Flash Point | 140.00 °F (60.00 °C) |
| Boiling Point | 44.00 to 45.00 °C @ 0.07 mm Hg |
| Vapor Pressure | 0.134000 mmHg @ 25.00 °C (estimated) |
| Solubility | Soluble in alcohol and water |
The data presented is a synthesis of available information and should be used as a reference for initial safety assessments.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for skin and eye irritation, as well as respiratory effects from thiol-containing compounds, a robust PPE protocol is non-negotiable.[2][4] The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Engineering Controls | Chemical Fume Hood | All manipulations of this compound must be performed within a certified chemical fume hood to control its strong odor and minimize inhalation exposure.[2][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves with a minimum thickness of >0.11 mm are recommended. Always inspect gloves for any signs of degradation before use.[2] |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields are essential to protect against splashes.[2] |
| Skin and Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect the skin and personal clothing from accidental contact.[2] |
| Respiratory Protection | Respirator | In situations where exposure limits may be exceeded or if irritation is experienced, a NIOSH-approved respirator may be necessary.[2][6] |
Operational Plan: A Step-by-Step Guide to Handling this compound
A systematic approach to handling this chemical is crucial for maintaining a safe laboratory environment. The following workflow provides a procedural guide for researchers.
Step 1: Preparation and Decontamination Setup Before handling this compound, prepare a decontamination station within the chemical fume hood. This should include a bleach bath (a 1:1 mixture of commercial bleach and water) for the immediate quenching of any residual thiol.[2]
Step 2: Handling in the Fume Hood All work with this compound must be conducted in a certified chemical fume hood to mitigate the inhalation of its potent vapors and to control its strong odor.[2][5] Ensure the sash is at the appropriate height to maximize airflow and protection.
Step 3: Controlled Transfer When transferring the liquid, utilize techniques that minimize the release of vapors. Using a syringe or cannula for transfers is preferable to pouring.[2]
Step 4: Decontamination of Labware Any glassware, syringes, or other equipment that comes into contact with this compound should be immediately immersed in the prepared bleach bath within the fume hood.[3] Allow items to soak for at least 24 hours to ensure complete neutralization of the thiol.[3]
Disposal Plan: Responsible Management of Chemical Waste
The proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental and personnel safety.
Waste Segregation and Labeling:
-
All disposable materials that have come into contact with this compound, such as gloves and absorbent pads, should be sealed in a zip-lock bag and then placed in a labeled hazardous waste container.[3]
-
The neutralized bleach solution from the decontamination bath must be disposed of as hazardous waste.[2]
-
Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste disposal.
Institutional Guidelines:
-
Adhere to your institution's specific protocols for the disposal of chemical waste.[7] This typically involves contacting the Environmental Health and Safety (EHS) department for pickup and disposal by a licensed hazardous waste contractor.[7]
-
Never dispose of this compound down the drain or in regular trash.[8]
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- Personal protective equipment for handling Thiol-PEG6-alcohol. Benchchem.
- Mercaptans: Safety, Exposure Limits, and Role in Gas Odorization. GPL Odorizers. (2024-09-11).
- Methyl Mercaptan. Occupational Safety and Health Administration (OSHA).
- 2-mercaptomethyl pyrazine, 59021-02-2. The Good Scents Company.
- Understanding Mercaptans: Knowledge for Industrial Safety. Interscan Corporation. (2024-08-07).
- Methyl Mercaptan | Medical Management Guidelines | Toxic Substance Portal. Centers for Disease Control and Prevention (CDC).
- Stench Chemicals (thiols) SOP. University of Minnesota.
- SAFETY DATA SHEET - 2-Methylpyrazine. Sigma-Aldrich. (2025-09-15).
- SAFETY DATA SHEET - 2-(2-Mercaptoethyl)pyrazine. Fisher Scientific. (2024-03-30).
- Proper Disposal of 2,5-Dimethylpyrazine: A Guide for Laboratory Professionals. Benchchem.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

